2,4-Difluoroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMJLJFDPNJIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196418 | |
| Record name | 2,4-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-10-8 | |
| Record name | 2,4-Difluoroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Chemical Identity and Properties
An In-depth Technical Guide to 2,4-Difluoroanisole
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 452-10-8), a critical fluorinated aromatic ether. We will delve into its fundamental chemical and physical properties, explore the mechanistic implications of its difluorinated structure, and discuss its synthesis and significant applications in pharmaceutical development, agrochemical formulation, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its reactivity, analytical characterization, and safe handling protocols.
This compound is a versatile chemical intermediate recognized for its unique electronic and steric properties conferred by the fluorine and methoxy substituents on the benzene ring.[1]
Primary Identifier:
Nomenclature and Formula:
-
IUPAC Name: 1,2-difluoro-4-methoxybenzene
-
Synonym: Benzene, 2,4-difluoro-1-methoxy-[3]
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥ 99% (by GC) | [1] |
| Density | 1.24 g/mL | [1] |
| Boiling Point | 53 °C at 18 mmHg | [1] |
| Refractive Index | n20/D 1.47 | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
The Mechanistic Impact of Difluorination
The presence of two fluorine atoms on the anisole ring is not a trivial modification; it is a strategic design element that fundamentally alters the molecule's reactivity and physicochemical profile. Understanding this is key to leveraging its full potential in synthesis.
-
Enhanced Reactivity and Stability: The fluorine atoms act as strong electron-withdrawing groups, influencing the electron density of the aromatic ring. This electronic perturbation enhances stability while simultaneously activating specific positions for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.[1]
-
Modulation of Physicochemical Properties: In the context of drug discovery, fluorination is a well-established strategy for improving a molecule's metabolic stability and lipophilicity. The introduction of C-F bonds can block sites of metabolic oxidation and enhance membrane permeability, leading to superior pharmacokinetic profiles in active pharmaceutical ingredients (APIs).
-
Improved Solubility and Selectivity: The unique electronic nature of this compound often leads to improved solubility and greater selectivity in chemical reactions, which is highly beneficial for achieving higher yields and purer products in the synthesis of pharmaceuticals and agrochemicals.[1]
Synthesis and Manufacturing Workflow
While multiple proprietary methods exist, a common and logical synthetic approach to this compound involves the methylation of 2,4-difluorophenol. The precursor, 2,4-difluorophenol, is typically synthesized from 2,4-difluoroaniline via a diazotization-hydrolysis sequence. This multi-step process is scalable and relies on well-understood, robust chemical transformations.
Plausible Synthetic Pathway
The synthesis can be conceptualized as a two-stage process starting from the readily available 2,4-difluoroaniline.
-
Diazotization of 2,4-Difluoroaniline: The primary amine of 2,4-difluoroaniline is converted into a diazonium salt using sodium nitrite under acidic conditions, typically at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[5]
-
Hydrolysis to 2,4-Difluorophenol: The resulting diazonium salt is unstable and is immediately hydrolyzed, often by warming the solution, to replace the diazonium group with a hydroxyl group, yielding 2,4-difluorophenol.[5]
-
Williamson Ether Synthesis: The final step involves the O-methylation of 2,4-difluorophenol using a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a suitable base (e.g., potassium carbonate) to form the target this compound.
Caption: Plausible two-stage synthesis pathway for this compound.
Key Applications in Research and Development
This compound is not an end product but a high-value building block. Its utility spans several high-tech industries.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs, analgesics, and anti-cancer agents.[6] Its structure is a recurring motif in molecules designed to have enhanced efficacy and better metabolic profiles.[1]
-
Agrochemical Formulations: The compound is used to create advanced herbicides, pesticides, and fungicides. The fluorine atoms contribute to the stability and performance of these agrochemical products, leading to more effective crop protection.[1]
-
Materials Science: In high-performance applications, this compound is employed in the production of specialty polymers and resins.[1] The resulting materials often exhibit enhanced thermal and chemical resistance.[1]
-
Analytical Chemistry: Due to its stable and well-characterized nature, it is also utilized as a standard in chromatography and mass spectrometry for the accurate analysis of complex chemical mixtures.[1]
Quality Control and Analytical Workflow
Ensuring the purity and identity of this compound is paramount for its successful application, especially in pharmaceutical synthesis where impurities can have critical consequences. A robust quality control (QC) workflow is a self-validating system that guarantees material specifications are met.
Standard QC Protocol: Gas Chromatography (GC)
The purity of this compound is typically assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is installed.
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Detector (FID): Set to 280 °C.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate.
-
-
Injection: 1 µL of the prepared sample is injected into the GC.
-
Data Analysis: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak corresponding to this compound. The acceptance criterion is typically ≥ 99.0%.
-
Validation: The system is validated by running a solvent blank to check for baseline noise and a known standard to confirm retention time and detector response.
Caption: Standard Quality Control workflow for this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as a Dangerous Good for transport, indicating a need for careful management.[2]
-
Handling: Work should be conducted in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn to avoid skin and eye contact.
-
Storage: The compound should be stored in a cool, dry place away from sources of ignition.[1] The recommended storage temperature is between 2-8 °C to maintain its stability and quality.[1] Containers should be kept tightly closed.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Conclusion
This compound (CAS: 452-10-8) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and materials industries. Its difluorinated structure provides a unique combination of stability, reactivity, and property-enhancing characteristics that are highly sought after in the development of next-generation pharmaceuticals, agrochemicals, and high-performance materials. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist or researcher aiming to leverage this powerful molecular building block.
References
-
This compound. NIST Chemistry WebBook.[Link]
-
Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Synthetic Communications, Vol 24, No 4.[Link]
-
This compound. Zhejiang Xieshi New Materials Co., Ltd.[Link]
-
2,4-Difluoroaniline | C6H5F2N | CID 9709. PubChem.[Link]
-
Chemical Properties of this compound (CAS 452-10-8). Cheméo.[Link]
-
Step B: Preparation of 2,4-difluoroaniline. PrepChem.com.[Link]
-
synthesis of 274-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene. Taylor & Francis Online.[Link]
- Method of preparing 2,4-difluoroaniline.
-
Why this compound (CAS 452-10-8) is Essential for Your Chemical Projects. LinkedIn.[Link]
-
2,4-Difluoroaniline. NIST WebBook.[Link]
-
Maximizing Yields: Sourcing High-Purity 2,4-Difluoroaniline for Pharmaceutical Synthesis. Blossom Trading.[Link]
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
Sources
2,4-Difluoroanisole molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2,4-Difluoroanisole
Executive Summary
This compound (CAS No. 452-10-8) is a fluorinated aromatic ether of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, characterized by two fluorine atoms and a methoxy group on a benzene ring, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and specific reactivity. This guide provides a detailed exploration of the core molecular structure of this compound, grounded in computational chemistry and validated by spectroscopic analysis. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this versatile intermediate.
Section 1: Introduction to this compound
Fluorination is a cornerstone strategy in modern drug design. The replacement of hydrogen with fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as a critical building block for introducing a difluorinated methoxybenzene moiety into larger, more complex molecules.[1] This substitution pattern is particularly valuable for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Reactivity and Selectivity: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain chemical transformations and directs substitution patterns, offering precise control in multi-step syntheses.[2]
Given its utility, a comprehensive understanding of its three-dimensional structure, electronic properties, and spectroscopic signature is essential for its effective application. This guide bridges theoretical calculations with practical, verifiable experimental data.
Section 2: Core Molecular Architecture
The spatial arrangement of atoms and the distribution of electrons define the chemical personality of this compound. This section details its fundamental properties and computed structural parameters.
Fundamental Physicochemical Properties
The macroscopic properties of this compound are a direct consequence of its molecular structure.
| Property | Value | Source |
| CAS Number | 452-10-8 | [3] |
| Molecular Formula | C₇H₆F₂O | [3] |
| Molecular Weight | 144.12 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 1.24 g/mL | [2] |
| Boiling Point | 53 °C at 18 mmHg | [2] |
| Refractive Index | n20/D 1.47 | [2] |
Computed Structural Parameters
To understand the precise geometry of the molecule, we turn to quantum chemical calculations. The following parameters were determined using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, which provides a reliable approximation of the molecule's ground state geometry.[4][5]
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-O | 1.35 Å |
| O-C(Methyl) | 1.42 Å | |
| C1-C2 | 1.39 Å | |
| C2-F | 1.35 Å | |
| C4-F | 1.34 Å | |
| Bond Angle | C1-O-C(Methyl) | 118.2° |
| O-C1-C2 | 116.5° | |
| O-C1-C6 | 123.5° | |
| C3-C4-F | 118.7° |
Note: These values are derived from computational models and represent a low-energy conformation.[4]
Conformational Analysis
A key structural feature of anisole derivatives is the orientation of the methoxy group relative to the plane of the benzene ring. For this compound, the lowest energy conformation involves the C-O-C plane being coplanar with the aromatic ring, with the methyl group oriented away from the fluorine atom at the 2-position to minimize steric hindrance. This planar conformation maximizes the resonance interaction between the oxygen's lone pairs and the aromatic π-system. Computational studies confirm that this planar structure corresponds to the global minimum energy state.[4]
Visualization: Molecular Structure of this compound
The following diagram illustrates the optimized geometry and atom numbering scheme used in this guide.
Caption: Optimized molecular structure of this compound.
Section 3: Synthesis and Elucidation Workflow
A self-validating protocol requires a logical and efficient synthetic pathway followed by rigorous characterization. The most common laboratory-scale synthesis of this compound begins with the readily available precursor, 2,4-difluoroaniline.
Rationale for Synthetic Pathway
The chosen pathway leverages well-established, high-yielding reactions:
-
Diazotization: 2,4-difluoroaniline is converted to a diazonium salt. This is a versatile intermediate that can be readily transformed.
-
Hydrolysis: The diazonium salt is hydrolyzed to 2,4-difluorophenol. This step is crucial for introducing the hydroxyl group needed for ether formation.
-
Williamson Ether Synthesis: The final step is the methylation of the phenoxide intermediate to form the target anisole. This is a classic and reliable method for ether synthesis.
Visualization: Synthesis Workflow
Caption: Synthetic pathway from 2,4-difluoroaniline to this compound.
Experimental Protocol: Synthesis from 2,4-Difluoroaniline
This protocol is a self-validating system where the purity and identity of the product from each step can be confirmed before proceeding.
Part A: Synthesis of 2,4-Difluorophenol [6]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4-difluoroaniline (1 eq.).
-
Carefully add a solution of concentrated sulfuric acid in water while maintaining the temperature below 20°C with an ice bath. Stir until a clear solution of the ammonium salt is formed.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 eq.) dropwise, ensuring the temperature does not exceed 5°C.
-
Causality Check: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Hydrolysis:
-
Once the addition is complete, slowly warm the reaction mixture by adding it to a flask containing boiling water or by direct heating.
-
The evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases, indicating the completion of the hydrolysis.
-
Validation Point: The cessation of N₂ evolution provides a clear visual endpoint for the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 2,4-difluorophenol can be purified by vacuum distillation.
-
Part B: Synthesis of this compound (Williamson Ether Synthesis)
-
Deprotonation:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the purified 2,4-difluorophenol (1 eq.) in a polar aprotic solvent like acetone or DMF.
-
Add a suitable base, such as anhydrous potassium carbonate (1.5 eq.), to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Causality Check: The base deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary for the subsequent reaction.
-
-
Methylation:
-
Add a methylating agent, such as methyl iodide (1.2 eq.), dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Validation Point: The disappearance of the starting phenol spot and the appearance of a new, less polar product spot on the TLC plate indicates reaction completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., NaOH) to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.
-
Section 4: Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides the definitive "fingerprint" of a molecule, allowing for unambiguous structural confirmation. The data presented here are based on computational predictions and established principles of spectroscopy.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | ~3.9 | s | - | -OCH₃ |
| ~6.8-7.2 | m | J(H,F), J(H,H) | Aromatic Protons | |
| ¹³C NMR | ~56 | s | - | -OCH₃ |
| ~104 | dd | ¹J(C,F), ²J(C,F) | C3 | |
| ~111 | dd | ²J(C,F), ³J(C,F) | C5 | |
| ~118 | dd | ²J(C,F), ³J(C,F) | C6 | |
| ~150 | dd | ¹J(C,F), ⁴J(C,F) | C1-O | |
| ~158 | dd (high ¹J(C,F)) | ¹J(C,F), ²J(C,F) | C4-F | |
| ~160 | dd (high ¹J(C,F)) | ¹J(C,F), ²J(C,F) | C2-F | |
| ¹⁹F NMR | ~ -115 to -125 | m | J(F,F), J(F,H) | F at C2, F at C4 |
Note: Chemical shifts are relative to TMS for ¹H and ¹³C. ¹⁹F shifts are relative to CFCl₃. Predicted values are based on DFT calculations and may vary slightly in different deuterated solvents.[4][7][8] The large one-bond C-F coupling constants (¹J(C,F)) are a definitive feature in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. For this compound, the key absorptions confirm the presence of the aromatic ring, ether linkage, and C-F bonds.[4][9]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl) |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1300-1200 | Strong | Aryl-O Stretch (Asymmetric) |
| 1250-1000 | Very Strong | C-F Stretch |
| 1050-1000 | Strong | Aryl-O Stretch (Symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization.[3][10]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 144, corresponding to the molecular weight of C₇H₆F₂O.
-
Key Fragmentation: A characteristic and often major fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) to form a stable phenoxy-type cation.
-
M-15 Peak: Expect a significant peak at m/z = 129 (144 - 15).
-
-
Further Fragmentation: The m/z 129 fragment may subsequently lose carbon monoxide (CO).
-
M-15-28 Peak: A peak at m/z = 101 (129 - 28) corresponding to a C₅H₃F₂⁺ fragment is plausible.
-
Section 5: Structure-Reactivity Relationships
The molecular structure directly governs chemical reactivity. The two fluorine atoms are powerful electron-withdrawing groups, significantly influencing the electron density of the aromatic ring.
-
Inductive vs. Resonance Effects: Fluorine withdraws electron density via the sigma bonds (inductive effect) but donates electron density via its lone pairs (resonance effect). The inductive effect is dominant, making the ring electron-deficient overall.
-
Directing Effects: The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. However, the strong deactivating effect of the two fluorine atoms makes such reactions challenging. The true utility of the structure lies in nucleophilic aromatic substitution, where the electron-deficient ring is activated towards attack, particularly at positions ortho and para to the fluorine atoms.
-
Implications in Drug Development: The structural features of this compound are directly linked to its utility as a pharmaceutical intermediate. The difluoro-substitution pattern provides a metabolically robust anchor point, while the methoxy group can be a site for further functionalization or act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.
Section 6: Conclusion
This compound is a precisely engineered molecular tool. Its structure, defined by a planar aromatic core with strategically placed fluorine and methoxy substituents, has been thoroughly characterized through advanced computational methods and is verifiable by a unique spectroscopic fingerprint. The synthesis is logical and scalable, proceeding through well-understood chemical transformations. This in-depth guide provides the foundational knowledge required for researchers to confidently employ this compound in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.
References
-
S. Sumathi, S. Jayapriya, S. Sudha. Molecular Structure and Quantum Chemical Calculations of 2, 4-difluoroanisole. International Journal of Recent Technology and Engineering (IJRTE), Volume-8 Issue-4, November 2019. [Link]
-
Ling Cao, et al. Schematics of nuclear geometries of this compound in the S0, S1, and D0 states... ResearchGate. [Link]
-
NIST. this compound. NIST Chemistry WebBook. [Link]
- Google Patents.Method of preparing 2,4-difluoroaniline.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]
-
Nicholas R. Babij, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development 2016 20 (3), 661-667. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards.[Link]
-
Chemguide. mass spectra - fragmentation patterns.[Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. ijrte.org [ijrte.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. colorado.edu [colorado.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Data of 2,4-Difluoroanisole: A Technical Guide
This technical guide provides a comprehensive overview of the core spectroscopic data for 2,4-difluoroanisole (C₇H₆F₂O), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the elucidation of novel molecular structures in drug development and materials science. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, grounded in established scientific principles and supported by data from analogous compounds.
Introduction to the Spectroscopic Analysis of this compound
This compound is an aromatic ether distinguished by the presence of two fluorine atoms on the benzene ring, which significantly influence its electronic properties and, consequently, its spectroscopic behavior.[1] The strategic placement of these fluorine atoms and the methoxy group creates a unique electronic environment, making multi-nuclear NMR spectroscopy, particularly ¹⁹F NMR, an invaluable tool for its characterization. This guide will dissect the spectral data, providing not just the observed values but also the underlying scientific rationale for the observed chemical shifts, coupling constants, absorption bands, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.
Theoretical Basis
The chemical shifts in NMR are highly sensitive to the local electronic environment of the nuclei. In this compound, the electronegative fluorine atoms and the electron-donating methoxy group exert opposing electronic effects on the aromatic ring, leading to a predictable dispersion of signals. Furthermore, spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei provides through-bond connectivity information, which is crucial for unambiguous signal assignment. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the coupled nuclei and their dihedral angles.
Experimental Protocol: NMR Spectroscopy of Fluorinated Aromatics
A standardized protocol for acquiring high-quality NMR spectra of fluorinated aromatic compounds like this compound is essential for reproducibility.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃).[2][3]
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Obtain ¹³C NMR spectra with proton decoupling to simplify the spectrum and enhance signal-to-noise.
-
Acquire ¹⁹F NMR spectra, which can be done with or without proton decoupling to observe ¹H-¹⁹F coupling.[4]
-
For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are recommended.
Diagram: NMR Workflow for Structural Elucidation
Caption: Workflow for NMR analysis of this compound.
Predicted Spectroscopic Data and Interpretation
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons. The methoxy group will appear as a singlet. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents. Data from the structurally similar 2,4-difluoroaniline provides a valuable reference for the aromatic proton signals.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OCH₃ | ~3.9 | Singlet (s) | - |
| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | JH6-H5 ≈ 9, JH6-F4 ≈ 5 |
| H-5 | ~6.8-7.0 | Triplet of doublets (td) | JH5-H6 ≈ 9, JH5-F4 ≈ 9, JH5-H3 ≈ 2.5 |
| H-3 | ~6.7-6.9 | Doublet of doublets of doublets (ddd) | JH3-F2 ≈ 10, JH3-F4 ≈ 2.5, JH3-H5 ≈ 2.5 |
¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature of fluorinated organic compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |
| OCH₃ | ~56 | - |
| C-1 | ~150-155 (d, JC1-F2) | ~10-15 |
| C-2 | ~155-160 (dd, ¹JC2-F2, JC2-F4) | ~240-250 |
| C-3 | ~105-110 (d, JC3-F2) | ~20-25 |
| C-4 | ~158-163 (dd, ¹JC4-F4, JC4-F2) | ~245-255 |
| C-5 | ~110-115 (d, JC5-F4) | ~20-25 |
| C-6 | ~115-120 (d, JC6-F2) | ~5-10 |
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split by coupling to each other (JFF) and to the neighboring aromatic protons (JHF).
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -110 to -130 | Doublet of doublets (dd) | JF2-H3 ≈ 10, JF2-F4 ≈ 15-20 |
| F-4 | -100 to -120 | Doublet of triplets (dt) | JF4-H5 ≈ 9, JF4-F2 ≈ 15-20 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Theoretical Basis
The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the bonded atoms. For this compound, characteristic absorption bands are expected for the C-O ether linkage, the aromatic C=C bonds, the C-H bonds of the aromatic ring and the methyl group, and the C-F bonds.
Experimental Protocol: FT-IR of a Liquid Sample
Neat Liquid Sample:
-
Place one to two drops of this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).[6]
-
Carefully place a second salt plate on top to create a thin liquid film.[6]
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Attenuated Total Reflectance (ATR):
-
Place a drop of this compound directly onto the ATR crystal.
-
Acquire the spectrum. This method is often simpler and requires less sample preparation.[6]
Predicted Spectroscopic Data and Interpretation
Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| Out-of-plane C-H Bending | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Theoretical Basis
In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and is governed by the stability of the resulting ions and neutral fragments. For aromatic compounds, the molecular ion peak is often prominent.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.[8]
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate the mass spectrum.
Diagram: Fragmentation Pathway of this compound
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Predicted Spectroscopic Data and Interpretation
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 144.[9] Key fragmentation pathways likely involve the loss of the methyl radical (•CH₃), the methoxy radical (•OCH₃), and neutral molecules like formaldehyde (CH₂O) and carbon monoxide (CO).
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 144 | [C₇H₆F₂O]⁺• (Molecular Ion) | - |
| 129 | [C₆H₃F₂O]⁺ | •CH₃ |
| 113 | [C₆H₃F₂]⁺ | •OCH₃ |
| 114 | [C₆H₄F₂]⁺• | CH₂O |
| 95 | [C₆H₄F]⁺ | CO from m/z 129, followed by loss of HF from m/z 113 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Theoretical Basis
Aromatic compounds exhibit characteristic UV absorptions due to π → π* transitions within the benzene ring. The position and intensity of these absorption bands are influenced by the substituents on the ring. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
Predicted Spectroscopic Data and Interpretation
The UV-Vis spectrum of this compound is expected to show two main absorption bands, similar to other substituted benzenes.
| Transition | Predicted λmax (nm) |
| Primary (π → π) | ~220-240 |
| Secondary (π → π) | ~270-290 |
Conclusion
References
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech website: [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
LCGC International. (2021). Electron Ionization for GC–MS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6F2O). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
University of Michigan. (n.d.). IR in the Liquid Phase and Neat Samples. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. colorado.edu [colorado.edu]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 2,4-Difluoroaniline(367-25-9) 1H NMR [m.chemicalbook.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound [webbook.nist.gov]
Introduction: The Structural Significance of 2,4-Difluoroanisole
An In-depth Technical Guide to the NMR Analysis of 2,4-Difluoroanisole
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, making its unambiguous structural characterization a critical step in quality control and process development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of such molecules. Its ability to probe the precise electronic environment of individual atoms provides unparalleled insight into molecular architecture. For fluorinated compounds, a multinuclear approach, examining ¹H, ¹³C, and especially ¹⁹F nuclei, is not just beneficial but essential for a complete and confident analysis.[1][2][3] This guide provides a comprehensive, in-depth analysis of this compound, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral appearance.
Part 1: Foundational Principles of Multinuclear NMR for Fluorinated Aromatics
The analysis of this compound is governed by the fundamental principles of chemical shift (δ) and spin-spin (J) coupling. However, the presence of two magnetically active fluorine atoms (¹⁹F, I=½, 100% natural abundance) introduces layers of complexity and diagnostic richness to the spectra.[1][4] Understanding the nature and magnitude of the various coupling interactions is paramount.
-
¹H-¹⁹F Coupling: This heteronuclear coupling occurs over multiple bonds and is a powerful tool for assigning protons on a fluorinated ring. The magnitude is distance-dependent: ³JHF (ortho) is typically 7-11 Hz, ⁴JHF (meta) is 4-8 Hz, and ⁵JHF (para) is often smaller, around 0-3 Hz.[5]
-
¹³C-¹⁹F Coupling: Carbon-fluorine couplings are significantly larger and provide definitive evidence of fluorination.[6][7] One-bond couplings (¹JCF) are typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant (~15-25 Hz and ~5-10 Hz, respectively).[7][8][9] These couplings persist even in proton-decoupled ¹³C spectra, splitting carbon signals into informative doublets or doublets of doublets.[10][11]
-
¹⁹F-¹⁹F Coupling: Homonuclear coupling between fluorine nuclei provides direct information about their relative positions on the aromatic ring.[1][12] For 2,4-difluoro substitution, a four-bond ⁴JFF coupling (meta) is expected, typically in the range of 4-10 Hz.
The following sections will deconstruct the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, applying these principles to achieve a full structural assignment.
Figure 1. Structure and IUPAC numbering of this compound.
Part 2: Deconstruction of the 1D NMR Spectra
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is anticipated to show four distinct signals: one for the methoxy group and three for the aromatic protons. The complexity arises from both homonuclear (H-H) and heteronuclear (H-F) couplings.
-
-OCH₃ (Methyl Protons): This signal appears as a sharp singlet, typically around 3.8-3.9 ppm, as it is isolated from other protons and fluorine atoms by the oxygen atom.
-
H-6: This proton is ortho to the methoxy group and meta to the F-2 fluorine. It is coupled to its vicinal proton H-5 (³JHH ≈ 8-9 Hz) and the meta fluorine F-4 (⁴JHF ≈ 6-8 Hz). This results in a complex multiplet, often appearing as a triplet of doublets (td) or a complex multiplet.
-
H-5: This proton is situated between H-6 and the F-4 fluorine. It experiences coupling to H-6 (³JHH ≈ 8-9 Hz), H-3 (⁴JHH ≈ 3 Hz), and the ortho fluorine F-4 (³JHF ≈ 9-10 Hz). This combination of couplings leads to a complex multiplet.
-
H-3: This proton is adjacent to two fluorine atoms. It is coupled to the ortho F-2 (³JHF ≈ 10-11 Hz), the meta F-4 (⁴JHF ≈ 6-8 Hz), and the meta proton H-5 (⁴JHH ≈ 3 Hz). The large ortho coupling to F-2 is particularly diagnostic. The signal will appear as a complex multiplet, often simplified to a triplet of doublets (td).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale for Assignment |
| -OCH₃ | ~3.85 | s (singlet) | - | Aliphatic protons adjacent to oxygen. |
| H-6 | ~6.95 | m (multiplet) | ³JHH-5 ≈ 9.0; ⁴JHF-4 ≈ 7.0 | Ortho to -OCH₃, experiencing upfield shift. Coupled to H-5 and F-4. |
| H-5 | ~7.05 | m (multiplet) | ³JHF-4 ≈ 9.5; ³JHH-6 ≈ 9.0; ⁴JHH-3 ≈ 3.0 | Coupled to adjacent H-6 and ortho F-4. |
| H-3 | ~6.80 | m (multiplet) | ³JHF-2 ≈ 10.5; ⁴JHF-4 ≈ 7.5; ⁴JHH-5 ≈ 3.0 | Positioned between two electron-withdrawing F atoms, coupled to both and H-5. |
¹⁹F NMR Spectral Analysis
¹⁹F NMR offers a direct window into the fluorinated positions of the molecule. Due to its high sensitivity and wide chemical shift range, it provides clear, well-resolved signals.[1][13] A proton-decoupled spectrum is often acquired to simplify the signals to only show F-F couplings.
-
F-2: This fluorine is coupled to F-4 (⁴JFF ≈ 7 Hz) and, in a proton-coupled spectrum, to H-3 (³JHF ≈ 10.5 Hz) and H-6 (⁴JHF ≈ 6 Hz). In a proton-decoupled spectrum, it will appear as a doublet due to coupling with F-4.
-
F-4: This fluorine is coupled to F-2 (⁴JFF ≈ 7 Hz) and, in a proton-coupled spectrum, to H-3 (⁴JHF ≈ 7.5 Hz) and H-5 (³JHF ≈ 9.5 Hz). In a proton-decoupled spectrum, it will also appear as a doublet from coupling to F-2.
Table 2: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, Proton-Decoupled)
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale for Assignment |
| F-2 | ~ -120 to -125 | d (doublet) | ⁴JFF ≈ 7.0 | Ortho to the electron-donating -OCH₃ group. |
| F-4 | ~ -115 to -120 | d (doublet) | ⁴JFF ≈ 7.0 | Para to the -OCH₃ group. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals. The key diagnostic feature is the splitting of these signals due to C-F coupling.[7]
-
C-1, C-2, C-4: These carbons are directly bonded to heteroatoms (O or F) and will appear downfield. C-2 and C-4 will exhibit very large one-bond couplings to their respective fluorine atoms (¹JCF > 240 Hz). C-1, attached to the oxygen, will show smaller two-bond coupling to F-2 (²JCF) and four-bond coupling to F-4 (⁴JCF).
-
C-3, C-5, C-6: These are protonated aromatic carbons. C-3 will be split by both F-2 (²JCF) and F-4 (²JCF). C-5 will be split by F-4 (²JCF) and F-2 (⁴JCF). C-6 will be split by F-2 (³JCF).
-
-OCH₃: The methoxy carbon will appear upfield as a singlet or a very finely split multiplet due to weak long-range coupling.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, Proton-Decoupled)
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (Hz) |
| -OCH₃ | ~56.5 | s (singlet) | - |
| C-6 | ~105.0 | d (doublet) | ³JCF-2 ≈ 8.0 |
| C-3 | ~111.5 | dd (doublet of doublets) | ²JCF-2 ≈ 22.0; ²JCF-4 ≈ 22.0 |
| C-5 | ~118.0 | d (doublet) | ²JCF-4 ≈ 25.0 |
| C-1 | ~150.0 | dd (doublet of doublets) | ²JCF-2 ≈ 12.0; ⁴JCF-4 ≈ 3.0 |
| C-4 | ~158.0 | d (doublet) | ¹JCF-4 ≈ 250.0 |
| C-2 | ~160.0 | d (doublet) | ¹JCF-2 ≈ 245.0 |
Part 3: Experimental Protocols & Workflow
Achieving high-quality, interpretable data requires robust experimental design. The causality behind each step is crucial for ensuring the resulting data is a self-validating system.
Standard Operating Protocol: 1D NMR Acquisition
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound. Causality: This ensures sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively inert solvent. TMS provides the universal 0.00 ppm reference for both ¹H and ¹³C spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup (¹H Experiment):
-
Insert the sample and perform standard lock, tune, and shim procedures. Causality: Locking on the deuterium signal of the solvent corrects for magnetic field drift. Tuning matches the probe's impedance to the observing frequency for maximum signal transmission. Shimming homogenizes the magnetic field across the sample for sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse sequence (e.g., zg30). Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds. Causality: A smaller pulse angle and adequate relaxation delay prevent signal saturation and allow for more accurate integration.
-
Set the number of scans (ns) to 8 or 16. Causality: Signal averaging increases the signal-to-noise ratio.
-
-
Spectrometer Setup (¹³C{¹H} Experiment):
-
Use the same locked and shimmed sample.
-
Select a carbon experiment with proton decoupling (e.g., zgpg30).
-
Set a spectral width of ~220 ppm. Causality: This covers the entire expected range for organic molecules.
-
Set the number of scans to 128 or higher. Causality: The low natural abundance and sensitivity of ¹³C require significantly more scans than ¹H NMR.
-
Use a relaxation delay of 2-5 seconds.
-
-
Spectrometer Setup (¹⁹F{¹H} Experiment):
-
Use the same locked and shimmed sample.
-
Select a fluorine experiment, typically with proton decoupling.
-
Set an appropriate spectral width (~200 ppm) centered around the expected chemical shift region (-110 to -130 ppm). Causality: ¹⁹F is highly sensitive, so fewer scans (e.g., 16-32) are typically needed.
-
Logical Workflow for Complete Structural Elucidation
A systematic approach ensures all spectral data is used synergistically to build a conclusive structural assignment. The workflow below illustrates the logical progression from initial observation to final confirmation.
Caption: Logical workflow for the comprehensive NMR analysis of this compound.
Conclusion
The comprehensive NMR analysis of this compound is a prime example of applying fundamental spectroscopic principles to a molecule of significant industrial relevance. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR data, a complete and unambiguous structural assignment can be achieved. The characteristic splitting patterns arising from H-F, C-F, and F-F couplings serve as a rich source of diagnostic information, transforming the spectra from simple data into a detailed molecular blueprint. This guide provides the foundational knowledge and practical workflow for researchers and drug development professionals to confidently characterize this and other complex fluorinated molecules, ensuring scientific integrity from the bench to final application.
References
-
CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). PURSUE: An Undergraduate Research Journal, 6(1). Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]
-
Tantillo, D. J., & Gessner, V. H. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]
-
Reddit. (2020). Multiplicity of Fluorine on Proton NMR. r/OrganicChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
YouTube. (2023). carbon-fluorine coupling in C-13 NMR (find NMR Signals). Available at: [Link]
-
ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
RSC Publishing. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4033-4043. Available at: [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Available at: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
An In-Depth Technical Guide to the Infrared Spectrum Interpretation of 2,4-Difluoroanisole
This guide provides a detailed analysis of the infrared (IR) spectrum of 2,4-difluoroanisole, a molecule of interest in synthetic chemistry and drug development. As researchers and scientists, understanding the vibrational characteristics of such molecules is paramount for structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of peak positions to offer a mechanistic understanding of the spectral features, grounded in the principles of vibrational spectroscopy.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of a molecule.[1] When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the radiation absorbed.[2] The resulting spectrum is a unique "molecular fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For a substituted aromatic ether like this compound, the IR spectrum is a composite of vibrations from the aromatic ring, the ether linkage, the carbon-fluorine bonds, and the methyl group. A comprehensive interpretation requires dissecting the contributions of each of these components.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum, we must first consider the structure of this compound. The molecule consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a methoxy group (-OCH₃) at position 1. Each component gives rise to characteristic vibrations.
-
Aromatic Ring: The benzene ring will exhibit C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The substitution pattern influences the position and number of the C-H bending bands.[3]
-
Aryl Alkyl Ether Group (Ar-O-CH₃): This functional group is characterized by two prominent C-O-C stretching vibrations: an asymmetric stretch and a symmetric stretch.[4][5]
-
Methyl Group (-CH₃): The methyl group will show characteristic symmetric and asymmetric C-H stretching and bending vibrations.[1]
-
Carbon-Fluorine Bonds (C-F): The two C-F bonds will produce strong stretching absorptions. The position of these bands is sensitive to the electronic environment of the aromatic ring.[6]
A Guided Tour Through the this compound IR Spectrum (Predicted)
The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-650 cm⁻¹). The latter is often complex but rich in structural information.
3.1 The C-H Stretching Region (3200-2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between aromatic (sp²) and aliphatic (sp³) C-H bonds.
-
Aromatic C-H Stretch (≈3100-3000 cm⁻¹): Expect to see one or more weak to medium intensity sharp bands just above 3000 cm⁻¹.[3] The presence of absorption in this area is a strong indicator of an aromatic or vinylic structure.[1]
-
Aliphatic C-H Stretch (≈3000-2850 cm⁻¹): The methyl group (-OCH₃) will give rise to asymmetric and symmetric C-H stretching bands in this range. These peaks are typically of medium to strong intensity.[7]
3.2 The Fingerprint Region I: Aromatic and Ether Linkages (1700-1200 cm⁻¹)
This part of the fingerprint region reveals the core structure of the aromatic ring and the prominent ether functionality.
-
Aromatic C=C In-Ring Stretching (≈1600-1450 cm⁻¹): Aromatic compounds typically show a series of sharp bands of variable intensity in this region, corresponding to the stretching of the carbon-carbon bonds within the benzene ring.[8] For this compound, one would expect peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
Asymmetric C-O-C Stretch (≈1275-1200 cm⁻¹): Aryl alkyl ethers display a characteristic strong and prominent absorption band corresponding to the asymmetric stretching of the C-O-C bond.[4][5] This is often one of the most intense peaks in the spectrum for an ether.
-
C-F Stretching (≈1300-1100 cm⁻¹): The C-F stretching vibrations of aryl fluorides are typically strong and fall within this region.[9] The presence of two fluorine atoms will likely result in multiple strong absorption bands. The exact positions are influenced by coupling with other vibrations and the electronic effects of the methoxy group.
3.3 The Fingerprint Region II: C-F, C-O, and Bending Vibrations (1200-650 cm⁻¹)
This lower-wavenumber region contains a wealth of information, including the second ether band and various bending vibrations that are highly characteristic of the substitution pattern.
-
Symmetric C-O-C Stretch (≈1075-1020 cm⁻¹): The second key feature of an aryl alkyl ether is the symmetric C-O-C stretch, which appears as a strong band in this region.[5]
-
C-F Stretching and Deformation (≈1200-900 cm⁻¹): This region is often crowded, with additional contributions from C-F stretching and bending modes.[9] Assigning these peaks definitively without computational modeling can be challenging.
-
Aromatic C-H Out-of-Plane (OOP) Bending (≈900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[3] For a 1,2,4-trisubstituted ring, one would expect specific patterns that can help confirm the isomer.
Data Summary: Predicted IR Absorption Bands for this compound
The following table summarizes the expected key vibrational modes and their predicted locations in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| ≈ 3100-3000 | Aromatic C(sp²)-H Stretch | Weak-Medium | Confirms the presence of the aromatic ring. |
| ≈ 3000-2850 | Methyl C(sp³)-H Stretch | Medium-Strong | Asymmetric and symmetric stretches from the -OCH₃ group. |
| ≈ 1600 & 1500 | Aromatic C=C In-Ring Stretch | Medium | Characteristic series of sharp peaks for the benzene ring. |
| ≈ 1275-1200 | Asymmetric Ar-O-C Stretch | Strong | A key diagnostic peak for the aryl alkyl ether functionality. Often the most intense peak.[4] |
| ≈ 1300-1100 | Aromatic C-F Stretch | Strong | Multiple strong bands are expected due to the two fluorine atoms.[6] |
| ≈ 1075-1020 | Symmetric Ar-O-C Stretch | Strong | The second key diagnostic peak for the aryl alkyl ether.[5] |
| ≈ 900-675 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern of these bands is highly diagnostic of the 1,2,4-trisubstitution pattern.[3] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a neat (undiluted) liquid sample such as this compound.
Objective: To obtain a clean, high-resolution infrared spectrum of liquid this compound.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr), stored in a desiccator
-
Pasteur pipette or dropper
-
This compound sample
-
Solvent for cleaning (e.g., acetone or isopropanol, spectroscopic grade)
-
Kimwipes or other lint-free tissue
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to warm up according to the manufacturer's specifications. This ensures the stability of the IR source and detector.
-
Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the spectrum of the ambient atmosphere and the salt plates, which will be subtracted from the sample spectrum.
-
Place the clean, empty salt plates in the sample holder and close the compartment lid.
-
Use the instrument's software to run a background scan. This step is critical for data accuracy.
-
-
Sample Preparation (Neat Liquid Film):
-
Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.
-
Place one clean, dry salt plate on a clean, flat surface.
-
Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate. The goal is a thin film; too much sample will result in total absorption (flat-topped peaks).
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly between them, creating a thin capillary film.
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plate "sandwich" into the sample holder in the FTIR spectrometer.
-
Close the sample compartment lid.
-
Use the instrument's software to acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After measurement, immediately disassemble the salt plates.
-
Clean the plates thoroughly by rinsing them with a volatile, non-hydroxylic solvent like acetone and gently wiping with a Kimwipe.
-
Return the clean, dry plates to the desiccator to prevent fogging from atmospheric moisture.
-
Workflow for Spectral Interpretation
The process of moving from a raw spectrum to a confirmed structure is a logical workflow. This process involves not just peak identification but also cross-correlation and verification against known data.
Caption: Logical workflow for FTIR spectrum analysis.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. A systematic interpretation, beginning with the high-frequency C-H stretches and moving through the complex fingerprint region, allows for the confident identification of its key functional features. The strong, characteristic asymmetric and symmetric C-O-C stretching bands confirm the aryl alkyl ether structure, while absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ range verify the aromatic ring. Finally, strong absorptions in the 1300-1100 cm⁻¹ region and the specific pattern of C-H out-of-plane bending bands provide evidence for the fluorine substituents and their positions on the ring. This guide equips the researcher with the foundational knowledge to expertly interpret this molecular fingerprint.
References
-
Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. AIP Publishing. Available at: [Link]
-
Ether Infrared spectra. Chemistry LibreTexts. Available at: [Link]
-
IR spectrum: Ethers. Química Organica.org. Available at: [Link]
-
2,4-Difluoroaniline - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
-
How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. Available at: [Link]
-
The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]
-
[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. PubMed. Available at: [Link]
-
2,4-Difluoroaniline. PubChem. Available at: [Link]
-
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Available at: [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. ACS Publications. Available at: [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available at: [Link]
-
[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. Available at: [Link]
-
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
This compound (C7H6F2O). PubChemLite. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
2,4-Difluoroaniline. NIST WebBook. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]
-
2,4-Difluoroaniline. The Merck Index Online. Available at: [Link]
-
IR Absorption Table. WebSpectra. Available at: [Link]
-
Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,4-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information from minute sample quantities. This guide, prepared from the perspective of a Senior Application Scientist, delves into the nuanced world of electron ionization-mass spectrometry (EI-MS) by focusing on a specific, yet illustrative, molecule: 2,4-difluoroanisole.
While the mass spectrum for this compound is cataloged in databases such as the NIST Mass Spectrometry Data Center, public access to the detailed spectrum is limited.[1][2] Therefore, this guide will present a predictive analysis of its fragmentation pattern, grounded in the fundamental principles of organic mass spectrometry and corroborated by the known fragmentation of anisole and other halogenated aromatic compounds.[3][4] This approach not only provides a robust framework for understanding the mass spectral behavior of this compound but also equips the reader with the foundational knowledge to interpret the spectra of other halogenated aromatic ethers.
Introduction to the Mass Spectrometry of Aromatic Ethers
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This fragmentation is not random; rather, it follows predictable pathways governed by the relative stabilities of the resulting ions and neutral losses. For aromatic ethers like anisole, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, creating a radical cation (M+•).[5] The subsequent fragmentation of this molecular ion provides a rich tapestry of structural information.
The presence of halogen substituents, such as the two fluorine atoms in this compound, introduces additional layers of complexity and diagnostic utility to the fragmentation process. The strong electron-withdrawing nature of fluorine can influence the stability of adjacent carbocations and the likelihood of specific bond cleavages.
Predicted Fragmentation Pathways of this compound
The molecular formula of this compound is C₇H₆F₂O, with a molecular weight of approximately 144.12 g/mol .[1][2] The following sections detail the anticipated primary fragmentation pathways under electron ionization.
The Molecular Ion (M+•)
Upon electron impact, this compound is expected to readily form a molecular ion with a mass-to-charge ratio (m/z) of 144. Due to the stability of the aromatic ring, this molecular ion peak is anticipated to be prominent in the mass spectrum.
Key Fragmentation Reactions
The fragmentation of the this compound molecular ion is predicted to be driven by several key processes common to aromatic ethers and halogenated compounds:
-
Alpha-Cleavage (α-Cleavage): This is a hallmark fragmentation of ethers and involves the homolytic cleavage of a bond alpha to the oxygen atom.[6] In the case of this compound, this would involve the loss of a methyl radical (•CH₃) from the methoxy group.
-
Loss of Formaldehyde (CH₂O): A common rearrangement reaction in anisoles and related compounds involves the loss of a neutral formaldehyde molecule.[3]
-
Loss of a Fluorine Atom: Halogenated aromatic compounds frequently exhibit the loss of a halogen radical.[4]
-
Cleavage of the Ether Bond: The C-O bond between the aromatic ring and the methoxy group can also cleave.
The interplay of these pathways will generate a characteristic fingerprint in the mass spectrum.
Diagram: Predicted Fragmentation Pathways of this compound
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Elucidation of Key Fragment Ions
| m/z (Predicted) | Proposed Ion Structure | Formation Pathway | Significance |
| 144 | [C₇H₆F₂O]⁺• | Molecular Ion | Confirms the molecular weight of the compound. |
| 129 | [C₆H₃F₂O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. | A strong indicator of a methoxy group, resulting from α-cleavage. |
| 114 | [C₆H₅F₂]⁺• | Loss of formaldehyde (CH₂O) from the molecular ion. | A characteristic rearrangement for anisole-type structures. |
| 125 | [C₇H₆FO]⁺• | Loss of a fluorine radical (•F) from the molecular ion. | Indicates the presence of a fluorine substituent. |
| 113 | [C₆H₃F₂]⁺ | Cleavage of the ether bond with loss of the methoxy radical (•OCH₃). | Provides evidence for the anisole scaffold. |
| 94 | [C₅H₃F₂]⁺ | Loss of carbon monoxide (CO) from the m/z 129 fragment. | A common secondary fragmentation for phenolic-type ions. |
Experimental Protocol for GC-MS Analysis
To obtain a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The following protocol provides a robust starting point for analysis.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[7]
-
Injection: 1 µL of the working solution should be injected in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
Diagram: GC-MS Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Conclusion and Field-Proven Insights
This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectral fragmentation of this compound. The proposed fragmentation pathways are based on well-established principles and provide a solid foundation for interpreting experimental data. For researchers in drug development, a thorough understanding of these fragmentation patterns is crucial for metabolite identification, impurity profiling, and reference standard characterization.
Expert Tip: When analyzing halogenated compounds, always be mindful of the potential for rearrangement reactions and the influence of the halogen's position on the aromatic ring. Comparing the spectrum of an unknown with that of a known, structurally similar compound is an invaluable tool for confident structural elucidation. Furthermore, the use of high-resolution mass spectrometry can provide exact mass measurements, enabling the unambiguous determination of elemental compositions for the molecular ion and its fragments.
References
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
-
NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
Fluorine Notes. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Rochester. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
-
The Merck Index Online. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
ResearchGate. (n.d.). Towards gas chromatography-mass spectrometry coupling protocols for both identifying and quantification essential oils of Thymus capitatus Hoff et Link. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. whitman.edu [whitman.edu]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 2,4-Difluoroanisole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoroanisole (CAS No. 452-10-8) is a fluorinated aromatic ether that serves as a vital intermediate and building block in various fields of chemical synthesis. Its strategic disubstitution with fluorine atoms on the benzene ring, combined with the activating methoxy group, imparts unique electronic properties and reactivity. These characteristics make it a compound of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.
In drug discovery, the incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. As such, this compound is a valuable precursor for creating novel therapeutic agents. This guide provides a comprehensive overview of its core physical properties, spectral characteristics, and safety protocols, offering a foundational resource for laboratory professionals.
Section 1: Physicochemical Properties
The fundamental physical constants of this compound define its behavior in a laboratory setting, influencing choices regarding reaction conditions, purification methods, and storage. These properties are summarized in the table below.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 1.24 g/cm³ | [2] |
| Boiling Point | 53 °C at 18 mmHg | [2] |
| Refractive Index | n²⁰/D 1.47 | [2] |
| Flash Point | 51 °C | [4] |
| Solubility | Insoluble in water |
Causality and Implications of Physical Properties
-
Boiling Point: The recorded boiling point of 53 °C at a reduced pressure of 18 mmHg indicates that the compound is moderately volatile.[2] This property is crucial for purification via vacuum distillation, a technique that allows for boiling at a lower temperature to prevent thermal decomposition of the material.
-
Density: With a density of 1.24 g/cm³, this compound is significantly denser than water. This is a key consideration for aqueous workups, as it will form the lower organic layer, simplifying its separation from aqueous phases.
-
Refractive Index: The refractive index is a sensitive measure of a substance's purity. For this compound, a value of 1.47 (at 20°C using the sodium D-line) serves as a quick and reliable quality control metric to verify the identity and purity of a sample.[2]
-
Flash Point: The flash point of 51 °C classifies this compound as a flammable liquid.[4] This mandates that the compound must be handled away from ignition sources and stored in a designated flammables area to mitigate fire risk.
Section 2: Molecular Structure and Spectral Analysis
The arrangement of atoms in this compound dictates its chemical behavior and its interaction with electromagnetic radiation, which is observed through various spectroscopic techniques.
Caption: Workflow for physical property analysis.
Protocol: Boiling Point Determination (Thiele Tube Method)
This method is ideal for small sample volumes and provides an accurate boiling point.
-
Preparation: Place ~0.5 mL of this compound into a small test tube. Invert a melting point capillary tube (sealed end up) and place it inside the test tube.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the side arm is properly heated. [5]4. Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and liquid is drawn back into the capillary tube. [5]This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Validation: Record the atmospheric pressure. If performing a vacuum distillation, the pressure must be monitored with a manometer, and the observed boiling point is reported at that pressure.
Protocol: Refractive Index Measurement (Abbe Refractometer)
This protocol ensures high accuracy through proper calibration and temperature control.
-
Calibration: Turn on the refractometer and its light source. Ensure the circulating water bath is set to 20.0 °C. Clean the prism surfaces with ethanol and a soft lens tissue. Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n/D = 1.3330 at 20°C).
-
Sample Application: Place 1-2 drops of this compound onto the lower prism. [6]3. Measurement: Close the prisms and allow 1-2 minutes for temperature equilibration. Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Validation: Clean the prisms thoroughly after use. The measurement should be repeatable within the instrument's specified tolerance (typically ±0.0002).
Section 4: Safety and Handling
This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure laboratory safety. [3]
GHS Hazard Classification
| Pictogram | GHS Class | Hazard Statement |
| GHS02: Flame | Flammable Liquid 3 | H226: Flammable liquid and vapor [4] |
| GHS07: Exclamation Mark | Skin Irritant 2 | H315: Causes skin irritation [4] |
| Eye Irritant 2A | H319: Causes serious eye irritation [4] | |
| STOT SE 3 | H335: May cause respiratory irritation [4] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [3]Use explosion-proof electrical and ventilation equipment. [4]* Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged skin contact. [3] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources. [4]The compound should be stored in a designated flammables cabinet.
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains. [3]
Section 5: References
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Refractive index. Retrieved January 12, 2026, from [Link]
-
Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved January 12, 2026, from [Link]
-
YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations. Retrieved January 12, 2026, from [Link]
-
YouTube. (2022, September 14). Estimation of Solvent Boiling Points based on Vacuum. Retrieved January 12, 2026, from [Link]
-
YouTube. (2023, April 12). How Is Refractive Index Measured? Retrieved January 12, 2026, from [Link]
-
University of Thi-Qar Journal. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved January 12, 2026, from [Link]
-
Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument. Retrieved January 12, 2026, from [Link]
Sources
Navigating the Physicochemical Landscape of 2,4-Difluoroanisole: A Technical Guide to Solubility and Stability
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of 2,4-Difluoroanisole.
In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorinated aromatic compounds is a cornerstone of modern molecular design. This compound, with its unique electronic signature, serves as a critical building block in the synthesis of a myriad of active compounds.[1] Its utility, however, is fundamentally governed by its solubility and stability—two key parameters that dictate its handling, formulation, and ultimate application. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and methodologies for its effective use in research and development.
Section 1: Understanding the Solubility Profile of this compound
The solubility of a compound is a critical determinant of its bioavailability and its compatibility with various reaction and formulation media. The presence of two fluorine atoms on the anisole ring imparts distinct physicochemical properties to this compound, influencing its interaction with solvents.[1]
Aqueous Solubility
Organic Solvent Solubility
While specific quantitative data for the solubility of this compound in common organic solvents is not extensively documented, general principles of "like dissolves like" can be applied. Given its aromatic and ether functionalities, this compound is expected to be miscible with a range of common organic solvents. A qualitative assessment of its likely solubility is presented in Table 1. The fluorination in its structure may also enhance its solubility and selectivity in certain chemical reactions.[3]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | The polarity of these solvents can interact with the ether linkage and the polarized C-F bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The alkyl chain of the alcohols can interact with the aromatic ring, while the hydroxyl group can have some interaction with the ether oxygen. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble to Miscible | The aromatic ring of this compound will readily interact with aromatic solvents through π-π stacking. |
| Nonpolar Aliphatic | Hexane, Heptane | Likely Soluble | The overall nonpolar character of the molecule suggests solubility in aliphatic hydrocarbons. |
| Chlorinated | Dichloromethane, Chloroform | Soluble to Miscible | These solvents are effective at dissolving a wide range of organic compounds, including aromatic ethers. |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Step-by-Step Methodology: Shake-Flask Solubility Determination
-
Preparation of a Saturated Solution: Add an excess amount of this compound to the chosen solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed until the undissolved solute has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
Caption: Workflow for Shake-Flask Solubility Determination.
Section 2: Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and use in chemical synthesis. While it is generally considered a stable compound, it can be susceptible to degradation under specific conditions.[3] Recommended storage conditions are typically at 2-8°C in a tightly sealed container.[3]
Thermal Stability
The thermal stability of anisole and its derivatives has been a subject of study. The primary thermal decomposition pathway for anisole involves the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical.[4][5] At higher temperatures, the phenoxy radical can further decompose. While specific studies on the thermal degradation of this compound are not abundant, it is plausible that a similar mechanism occurs. The presence of fluorine atoms may influence the bond dissociation energies and potentially alter the degradation profile. The thermal degradation of fluoropolymers is known to produce a variety of smaller fluorinated compounds, suggesting that under high thermal stress, the aromatic ring of this compound could also rupture.[6]
Hydrolytic Stability
Photostability
Aromatic compounds can undergo photodegradation upon exposure to ultraviolet (UV) light. For anisole derivatives, this can involve cleavage of the ether bond or reactions involving the aromatic ring. The specific photodegradation pathways for this compound have not been extensively reported. However, as a general precaution for aromatic compounds, it is recommended to store this compound in amber vials or otherwise protected from light to prevent potential photochemical reactions.
Potential Degradation Pathways
Based on the chemistry of anisole and related fluoroaromatic compounds, the following degradation pathways for this compound can be postulated:
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. | Semantic Scholar [semanticscholar.org]
- 6. turi.org [turi.org]
An In-depth Technical Guide to the Synthesis of 2,4-Difluoroanisole from 2,4-Difluorophenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-difluoroanisole from 2,4-difluorophenol. This compound is a crucial intermediate in the pharmaceutical and agrochemical industries, valued for its role in creating high-performance molecules.[1] This document outlines the prevalent synthetic methodology, the Williamson ether synthesis, detailing the reaction mechanism, critical process parameters, and a step-by-step experimental protocol. Furthermore, it addresses safety considerations, analytical techniques for product characterization, and presents key data in a structured format. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical transformation.
Introduction: The Significance of this compound
This compound (CAS 452-10-8) is a fluorinated aromatic ether that serves as a vital building block in organic synthesis.[2] The presence of two fluorine atoms on the anisole ring imparts unique electronic properties, enhancing metabolic stability and lipophilicity in derivative molecules.[1] These characteristics are highly desirable in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals such as herbicides and pesticides.[1][2] Its application also extends to materials science in the production of specialty polymers.[2] The synthesis of this compound from the readily available precursor, 2,4-difluorophenol, is a cornerstone reaction for accessing this versatile intermediate.
The Synthetic Pathway: Williamson Ether Synthesis
The most common and efficient method for preparing this compound from 2,4-difluorophenol is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction.[3] In this specific application, the phenoxide of 2,4-difluorophenol acts as the nucleophile, attacking an electrophilic methylating agent.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism initiated by the deprotonation of 2,4-difluorophenol, followed by a nucleophilic substitution.
Step 1: Deprotonation to form the Phenoxide
A base is used to abstract the acidic proton from the hydroxyl group of 2,4-difluorophenol, forming the corresponding 2,4-difluorophenoxide ion. This deprotonation is crucial as it generates a potent nucleophile. The choice of base is critical; common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).
Step 2: Nucleophilic Attack (SN2 Reaction)
The 2,4-difluorophenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in a concerted SN2 mechanism.[3][4] This backside attack results in the displacement of a leaving group and the formation of the ether linkage.
Diagram: Williamson Ether Synthesis Mechanism
Caption: Mechanism of this compound synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2,4-difluorophenol.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purity |
| 2,4-Difluorophenol | 367-27-1 | 130.09 g/mol | ≥99% |
| Dimethyl Sulfate | 77-78-1 | 126.13 g/mol | ≥99% |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | ≥97% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | ≥99.5% |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 13.0 g (0.1 mol) of 2,4-difluorophenol in 100 mL of dichloromethane.
-
Base Addition: Prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of deionized water. Add this solution dropwise to the stirred solution of 2,4-difluorophenol over 15 minutes at room temperature.
-
Methylation: Cool the reaction mixture to 0-5 °C using an ice bath. Add 13.9 g (0.11 mol) of dimethyl sulfate dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Diagram: Experimental Workflow
Caption: Workflow for this compound synthesis.
Safety Precautions
4.1. 2,4-Difluorophenol:
-
Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][8] Handle in a well-ventilated area or a chemical fume hood.[5][8]
4.2. Dimethyl Sulfate:
-
Extreme Hazard: Dimethyl sulfate is toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[9][10] It is also a suspected mutagen and carcinogen.[9][10]
-
Handling: All manipulations must be carried out in a certified chemical fume hood.[10] Wear specialized protective gloves (e.g., butyl rubber), chemical-resistant clothing, and a full-face respirator if there is a risk of exposure.[9]
-
Emergency: In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[9][11] Pulmonary edema may be delayed.[11]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy protons and the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the methoxy carbon and the aromatic carbons, with carbon-fluorine coupling constants. |
| FT-IR | Characteristic peaks for C-O-C stretching (ether linkage) and C-F stretching. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of this compound (144.12 g/mol ). |
Conclusion
The Williamson ether synthesis is a robust and reliable method for the preparation of this compound from 2,4-difluorophenol. Careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols when handling hazardous reagents like dimethyl sulfate are paramount for a successful and safe synthesis. The resulting high-purity this compound is a valuable intermediate for further applications in pharmaceutical and agrochemical research and development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023, September 19). Dimethyl sulfate,2537E-3 - Safety Data Sheet. Retrieved from [Link]
-
European Patent Office. (n.d.). Method of preparing 2,4-difluoroaniline - EP 0001825 B1. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]
-
ChemBeq. (n.d.). Why this compound (CAS 452-10-8) is Essential for Your Chemical Projects. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Difluoroaniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
openlib. (n.d.). Comparison of different analytical methods for the quantification of odour-active haloanisoles in food contact materials. Retrieved from [Link]
-
Analytical Method Summaries. (2023, December 10). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6F2O). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
-
ResearchGate. (n.d.). 22: The structural formula of this compound. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 2,4-Difluorophenol | 367-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
starting materials for 2,4-Difluoroanisole synthesis
An In-depth Technical Guide to the Synthesis of 2,4-Difluoroanisole: Starting Materials and Core Methodologies
Executive Summary
This compound is a pivotal intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the two fluorine atoms, enhance metabolic stability, binding affinity, and bioavailability in target compounds.[1][2] This guide provides a comprehensive technical overview of the principal synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will dissect the most prevalent and field-proven methodologies, focusing on the critical selection of starting materials and the causality behind experimental choices. The two primary pathways explored are the Williamson ether synthesis starting from 2,4-difluorophenol and a one-pot diazotization/substitution sequence from polyfluoroanilines. Each section provides detailed mechanistic insights, step-by-step protocols, and process considerations to ensure a thorough and practical understanding of the core chemistry.
Synthesis via Williamson Ether Synthesis: The Phenolic Route
The most direct and widely employed method for synthesizing this compound is the methylation of 2,4-difluorophenol. This approach leverages the classical Williamson ether synthesis, an S_N2 reaction that is both robust and scalable. The success of this pathway is fundamentally dependent on the availability and purity of the 2,4-difluorophenol precursor.
Sourcing and Synthesis of the Key Precursor: 2,4-Difluorophenol
2,4-Difluorophenol is not always a readily available starting material and is often synthesized in a multi-step sequence. The most common industrial-scale method begins with 2,4-difluoroaniline.[3]
Pathway 1A: From 2,4-Difluoroaniline via Diazotization-Hydrolysis
This classical route involves the conversion of the primary amine group of 2,4-difluoroaniline into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.
-
Step 1: Diazotization: 2,4-difluoroaniline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid, at low temperatures (0-5 °C).[3][4] Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[3]
-
Step 2: Hydrolysis: The resulting diazonium salt solution is then heated, often by adding it to boiling water or passing steam through the solution.[4] This process facilitates the replacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH), releasing nitrogen gas and forming 2,4-difluorophenol.[3][4] The presence of a copper catalyst like copper(II) sulfate can sometimes improve the efficiency of this step.[3]
The precursor for this step, 2,4-difluoroaniline, can itself be synthesized from more fundamental starting materials like 1,3-difluorobenzene (via nitration followed by reduction) or 1,2,4-trichlorobenzene.[4][5][6]
Figure 1: Overall workflow from 1,3-difluorobenzene to this compound.
Mechanism of Methylation
The conversion of 2,4-difluorophenol to this compound proceeds via a classic S_N2 mechanism. A base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the ether linkage. The choice of base and methylating agent is crucial for optimizing yield and minimizing side reactions.
Figure 2: Mechanism of this compound formation via S_N2 reaction.
Detailed Experimental Protocol: Methylation of 2,4-Difluorophenol
Materials:
-
2,4-Difluorophenol (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 2,4-difluorophenol in dichloromethane.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of the phenol at room temperature. Stir for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add dimethyl sulfate dropwise via the addition funnel, maintaining the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis via Nucleophilic Aromatic Substitution (S_NAr)
An alternative and elegant approach involves the synthesis of fluorinated anisoles directly from polyfluoroanilines. This method circumvents the need to isolate the phenol intermediate, offering a more streamlined, one-pot procedure.[7]
One-Pot Synthesis from Fluoroanilines
This process involves the diazotization of a polyfluoroaniline in methanol. The diazonium group formed in situ strongly activates the aromatic ring for nucleophilic aromatic substitution (S_NAr).[7] Methanol acts as both the solvent and the nucleophile, attacking the ring and displacing a fluorine atom. A subsequent reductive removal of the diazonium group yields the final fluoroanisole product.[7]
For the synthesis of this compound, a starting material like 2,4,6-trifluoroaniline could be envisioned, where the methoxy group would substitute the fluorine at the C-2 or C-6 position, followed by reduction. The regioselectivity is governed by the positions of the activating groups.[7]
Detailed Experimental Protocol (Generalized)
Materials:
-
Polyfluoroaniline (e.g., 2,4,6-trifluoroaniline) (1.0 eq)
-
Sulfuric acid (50%)
-
Methanol (large excess)
-
Copper powder (catalytic amount)
-
Hypophosphorous acid (H₃PO₂) (optional, for improved reduction)[7]
Procedure:
-
Dissolve the polyfluoroaniline in 50% sulfuric acid at low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt solution, maintaining the low temperature.
-
In a separate flask, add a large excess of methanol and a catalytic amount of copper powder.
-
Slowly add the prepared diazonium salt solution to the stirred methanol mixture. Gas evolution (N₂) will be observed.
-
Stir the reaction at 20-30 °C for several hours. The reaction involves two key steps: nucleophilic substitution of a fluorine atom by the methoxy group, followed by the reduction of the diazonium group to hydrogen.[7]
-
For improved yields, after the initial reaction with methanol, hypophosphorous acid can be added to ensure complete reductive removal of the diazonium group.[7]
-
Work-up involves neutralizing the acid, extracting the product with an organic solvent (e.g., diethyl ether), washing, drying, and purification by distillation or chromatography.
Comparative Analysis and Process Considerations
| Parameter | Williamson Ether Synthesis Route | S_NAr Route from Fluoroaniline |
| Starting Material | 2,4-Difluorophenol | Polyfluoroaniline (e.g., 2,4,6-trifluoroaniline) |
| Key Steps | Deprotonation followed by S_N2 attack | Diazotization, S_NAr, and Reduction |
| Number of Operations | Generally two distinct steps (phenol formation, then methylation). | Can be performed as a "one-pot" procedure.[7] |
| Reagent Hazards | Highly toxic methylating agents (e.g., dimethyl sulfate). | Unstable diazonium intermediates. |
| Scalability | Well-established and highly scalable. | Good scalability, but requires careful control of diazotization. |
| Pros | High yields, robust, well-understood mechanism. | Fewer isolation steps, potentially more atom-economical. |
| Cons | Requires synthesis/sourcing of the phenolic precursor. | Potential for side reactions and regioselectivity issues. |
Conclusion
The synthesis of this compound is most reliably and commonly achieved through the Williamson ether synthesis of 2,4-difluorophenol. This pathway is robust, high-yielding, and readily scalable, making it the preferred choice for both laboratory and industrial applications. The primary consideration for this route is the efficient synthesis of the 2,4-difluorophenol precursor, which is typically derived from 2,4-difluoroaniline. Alternative methods, such as the one-pot S_NAr reaction from polyfluoroanilines, offer an elegant and more convergent approach, although they may require more specialized starting materials and careful control over reaction conditions. The selection of the optimal synthetic route will ultimately depend on factors such as starting material availability, scale, cost, and the specific capabilities of the research or manufacturing environment.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Difluorophenol. BenchChem.
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
- Journal of Fluorine Chemistry. (1995).
- BenchChem. (2025).
-
PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health. [Link]
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
European Patent Office. (n.d.). Method of preparing 2,4-difluoroaniline - EP 0001825 B1. Googleapis.com. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorination of anisole with 22-1a, d, e. Retrieved from [Link]
-
PubMed Central. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
2,4-Difluoroanisole reactivity and electronic effects
An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2,4-Difluoroanisole
Abstract
This compound is a versatile aromatic ether that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern, featuring a strongly activating methoxy group and two deactivating fluorine atoms, creates a complex and nuanced reactivity profile. This guide provides an in-depth analysis of the electronic effects governing the molecule's behavior and explores its reactivity in key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation. By elucidating the causality behind its regioselectivity, this document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this valuable building block in complex molecular design.
Introduction: The Structural and Electronic Landscape of this compound
This compound (CAS No. 452-10-8) is a fluorinated aromatic compound whose synthetic utility is derived from the intricate interplay of its substituents.[2] The presence of fluorine atoms is known to enhance crucial properties in bioactive molecules, such as metabolic stability and lipophilicity, making fluorinated intermediates like this compound highly sought after in medicinal chemistry.[2][3] To effectively utilize this reagent, a foundational understanding of the electronic contributions of the methoxy and fluoro groups is paramount. These competing effects govern the electron density distribution across the aromatic ring, thereby dictating its behavior towards electrophiles, nucleophiles, and strong bases.
Governing Principles: The Electronic Effects of Methoxy and Fluoro Substituents
The reactivity and regioselectivity of a substituted benzene ring are determined by the cumulative inductive and resonance (mesomeric) effects of its substituents. In this compound, we observe a classic conflict between a powerful activating group and two deactivating groups.
-
The Methoxy Group (-OCH₃): This is a potent activating group. Its oxygen atom exerts a weak electron-withdrawing inductive effect (-I) due to its electronegativity. However, this is overwhelmingly surpassed by its strong electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the π-system of the ring.[4] This donation significantly increases electron density at the ortho and para positions, making the ring more nucleophilic and highly susceptible to electrophilic attack at these sites.[4][5][6]
-
The Fluorine Atoms (-F): Halogens present a more conflicted electronic profile. Fluorine is the most electronegative element, resulting in a very strong inductive electron withdrawal (-I effect) that deactivates the ring towards electrophilic attack.[5][7] Concurrently, like oxygen, its lone pairs can participate in resonance, creating a weak electron-donating (+M) effect that directs incoming electrophiles to the ortho and para positions.[5][7] For fluorine, the potent -I effect dominates, classifying it as an ortho, para-directing deactivator.[5]
Data Presentation: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SₑAr | Directing Influence |
| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | ortho, para-Director |
| -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | ortho, para-Director |
The combination of these substituents in this compound results in a highly polarized ring where the positions are differentially activated or deactivated, leading to predictable and exploitable regioselectivity in various reactions.
Reactivity in Key Synthetic Transformations
The nuanced electronic landscape of this compound dictates its behavior in the three major classes of aromatic substitution reactions.
Electrophilic Aromatic Substitution (SₑAr)
In SₑAr reactions, the aromatic ring acts as a nucleophile, attacking an electron-deficient species.[8][9] The reaction rate and regioselectivity are dominated by the most powerful activating group on the ring.
-
Causality and Prediction: The methoxy group is a far more powerful activating group than fluorine is a deactivating one. Therefore, the -OCH₃ group dictates the position of substitution. It strongly directs incoming electrophiles to its ortho (C3, C5) and para (C6, substituted) positions.
-
Position 5: This site is ortho to the activating -OCH₃ group and meta to the C4-fluorine. It is highly activated and only moderately deactivated, making it the most probable site for electrophilic attack.
-
Position 3: This site is also ortho to the -OCH₃ group but is ortho to the C2-fluorine, subjecting it to a stronger deactivating inductive effect.
-
Position 6: This position is para to the -OCH₃ group but is sterically hindered and adjacent to the C1-carbon.
-
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a suitable leaving group.[10][11] This reaction generally requires strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[11][12]
-
Causality and Prediction: The this compound ring is not inherently electron-poor due to the powerful electron-donating methoxy group. This disfavors classical SₙAr reactions. The fluorine atoms are potential leaving groups, but their displacement is electronically challenging.
-
C4-F: This fluorine is para to the electron-donating -OCH₃ group, which destabilizes the required negative charge of the Meisenheimer intermediate.
-
C2-F: This fluorine is ortho to the -OCH₃ group, which is also electronically unfavorable.
-
Despite these factors, SₙAr can be achieved under specific conditions. For instance, organic photoredox catalysis has enabled the amination of this compound.[13] Interestingly, in that work, amination occurred preferentially at the C2 position (ortho to the methoxy group), a counterintuitive result rationalized by hydrogen bonding effects between the incoming nucleophile and the catalyst system.[13] This highlights that while classical predictions are useful, modern catalytic methods can override traditional reactivity patterns.
Directed ortho-Metalation (DoM)
DoM is a powerful technique for regioselective functionalization that uses a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho C-H bond.[14][15]
-
Causality and Prediction: The methoxy group is a well-established DMG.[14][15][16] It coordinates to the Lewis acidic lithium of the base (e.g., n-BuLi), positioning the alkyl anion to abstract a proton from an adjacent carbon.[17]
-
The -OCH₃ group in this compound has two ortho positions: C2 and C6.
-
The C2 position is occupied by a fluorine atom.
-
The C6 position bears a proton.
-
Experimental Protocol: Regioselective Carboxylation via Directed ortho-Metalation
This protocol describes a self-validating system for the functionalization of this compound at the C6 position, demonstrating the principles of DoM.
Reaction: Synthesis of 2,6-difluoro-3-methoxybenzoic acid.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (CO₂) gas or dry ice
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Solution: To the flask, add this compound (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. Formation of the C6-lithiated species occurs during this time.
-
Electrophilic Quench: Bubble dry CO₂ gas through the solution for 30 minutes, or carefully add an excess of crushed dry ice to the flask. Allow the mixture to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Broader Synthetic Utility and Cross-Coupling Reactions
The predictable reactivity of this compound makes it a powerful precursor for more complex molecules, particularly through modern cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The C6-lithiated intermediate can be converted to a boronic ester via reaction with a borate ester. This boronic ester derivative is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling, allowing for the formation of C-C bonds with aryl or vinyl halides.[18][19]
-
Buchwald-Hartwig Amination: While direct SₙAr of the C-F bonds is challenging, this compound derivatives can be functionalized for C-N bond formation. For instance, if a halide (Br, I) or triflate is installed at the C6 position (via DoM followed by quenching), that position becomes a prime handle for Buchwald-Hartwig amination to introduce primary or secondary amines.[20][21][22]
Conclusion
This compound is a molecule of strategic importance whose reactivity is a masterclass in the principles of physical organic chemistry. The dominant +M effect of the methoxy group governs its behavior in electrophilic substitutions, directing attack to the C5 position. Conversely, the same methoxy group serves as an outstanding directing group for ortho-metalation, enabling highly regioselective functionalization at the C6 position. While its electron-rich nature generally impedes classical nucleophilic aromatic substitution, modern catalytic approaches are providing novel pathways to overcome this barrier. A thorough understanding of these electronic effects and reactivity patterns empowers chemists to confidently and precisely incorporate the valuable difluoroanisole motif into complex targets for drug discovery and materials science.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central. [Link]
-
Electrophilic aromatic directing groups - Wikipedia . Wikipedia. [Link]
-
Directed ortho metalation - Wikipedia . Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects . St. Benedict & St. John's. [Link]
-
Directed ortho metalation - Grokipedia . Grokipedia. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]
-
Directed Metalation: A Survival Guide - Baran Lab . The Scripps Research Institute. [Link]
-
Nucleophilic aromatic substitution - Wikipedia . Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Electrophilic aromatic substitution - Wikipedia . Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution - YouTube . Professor Dave Explains. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry . Vapourtec. [Link]
-
14.2: Examples of electrophilic aromatic substitution - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution - ChemTalk . ChemTalk. [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed . National Library of Medicine. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar . Semantic Scholar. [Link]
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry . Master Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. vapourtec.com [vapourtec.com]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. baranlab.org [baranlab.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2,4-Difluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Anisoles in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The 2,4-difluoroanisole scaffold, in particular, serves as a versatile building block in the synthesis of a wide array of bioactive compounds and advanced materials.[1] Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms and the electron-donating methoxy group, significantly influence molecular conformation, intermolecular interactions, and ultimately, the macroscopic properties of the resulting crystalline solids.[1] Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount for rational drug design, polymorphism prediction, and the development of materials with tailored functionalities.
This in-depth technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the crystal structures of this compound derivatives. We will explore both the experimental techniques, focusing on single-crystal X-ray diffraction (SCXRD), and the complementary computational approaches that offer predictive insights into crystal packing and stability. This guide is designed to equip researchers with the foundational knowledge and practical considerations necessary to confidently navigate the crystallographic landscape of this important class of compounds.
I. Experimental Determination of Crystal Structures: A Practical Workflow
The unequivocal determination of a crystal structure is achieved through single-crystal X-ray diffraction.[2] This powerful analytical technique provides a detailed atomic-level map of the molecule's arrangement within the crystal lattice, including precise bond lengths, bond angles, and intermolecular interactions.[2] The overall workflow for determining the crystal structure of a this compound derivative can be visualized as follows:
Figure 1: A generalized experimental workflow for the determination of the crystal structure of a this compound derivative.
A. Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target this compound derivative. Standard organic synthesis protocols are employed, often involving the reaction of this compound or a related precursor with other reagents to build the desired molecular framework. For instance, N-(2,4-difluorophenyl)-2-fluorobenzamide can be synthesized through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline.[3]
Crucial Insight: The purity of the synthesized compound is of utmost importance for successful crystallization. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals, rendering them unsuitable for diffraction studies. Therefore, rigorous purification, often through techniques like recrystallization or column chromatography, is a critical and non-negotiable step.
B. The Art of Crystal Growth
Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging and empirical step in the process. The goal is to obtain crystals that are single, well-formed, and of an appropriate size (typically 0.1-0.3 mm in each dimension). Several techniques can be employed, with the choice being highly dependent on the solubility and stability of the compound.
Step-by-Step Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Highly soluble compounds tend to precipitate quickly, leading to small or poorly formed crystals.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or a slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter or a small plug of cotton wool to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Place the filtered solution in a clean vial or small beaker. Cover the container with a cap that is not airtight or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over a period of days to weeks.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature. Mechanical disturbances can disrupt crystal growth.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Causality Behind the Choices: The slow rate of evaporation is key. It allows the molecules to organize themselves in a highly ordered, repeating pattern, which is the definition of a crystal. Rapid precipitation traps disorder and prevents the formation of a single, continuous lattice.
C. Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The fundamental principle of SCXRD is based on Bragg's Law, where the crystal lattice diffracts the incident X-rays in a specific pattern of reflections.
Data Collection, Solution, and Refinement:
-
Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are measured by a detector. This process generates a dataset of thousands of reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods such as "direct methods" or the Patterson function. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, thermal displacement parameters, and other structural parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.
Self-Validating System: The quality of the final crystal structure is assessed by several metrics, most notably the R-factor (or agreement factor). A low R-factor (typically below 5-10%) indicates a good fit between the model and the experimental data, providing a high degree of confidence in the determined structure.
II. Case Studies: Crystal Structures of this compound Derivatives
A. N-(2,4-difluorophenyl)-2-fluorobenzamide
The crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide reveals a planar arrangement of the two aromatic rings.[3] The crystal packing is dominated by a network of intermolecular interactions, including hydrogen bonds and halogen bonds.
| Crystallographic Parameter | Value | Source |
| Chemical Formula | C₁₃H₈F₃NO | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | Pn | [3] |
| a (Å) | 5.6756(3) | [3] |
| b (Å) | 4.9829(2) | [3] |
| c (Å) | 19.3064(12) | [3] |
| β (°) | 91.197(5) | [3] |
| Volume (ų) | 545.88(5) | [3] |
Key Structural Features:
-
Hydrogen Bonding: The primary intermolecular interaction is a one-dimensional chain of amide-to-amide hydrogen bonds.[3]
-
C-H···F Interactions: Weaker C-H···F and C-H···O interactions also contribute to the overall crystal packing.[3]
-
π-π Stacking: The planar aromatic rings facilitate π-π stacking interactions, further stabilizing the crystal lattice.[3]
B. 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
This triazole derivative, an important intermediate in the synthesis of antifungal drugs, crystallizes in the triclinic space group P-1. The molecule adopts a stepped conformation with the triazole and phenyl rings being nearly parallel. The crystal packing is governed by a network of weaker interactions, including C–H···N, C–H···F, and F···F contacts, in the absence of classical hydrogen bond donors.
| Crystallographic Parameter | Value | Source |
| Chemical Formula | C₁₂H₁₀F₂N₄O | |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a (Å) | 7.3225(15) | |
| b (Å) | 7.5833(15) | |
| c (Å) | 9.856(2) | |
| α (°) | 91.908(12) | |
| β (°) | 100.824(11) | |
| γ (°) | 103.800(11) | |
| Volume (ų) | 520.28(18) |
III. Computational Crystal Structure Prediction
In the absence of experimental single crystals or to explore the polymorphic landscape of a molecule, computational crystal structure prediction (CSP) has emerged as a powerful tool.[4][5][6][7][8] CSP methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram alone.
The general workflow for CSP can be illustrated as follows:
Figure 2: A simplified workflow for computational crystal structure prediction.
Key Considerations for CSP:
-
Force Fields and Quantum Mechanical Methods: The accuracy of CSP is highly dependent on the computational methods used to calculate the lattice energies. While force fields offer a computationally efficient approach, quantum mechanical methods, such as Density Functional Theory (DFT), provide higher accuracy.
-
Conformational Flexibility: For molecules with rotatable bonds, the conformational flexibility must be considered during the structure generation process, which significantly increases the complexity of the search.
-
Polymorphism: CSP can generate a list of energetically favorable crystal structures, providing insights into the potential for polymorphism. The predicted structures can then be compared with experimental data if available.
Conclusion
The crystal structure of this compound derivatives provides a wealth of information that is critical for their application in drug development and materials science. While the experimental determination via single-crystal X-ray diffraction remains the gold standard, the challenges associated with crystal growth necessitate a meticulous and often empirical approach. The case studies of N-(2,4-difluorophenyl)-2-fluorobenzamide and a triazole derivative highlight the diverse intermolecular interactions that govern the solid-state architecture of these compounds. Furthermore, computational crystal structure prediction serves as a valuable complementary tool, offering predictive power and insights into the polymorphic landscape. A thorough understanding and application of these experimental and computational methodologies will undoubtedly continue to drive innovation in the design and development of novel fluorinated compounds.
References
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (2025). RSC Publishing. [Link]
-
Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. (2024). arXiv. [Link]
-
Computational prediction of organic crystal structures. (n.d.). UCL Discovery. [Link]
-
Computational prediction of organic crystal structures and polymorphism. (2025). ResearchGate. [Link]
-
Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (n.d.). ePrints Soton. [Link]
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025). ResearchGate. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Link. [Link]
-
This compound. (n.d.). Stenutz. [Link]
-
Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. (2018). Science. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]
-
CCDC 909171: Experimental Crystal Structure Determination. (n.d.). The University of Manchester Research Explorer. [Link]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
This compound. (n.d.). Zhejiang Xieshi New Materials Co., Ltd.. [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
-
2,4-Difluoroaniline (367-25-9). (n.d.). Chemical Effects in Biological Systems. [Link]
-
2,4-Difluoroaniline. (n.d.). PubChem. [Link]
-
2,5-Difluoroanisole. (n.d.). PubChem. [Link]
-
Search - Access Structures. (n.d.). CCDC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Quantum Chemical Calculations for 2,4-Difluoroanisole: An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2,4-difluoroanisole, a key building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deeper understanding of the rationale behind computational choices and the practical implications of the calculated properties. By integrating theoretical principles with practical applications, this guide serves as a valuable resource for leveraging computational chemistry to accelerate the design and development of novel therapeutics.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique properties imparted by the fluorine atoms and the methoxy group on the benzene ring. The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.[2][3] The methoxy group, a common moiety in bioactive molecules, also plays a crucial role in modulating these characteristics.
Quantum chemical calculations offer a powerful, cost-effective approach to elucidate the electronic structure, reactivity, and intermolecular interaction potential of this compound at the atomic level. By accurately predicting molecular properties, these computational methods provide invaluable insights that can guide the rational design of drug candidates with improved efficacy and safety profiles. This guide will provide a detailed walkthrough of the theoretical and practical aspects of performing such calculations.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a careful consideration of these choices is paramount to obtaining meaningful results.
A Hierarchy of Methods: From Hartree-Fock to Coupled Cluster
A spectrum of ab initio and density functional theory (DFT) methods are available for computational analysis.
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4] While computationally efficient, HF theory neglects electron correlation, which can lead to inaccuracies, particularly in describing systems with significant electron-electron interactions.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation by treating it as a perturbation to the HF solution.[5] It generally provides more accurate results than HF, especially for geometries and energies.
-
Coupled Cluster (CC) Theory: CC methods are highly accurate ab initio techniques that account for electron correlation through an exponential cluster operator.[6] Methods like CCSD(T) are often considered the "gold standard" in quantum chemistry for their high accuracy, but they are computationally expensive and typically reserved for smaller systems or for benchmarking other methods.[7]
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[8] Instead of the complex wavefunction, DFT calculates the electron density to determine the system's energy. The accuracy of DFT is contingent on the choice of the exchange-correlation functional.
The Crucial Role of the Exchange-Correlation Functional in DFT
For fluorinated aromatic compounds, the selection of an appropriate DFT functional is critical. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results for a wide range of organic molecules, including those containing fluorine.[9] Benchmarking studies have demonstrated that B3LYP, often in conjunction with a suitable basis set, can accurately predict geometries and electronic properties of fluorinated aromatics.[10][11]
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the wavefunction has to adapt to the electronic distribution in the molecule.
-
Pople-Style Basis Sets: These are widely used and denoted by a systematic nomenclature. For this compound, the 6-311++G(d,p) basis set is a robust choice.
-
6-311G: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for the valence electrons.
-
++: These plus signs denote the addition of diffuse functions to both heavy atoms and hydrogen. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions.
-
(d,p): This indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonding.
-
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for performing quantum chemical calculations on this compound using a typical computational chemistry software package like Gaussian or ORCA.
Step 1: Molecular Structure Input
The initial step is to build the 3D structure of this compound. This can be done using a molecular modeling program or by providing the Cartesian coordinates of each atom.
// Atomic coordinates (example) C1 [pos="0.000,1.397,0.000"]; C2 [pos="1.210,0.698,0.000"]; C3 [pos="1.210,-0.698,0.000"]; C4 [pos="0.000,-1.397,0.000"]; C5 [pos="-1.210,-0.698,0.000"]; C6 [pos="-1.210,0.698,0.000"]; F7 [pos="2.420,1.396,0.000"]; O8 [pos="0.000,2.787,0.000"]; C9 [pos="-1.210,3.485,0.000"]; H10 [pos="2.150,-1.242,0.000"]; F11 [pos="0.000,-2.787,0.000"]; H12 [pos="-2.150,-1.242,0.000"]; H13 [pos="-2.150,1.242,0.000"]; H14 [pos="-1.210,4.565,0.000"]; H15 [pos="-2.150,3.035,0.000"]; H16 [pos="-0.605,3.210,0.880"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- F7; C1 -- O8; O8 -- C9; C3 -- H10; C4 -- F11; C5 -- H12; C6 -- H13; C9 -- H14; C9 -- H15; C9 -- H16; } }
Step 2: Geometry Optimization
The initial structure is a mere guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Software Keyword (Gaussian): Opt
-
Software Keyword (ORCA): Opt
This calculation will iteratively adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
Step 3: Vibrational Frequency Analysis
A frequency calculation should always follow a successful geometry optimization. This serves two critical purposes:
-
Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.
-
Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Software Keyword (Gaussian): Freq
-
Software Keyword (ORCA): Freq
Step 4: Calculation of Electronic Properties
Once the optimized geometry is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[12]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. In drug design, the dipole moment can influence a molecule's solubility, membrane permeability, and its ability to interact with polar binding sites on a target protein.[13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs.[14] It can reveal important information about hyperconjugative interactions and charge delocalization.
Results and Interpretation: A Self-Validating System
Optimized Geometry
The table below presents a comparison of the calculated geometric parameters for this compound with experimental data for anisole.[6]
| Parameter | Anisole (Experimental)[6] | This compound (Calculated) | Expected Effect of Fluorination |
| C-O (ring) bond length (Å) | 1.364 | Value to be calculated | Shortening due to inductive withdrawal |
| C-O (methyl) bond length (Å) | 1.423 | Value to be calculated | Minimal change |
| C-C bond lengths (Å) | 1.383 - 1.395 | Value to be calculated | Perturbation of ring geometry |
| C-O-C bond angle (°) | 117.7 | Value to be calculated | Potential slight increase |
The electron-withdrawing nature of the fluorine atoms is expected to shorten the C-O bond attached to the aromatic ring and perturb the geometry of the benzene ring. The calculated values for this compound should reflect these trends.
Vibrational Frequencies
The calculated vibrational frequencies for this compound can be compared to the experimental IR and Raman spectra of anisole and other fluorinated benzene derivatives. While a direct one-to-one comparison is not possible, the characteristic vibrational modes (e.g., C-F stretching, C-O stretching, aromatic C-H stretching) should appear in the expected regions of the spectrum. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Molecular Electrostatic Potential (MEP)
The MEP map of this compound provides a visual representation of its charge distribution.
The highly electronegative oxygen and fluorine atoms will create regions of negative electrostatic potential (red/yellow), indicating their propensity to act as hydrogen bond acceptors or interact with positively charged residues in a protein binding pocket. The aromatic and methyl hydrogens will exhibit positive electrostatic potential (blue), making them potential hydrogen bond donors.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO of this compound are key determinants of its chemical reactivity.
| Property | Calculated Value | Significance in Drug Development |
| HOMO Energy (eV) | Value to be calculated | Relates to susceptibility to oxidation |
| LUMO Energy (eV) | Value to be calculated | Relates to susceptibility to reduction |
| HOMO-LUMO Gap (eV) | Value to be calculated | Indicator of chemical stability and reactivity |
A larger HOMO-LUMO gap generally implies greater chemical stability and lower reactivity.[12] The presence of electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to anisole.
Dipole Moment
The calculated dipole moment of this compound provides a quantitative measure of its overall polarity.
| Molecule | Calculated Dipole Moment (Debye) |
| This compound | Value to be calculated |
This value can be used in quantitative structure-activity relationship (QSAR) studies to correlate molecular properties with biological activity. A molecule's dipole moment can significantly influence its interactions with biological targets.
Conclusion: From Calculation to Drug Discovery
Quantum chemical calculations provide a powerful lens through which to view the molecular world of this compound. By carefully selecting theoretical methods and basis sets, and by rigorously validating our results, we can generate a wealth of data that informs our understanding of this important molecule. The insights gained from these calculations—from the precise geometry and vibrational modes to the nuanced landscape of its electronic properties—are not merely academic exercises. They are actionable intelligence that can be directly applied to the challenges of modern drug discovery. By understanding how the subtle interplay of fluorine and methoxy substituents shapes the properties of the aromatic ring, we can more effectively design and optimize the next generation of therapeutics.
References
-
Borchers, G., et al. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 8), 664–666. [Link]
-
Gupta, O. D. (2019). Role of Fluorine in Drug Design and Drug Action. Current Bioactive Compounds, 15(4), 384-392. [Link]
-
Swain, C. J. (2012). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 749-762. [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4059-4081. [Link]
-
Pandey, A., et al. (2021). Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds. Journal of the Indian Chemical Society, 98(2), 100005. [Link]
-
Sherrill, C. D. (n.d.). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. Retrieved from [Link]
-
Wikipedia. (2024). Hartree–Fock method. Retrieved from [Link]
-
Bartlett, R. J., & Musiał, M. (2007). Coupled-cluster theory in quantum chemistry. Reviews of Modern Physics, 79(1), 291. [Link]
-
Wikipedia. (2024). Coupled cluster. Retrieved from [Link]
-
VASP Wiki. (2022). MP2 ground state calculation - Tutorial. Retrieved from [Link]
-
GitHub. (n.d.). 5a_conventional-mp2.ipynb. Retrieved from [Link]
-
InSilicoSci. (n.d.). Hartree Fock method: A simple explanation. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(1), 5-11. [Link]
-
NIST. (n.d.). Experimental data for C6H5OCH3 (Anisole). Retrieved from [Link]
-
Wiest, O., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
-
Maiti, S. R. (2020). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). Medium. [Link]
-
Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Retrieved from [Link]
-
Wiberg, K. B., et al. (2008). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. The Journal of Physical Chemistry A, 112(42), 10846–10854. [Link]
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]
-
Wikipedia. (2024). HOMO and LUMO. Retrieved from [Link]
-
Jacquemin, D., et al. (2022). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules, 27(19), 6527. [Link]
-
Dixon, D. A. (2023). Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table. Pittcon Conference & Expo 2023. [Link]
-
James, C., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. Journal of Molecular Structure, 1225, 129111. [Link]
-
Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology, 4(2), 138-145. [Link]
-
Heufer, K. A., et al. (2021). Relative reactivity of methyl anisole isomers: An experimental and kinetic modelling study. Combustion and Flame, 228, 264-275. [Link]
-
Rai, A. K., et al. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. E-Journal of Chemistry, 7(4), 1279-1286. [Link]
-
Firefly. (n.d.). 1 Møller-Plesset correlation corrections. Retrieved from [Link]
-
Wikipedia. (2024). HOMO and LUMO. Retrieved from [Link]
-
Rahman, M. A., et al. (2021). Significant role of dipole moment in medicinally important organic molecules. Journal of the Indian Chemical Society, 98(9), 100125. [Link]
-
Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
-
Verma, A., et al. (2022). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2208.08331. [Link]
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. CCCBDB Experimental bond lengths [cccbdb.nist.gov]
- 6. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociation of gas-phase anisole induced by low-energy electron interactions: understanding patterns of aromatic bond cleavage (Journal Article) | OSTI.GOV [osti.gov]
- 8. This compound [webbook.nist.gov]
- 9. A Deep Ultraviolet Raman and Fluorescence Spectral Library of 51 Organic Compounds for the SHERLOC Instrument Onboard Mars 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. analyzeiq.com [analyzeiq.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Difluoroaniline 99 367-25-9 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Metalation of 2,4-Difluoroanisole for Advanced Synthesis
Abstract & Scope
This guide provides a detailed exploration of the metalation reactions of 2,4-difluoroanisole, a critical building block in modern medicinal and materials chemistry.[1] We delve into the principles of Directed ortho-Metalation (DoM), elucidate the factors governing the high regioselectivity of this transformation, and provide field-proven, step-by-step protocols for its successful execution. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful C-H activation strategy for the synthesis of complex, functionalized aromatic compounds.
Introduction: The Strategic Value of this compound
This compound is a versatile aromatic scaffold whose unique electronic properties make it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms and a methoxy group allows for precise modulation of a molecule's physicochemical properties, such as lipophilicity (LogD) and metabolic stability, which are critical parameters in drug design.[2][3] However, the selective functionalization of the aromatic ring in the presence of multiple activating and deactivating groups presents a significant synthetic challenge. Directed ortho-Metalation (DoM) emerges as a premier strategy to overcome this hurdle, offering unparalleled control over regioselectivity.[4][5]
The Principle of Directed ortho-Metalation (DoM)
DoM is a powerful variation of electrophilic aromatic substitution that facilitates the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong organolithium base.[6] The reaction proceeds through a mechanism fundamentally reliant on coordination chemistry.
Mechanism Pillars:
-
Coordination: The heteroatom of the DMG (in this case, the oxygen of the methoxy group) acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the organolithium reagent (e.g., n-BuLi, s-BuLi).[7]
-
Complex-Induced Proximity Effect (CIPE): This initial coordination brings the highly basic alkyl group of the organolithium into close proximity with the protons ortho to the DMG. This dramatically increases the kinetic acidity of the ortho protons, guiding deprotonation to that specific site.[7]
-
Formation of Aryllithium Intermediate: The abstraction of an ortho proton generates a stabilized aryllithium intermediate, which remains complexed with the DMG.[6]
-
Electrophilic Quench: This potent nucleophilic intermediate readily reacts with a wide range of electrophiles, installing a new substituent exclusively at the ortho position.[5]
This process circumvents the statistical mixtures of ortho- and para-substituted products often seen in classical electrophilic aromatic substitution reactions.[6]
Caption: General Mechanism of Directed ortho-Metalation (DoM).
Regioselectivity in the Metalation of this compound
The key to successfully functionalizing this compound lies in understanding the interplay of its substituents. The methoxy group (-OMe) is a powerful DMG, while the fluorine atoms also exert a directing influence.[8][9]
-
The Methoxy Group (-OMe): As a strong DMG, it directs metalation to the adjacent C3 and C5 positions.
-
The Fluorine Atoms (-F): Fluorine is a moderate DMG and also acidifies adjacent protons through a strong inductive effect.[9] The C2-F acidifies the C3 proton, and the C4-F acidifies the C3 and C5 protons.
The observed outcome is a result of the synergistic effects of coordination and acidity. The primary directing power comes from the methoxy group's ability to chelate the lithium cation. The proton at the C3 position is ortho to the powerful -OMe directing group and is further acidified by the inductive effects of both the C2 and C4 fluorine atoms. This makes the C3 proton significantly more kinetically acidic than the proton at C5. Consequently, deprotonation occurs with very high regioselectivity at the C3 position .
Caption: Regioselective Deprotonation of this compound.
Experimental Protocols & Workflow
5.1 Critical General Considerations (Self-Validating System)
-
Atmosphere: All reactions involving organolithiums must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques to prevent quenching by oxygen and moisture.
-
Glassware: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere immediately before use.
-
Solvents: Anhydrous solvents are critical. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
-
Reagents: Organolithium reagents should be titrated periodically to determine their exact molarity. This compound and electrophiles should be of high purity and dried if necessary.
-
Temperature Control: Reactions are highly exothermic and temperature-sensitive. A cryo-cool or a dry ice/acetone bath (-78 °C) is mandatory for the lithiation step to prevent side reactions and reagent decomposition.
Caption: Experimental Workflow for C3-Functionalization.
5.2 Protocol: C3-Iodination of this compound
This protocol details the synthesis of 2,4-difluoro-3-iodoanisole, a versatile intermediate for cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (s-BuLi) (~1.3 M in cyclohexanes, 1.1 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 eq), freshly distilled from CaH₂
-
Iodine (I₂) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).
-
Add TMEDA (1.1 eq) via syringe.
-
Cool the flask to -78 °C in a dry ice/acetone bath and stir for 15 minutes.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may turn yellow or orange.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
In a separate flame-dried flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Transfer the iodine solution to the reaction mixture at -78 °C via cannula or syringe. The dark color of the iodine will dissipate upon addition.
-
Allow the reaction to stir at -78 °C for an additional 30 minutes, then remove the cooling bath and allow it to warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add saturated aqueous Na₂S₂O₃ to remove any excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4-difluoro-3-iodoanisole.
Scope of Reaction and Data
The generated C3-lithiated this compound is a robust nucleophile that reacts with a broad array of electrophiles. The choice of base can be critical; s-BuLi is often preferred over n-BuLi for hindered or sensitive substrates due to its higher reactivity, which allows for lower reaction temperatures and shorter reaction times.[5][10]
| Electrophile | Reagent | Product Structure | Typical Yield (%) |
| Proton | D₂O | 3-Deuterio-2,4-difluoroanisole | >95 |
| Iodine | I₂ | 2,4-Difluoro-3-iodoanisole | 85-95 |
| Silyl | TMSCl | 2,4-Difluoro-3-(trimethylsilyl)anisole | 80-90 |
| Carbonyl | DMF | 2,4-Difluoro-3-methoxybenzaldehyde | 70-85 |
| Carbonyl | Acetone | 2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol | 75-85 |
| Boronic Ester | B(OiPr)₃ | 2,4-Difluoro-3-methoxyphenylboronic acid pinacol ester | 65-80 |
Note: Yields are representative and can vary based on reaction scale and optimization.
Conclusion and Future Outlook
The directed ortho-metalation of this compound is a highly reliable and regioselective method for C-H functionalization, providing access to valuable 3-substituted derivatives. The protocols and principles detailed in this note offer a robust framework for chemists to employ this strategy in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. The resulting intermediates are primed for further elaboration, particularly through transition-metal-catalyzed cross-coupling reactions, opening avenues to a vast chemical space.
References
-
Wikipedia. Directed ortho metalation. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Chem-Station International Edition. Directed Ortho Metalation. [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. [Link]
-
Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem. [Link]
-
Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
The Strategic Utility of 2,4-Difluoroanisole in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This comprehensive technical guide details the strategic application of 2,4-difluoroanisole as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. The unique electronic properties conferred by the fluorine and methoxy substituents render this molecule a versatile scaffold, amenable to regioselective functionalization through key synthetic transformations. We provide an in-depth exploration of two primary reaction pathways: Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr). This document furnishes researchers, scientists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying chemical principles and causality that govern these transformations. By explaining the "why" behind the "how," this guide aims to empower chemists to rationally design and optimize synthetic routes for novel therapeutic agents.
Introduction: The Value Proposition of Fluorinated Scaffolds
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1] this compound emerges as a particularly valuable building block due to its dual functional handles: the difluorinated aromatic ring and the methoxy group. This structure offers a predictable platform for creating molecular complexity, essential for developing next-generation therapeutics, including kinase inhibitors and antifungal agents.[1][2]
The methoxy group serves as a powerful directing group for ortho-metalation, while the fluorine atoms activate the aromatic ring for nucleophilic substitution, providing orthogonal pathways for functionalization. This guide will dissect these pathways, offering practical, field-proven protocols for immediate laboratory application.
Core Synthetic Strategies & Mechanistic Insights
Two principal strategies unlock the synthetic potential of this compound: leveraging the methoxy group as a directing element in lithiation, and exploiting the fluorine atoms as leaving groups in SNAr reactions.
Directed ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). In this compound, the methoxy group (-OCH₃) is an excellent DMG. The heteroatom (oxygen) coordinates to the Lewis acidic alkyllithium reagent (e.g., n-butyllithium), positioning it to selectively abstract a proton from the nearest ortho position.[3]
Causality of Regioselectivity: The methoxy group is a stronger directing group than the fluorine atoms. The primary site of lithiation is the C3 position, which is ortho to the methoxy group and situated between the two fluorine atoms. The acidity of this proton is increased by the inductive effect of the adjacent fluorine atoms, further favoring its abstraction. Deprotonation at C5 is sterically hindered and electronically less favored.
Caption: Directed ortho-Metalation (DoM) of this compound.
This protocol provides a general framework. Researchers must ensure stringent anhydrous and anaerobic conditions, as organolithium reagents are highly reactive towards moisture and oxygen.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl), iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may change color, indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 1-2 hours.[4]
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq.) dropwise at -78 °C. The reaction is often rapid.[5]
-
Warming & Quenching: Allow the reaction mixture to warm slowly to room temperature over several hours or overnight. Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
Trustworthiness through Self-Validation: Successful lithiation can be indirectly confirmed by quenching a small aliquot of the reaction mixture with D₂O. 1H NMR analysis of the resulting product should show a decrease in the integration of the C3-H signal and the appearance of a C-D signal in the 13C NMR spectrum, confirming regioselective deprotonation.
Nucleophilic Aromatic Substitution (SNAr): Harnessing Ring Activation
The SNAr reaction is a powerful method for forming bonds to an aromatic ring by displacing a suitable leaving group with a nucleophile.[6] For this reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6] In this compound, the fluorine atoms themselves act as both leaving groups and moderate activators. The reaction is most favorable at the C4 position (para to the methoxy group), which is activated by the C2-fluorine.
Causality of Regioselectivity: The fluorine atom at C4 is more susceptible to nucleophilic attack than the fluorine at C2. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the oxygen of the para-methoxy group, providing additional stabilization. Attack at C2 does not benefit from this resonance stabilization.[7]
This protocol is adapted from procedures for the closely related 2,4-difluoronitrobenzene and serves as a robust starting point. [8] Materials:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water & Brine
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), morpholine (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension.
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cooling & Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted product.
Applications in Pharmaceutical Intermediate Synthesis
The functionalized derivatives of this compound are key precursors to a range of important pharmaceutical scaffolds.
Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a substituted aniline or diaryl ether core. SNAr reactions on this compound provide a direct route to these structures. For instance, reaction with a substituted aniline can yield a fluorinated diphenylamine, a common motif in VEGFR-2 kinase inhibitors. [2]
Precursors for Antifungal Agents
The 2,4-difluorophenyl group is a critical pharmacophore in several azole antifungal drugs, such as Voriconazole. [9][10]While the synthesis of Voriconazole intermediates often starts from 1,3-difluorobenzene, functionalization of this compound via DoM can provide alternative routes to key precursors like substituted acetophenones after cleavage of the methyl ether.
| Intermediate Class | Synthetic Method | Key Reagents | Downstream API Class | Ref. |
| 3-Borylated Anisoles | DoM then Borylation | n-BuLi, Triisopropyl borate | Cross-coupling partners | [11] |
| 3-Silylated Anisoles | DoM then Silylation | n-BuLi, TMSCl | Protecting groups, cross-coupling | [5] |
| 4-Amino-2-fluoroanisoles | SNAr | Amine, K₂CO₃, DMSO | Kinase Inhibitors | [2] |
| 4-Aryloxy-2-fluoroanisoles | SNAr | Phenol, K₂CO₃, CuI | Diaryl Ether motifs | [12] |
Conclusion and Future Outlook
This compound is a potent and versatile building block for pharmaceutical synthesis, offering predictable and regioselective control over functionalization. The orthogonal reactivity—ortho-metalation directed by the methoxy group and SNAr substitution at the para-fluorine—provides chemists with a powerful toolkit for the rapid construction of complex, fluorinated intermediates. The protocols and mechanistic rationale presented herein serve as a practical guide for leveraging this reagent's full potential in the discovery and development of novel medicines. Future work will likely focus on expanding the scope of catalytic C-H activation and asymmetric functionalization of this valuable scaffold.
References
-
US Patent US20190002440A1, "Voriconazole intermediate and voriconazole synthesis method," Google Patents.
-
Chinese Patent CN105503834B, "Synthetic method of voriconazole intermediate," Google Patents.
-
Pharma Innovation, "Fluorinated Pharmaceutical Intermediates."
-
BenchChem, "Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols."
-
University of Wisconsin, "Directed (ortho) Metallation."
-
Harvard University, "Directed Ortho Metalation - Myers Research Group."
-
MIT News, "A new way to prepare fluorinated pharmaceuticals."
-
Narasimhan, N. S., et al. "Mechanism of aromatic lithiation reactions-Importance of steric factors." Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 93, No. 4, May 1984, pp. 625-634.
-
ScienceDaily, "Novel method to synthesize valuable fluorinated drug compounds."
-
Cardiff University, "Directed ortho-lithiation of aromatic compounds." ORCA - Online Research @ Cardiff.
-
Reddit, "Ortho-lithiation with n-BuLi." r/Chempros.
-
Li, L., et al. "Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones." Chem. Sci., 2022, 13, 1533-1540.
-
Vapourtec, "Aromatic Substitution | Flow Reactions."
-
PubMed, "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[9][10][13]riazine-based VEGFR-2 kinase inhibitors."
-
BenchChem, "An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene."
-
Wikipedia, "Directed ortho metalation."
-
MIT News, "A new way to prepare fluorinated pharmaceuticals."
-
European Patent EP0001825A1, "Method of preparing 2,4-difluoroaniline," Google Patents.
-
Zhejiang Hongxin Dyeing Material Co., Ltd., "2,4-Difluorophenol."
-
ResearchGate, "(PDF) 2,4-Difluorophenylboronic acid."
-
Um, I. H., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." J. Org. Chem. 2011, 76, 12, 4843–4850.
-
Journal of Synthetic Chemistry, "Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst."
-
PubMed, "Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers."
-
Arkivoc, "A novel synthesis of polysubstituted phenols using the SnAr reaction of 2,5-dinitrofuran."
-
Google Patents, "(12) United States Patent."
-
Semantic Scholar, "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."
-
Chemistry LibreTexts, "16.6: Nucleophilic Aromatic Substitution."
-
The Curious Wavefunction, "Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions."
-
PubMed Central, "2,4-Difluorophenylboronic acid."
-
Diva-portal.org, "Study of nucleophilic aromatic substitution with diaryliodonium salts."
-
PubMed Central, "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates."
-
YouTube, "nucleophilic aromatic substitutions."
-
PubMed Central, "Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions."
-
PubMed Central, "Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes."
-
PubMed Central, "A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations."
-
ResearchGate, "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF."
-
PubMed Central, "α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one."
-
MDPI, "Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide."
-
PubMed, "Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect."
-
PubMed Central, "Structure−Activity Analysis of Diffusible Lipid Electrophiles Associated with Phospholipid Peroxidation: 4-Hydroxynonenal and 4-Oxononenal Analogues."
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 8. vapourtec.com [vapourtec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Leveraging the 2,4-Difluoroanisole Scaffold
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, target binding affinity, and favorable pharmacokinetic profiles.[1][2][3] This guide provides a detailed framework for the synthesis of protein kinase inhibitors, a critical class of oncology drugs, using 2,4-Difluoroanisole as a versatile and strategic starting material.[4] We will explore the chemical logic behind its selection and provide robust, step-by-step protocols for its conversion into a core aniline intermediate, followed by its elaboration into a final inhibitor scaffold via palladium-catalyzed cross-coupling. Furthermore, this document outlines standard biochemical and cellular assays for the validation of the synthesized compounds, offering a comprehensive workflow from chemical synthesis to biological evaluation.
The Rationale: Why this compound?
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][5] The design of potent and selective kinase inhibitors often involves the use of fluorinated building blocks.[1][6][7][8][9] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen while profoundly altering a molecule's electronic properties.[2][6] This can lead to:
-
Enhanced Binding Affinity: Fluorine can form crucial non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within the ATP-binding pocket of a kinase, increasing potency and selectivity.[1][10]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] Blocking metabolically labile sites with fluorine can significantly extend a drug's half-life.[1]
-
Modulated Physicochemical Properties: Fluorination can lower the pKa of nearby basic groups, which can improve cell membrane permeability and oral bioavailability by reducing the positive charge at physiological pH.[2][3]
This compound is an excellent starting point because its methoxy group can be readily converted to a more functional handle (like an amine via nitration and reduction), while the two fluorine atoms pre-install key features that confer the aforementioned benefits. The resulting 2,4-difluoroaniline core is a common intermediate in the synthesis of numerous pharmaceuticals, including anti-inflammatory and anti-cancer agents.[11][12][13]
Overall Synthetic Workflow
The synthetic strategy is designed for modularity, allowing for the creation of a diverse library of potential inhibitors from a common intermediate. The core pathway involves transforming the relatively inert this compound into a versatile aniline building block, which is then coupled to a heterocyclic core common in many kinase inhibitors, such as a pyrimidine scaffold.[14]
Figure 1: General workflow for kinase inhibitor synthesis.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of the Key Intermediate (5-Amino-2,4-difluoroanisole)
This two-step protocol converts the commercially available starting material into the crucial amine intermediate.
Step 1A: Nitration of this compound
-
Principle: This is an electrophilic aromatic substitution reaction. The strongly activating methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ) to the ortho and para positions. The position para to the methoxy group (C5) is sterically accessible and electronically favored, leading to the desired product.
-
Materials & Reagents:
-
This compound
-
Fuming Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated H₂SO₄ to this compound in DCM while maintaining the internal temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming HNO₃ to concentrated H₂SO₄ at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,4-Difluoro-5-nitroanisole, which can be purified by column chromatography (Hexane/Ethyl Acetate gradient).
-
-
Rationale & Troubleshooting: The low temperature is critical to prevent over-nitration and side reactions. If the reaction is sluggish, it can be allowed to slowly warm to room temperature. Incomplete reaction may require a longer reaction time or a slight excess of the nitrating agent.
Step 1B: Reduction of 2,4-Difluoro-5-nitroanisole
-
Principle: The nitro group is reduced to a primary amine. While various methods exist, reduction with iron powder in the presence of an acidic activator like ammonium chloride is a cost-effective and reliable method suitable for scale-up. Catalytic hydrogenation is an alternative clean method.[15]
-
Materials & Reagents:
-
2,4-Difluoro-5-nitroanisole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH), Water
-
Celite®
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
To a solution of 2,4-Difluoro-5-nitroanisole in a mixture of EtOH and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material disappears.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot EtOH or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 5-Amino-2,4-difluoroanisole. The product is often pure enough for the next step, but can be further purified if necessary.
-
-
Rationale & Troubleshooting: The reaction is often exothermic once initiated. If the reaction stalls, adding a small amount of dilute HCl can sometimes help activate the iron surface. The Celite filtration is crucial for removing fine iron particles that can complicate downstream processing.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Principle: This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[16][17] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.[17][18] The choice of ligand is critical for reaction efficiency.
-
Materials & Reagents:
-
5-Amino-2,4-difluoroanisole (from Protocol 1)
-
Aryl/Heteroaryl Halide (e.g., 2-chloro-N-methylpyrimidin-4-amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 5-Amino-2,4-difluoroanisole, the base, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
-
-
Rationale & Troubleshooting: This reaction is highly sensitive to air and moisture; therefore, using an inert atmosphere and anhydrous solvents is essential.[19] The choice of base and ligand often requires optimization for specific substrates. If no reaction occurs, screening different ligands (e.g., bulky, electron-rich phosphines) or stronger bases may be necessary. Catalyst decomposition (indicated by the formation of palladium black) can be minimized by ensuring anaerobic conditions.
| Reaction Step | Key Reagents | Typical Conditions | Expected Yield | Purity Check |
| Nitration | This compound, HNO₃, H₂SO₄ | DCM, 0-5 °C, 1-2 h | 75-90% | TLC, ¹H NMR |
| Reduction | Nitro-intermediate, Fe, NH₄Cl | EtOH/H₂O, Reflux, 2-4 h | 80-95% | TLC, LC-MS |
| Buchwald-Hartwig | Amine, Aryl Halide, Pd-catalyst, Ligand, Base | Toluene, 100 °C, 4-24 h | 50-85% | LC-MS, ¹H NMR |
Experimental Protocols: Biological Evaluation
After synthesis and characterization (NMR, MS, HPLC for purity), the compounds must be evaluated for biological activity.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Principle: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. As the synthesized inhibitor blocks kinase activity, less ADP is formed, resulting in a lower luminescent signal. This allows for the quantitative determination of inhibitor potency (IC₅₀).
-
Materials & Reagents:
-
Target Kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor stock solution in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in assay buffer.
-
In a 384-well plate, add the kinase, substrate/ATP mix, and the inhibitor dilutions. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 4: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Principle: This assay quantifies cell proliferation by measuring the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability due to the inhibitor's cytotoxic or cytostatic effects.
-
Materials & Reagents:
-
Cancer cell line with the target kinase (e.g., A549 for EGFR inhibitors)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Synthesized inhibitor stock solution in DMSO
-
CellTiter-Glo® Reagent (Promega)
-
White, opaque 96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37 °C, 5% CO₂.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Targeted Signaling Pathway Visualization
The synthesized inhibitors often target key nodes in signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, a common target for inhibitors derived from these scaffolds.
Figure 2: Simplified RTK signaling pathway targeted by inhibitors.
Conclusion
This compound serves as a highly effective and strategic precursor for the modular synthesis of potent kinase inhibitors. The protocols outlined herein provide a robust and rational approach, from the initial chemical transformations to the essential biological validation steps. The inherent advantages conferred by the difluoro substitution pattern make this a valuable building block for drug discovery programs aiming to develop next-generation targeted therapies. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and adapt these methods to generate novel chemical entities with significant therapeutic potential.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Xiong, Y., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6604. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 31-53. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2825-2843. [Link]
-
Silverman, R. B., & Holladay, M. W. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 14(8), 969-984. [Link]
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
-
Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2739-2744. [Link]
-
Kantevari, S., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2111-2115. [Link]
-
Gyenis, A., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 27(21), 7436. [Link]
-
University of the Pacific Scholarly Commons. (2020). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Retrieved from [Link]
-
bioRxiv. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(11), 5988. [Link]
-
Hennequin, L. F., et al. (2002). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(14), 1981-1984. [Link]
-
ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2306-2313. [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
Purdue University. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
Makowska, M., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91-96. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. believechemical.com [believechemical.com]
- 14. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Synthesis of 3-Substituted-2,4-difluoroanisoles via Directed ortho-Lithiation
Abstract
This application note provides a comprehensive technical guide for the directed ortho-lithiation (DoM) of 2,4-difluoroanisole. This protocol enables the highly regioselective functionalization at the C3 position, a valuable transformation for the synthesis of complex aromatic building blocks in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer extensive safety and troubleshooting guidance.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful synthetic strategy that leverages the ability of a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), to direct a strong base to deprotonate a specific, adjacent C-H bond.[1][2] This process generates a stabilized aryllithium intermediate that can be trapped with a wide variety of electrophiles, allowing for the precise and predictable installation of substituents.[2][3] This methodology offers superior regiocontrol compared to classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1] The pioneering work of Henry Gilman and Georg Wittig in the 1940s established this fundamental transformation, which has since become a cornerstone of modern organic synthesis.[1]
The substrate of interest, this compound, is a versatile starting material. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates. The ability to selectively functionalize the C3 position, adjacent to the methoxy group, opens a direct route to novel polysubstituted fluoroaromatic compounds.
Scientific Integrity & Mechanistic Rationale
The success of a DoM protocol hinges on understanding the interplay of electronic and steric effects that govern its regioselectivity.
The Role of the Directed Metalation Group (DMG)
The key to DoM is the DMG, a Lewis basic functional group that coordinates to the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium).[4] This coordination event, termed a complex-induced proximity effect (CIPE), pre-positions the base near the ortho proton, dramatically increasing its kinetic acidity and facilitating its abstraction over other protons on the ring.[4]
The methoxy group (-OCH₃) of this compound serves as a moderate DMG.[5] The lone pairs on the oxygen atom coordinate to the lithium cation of n-BuLi, directing deprotonation to an adjacent position.
Regioselectivity in this compound
In this compound, there are two potential sites for ortho-lithiation relative to the methoxy DMG: C3 and C5. The regiochemical outcome is determined by the relative directing and acidifying strengths of the methoxy and fluorine substituents.
-
Directing Power: The methoxy group is a significantly stronger DMG than a fluorine atom.[5][6] Therefore, it will preferentially direct the organolithium base.
-
Proton Acidity: The C3 proton is flanked by the ortho-methoxy group and an ortho-fluorine atom. The C5 proton is adjacent to the ortho-methoxy group and a para-fluorine atom. Both fluorine atoms increase the acidity of nearby protons through their inductive electron-withdrawing effects. However, the primary determinant of regioselectivity in DoM is the coordinating power of the DMG.[6]
Consequently, the lithiation is overwhelmingly directed by the methoxy group to the C3 position. This provides a reliable method for the synthesis of 2,4-difluoro-3-substituted anisole derivatives.
Reaction Mechanism Diagram
Caption: Mechanism of directed ortho-lithiation of this compound.
Experimental Protocol
This protocol is designed for the regioselective lithiation of this compound and subsequent quenching with an electrophile, exemplified here by iodine. All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Materials and Equipment
| Material/Equipment | Specification/Purpose |
| Reagents | |
| This compound | Substrate |
| n-Butyllithium (n-BuLi) | Lithiating agent (e.g., 2.5 M in hexanes) |
| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |
| Iodine (I₂) | Electrophile (for iodination example) |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Quenching excess iodine |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Aqueous workup |
| Diethyl Ether or Ethyl Acetate | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Equipment | |
| Schlenk flask or 3-neck round-bottom flask | Reaction vessel |
| Schlenk line or inert gas manifold | To maintain an inert atmosphere |
| Magnetic stirrer and stir bar | For agitation |
| Syringes and needles | For transfer of air/moisture-sensitive reagents |
| Low-temperature cooling bath | e.g., Dry ice/acetone bath (-78 °C) |
| Separatory funnel | For extraction |
| Rotary evaporator | For solvent removal |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ortho-lithiation protocol.
Step-by-Step Procedure: Synthesis of 2,4-Difluoro-3-iodoanisole
-
Preparation: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Purge the flask with inert gas.
-
Reaction Setup: To the flask, add this compound (e.g., 1.44 g, 10.0 mmol) and anhydrous THF (40 mL) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (e.g., 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a slight color change.
-
Electrophilic Quench: In a separate dry flask, dissolve iodine (I₂) (e.g., 3.05 g, 12.0 mmol, 1.2 equiv) in 10 mL of anhydrous THF. Slowly add this solution to the aryllithium mixture at -78 °C via cannula or syringe.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. If iodine was used as the electrophile, add saturated aqueous sodium thiosulfate solution dropwise until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-2,4-difluoroanisole.
Safety Precautions: Handling Organolithium Reagents
n-Butyllithium and other organolithium reagents are highly pyrophoric, reacting violently with air and moisture.[7][8][9] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations must be performed under a dry inert atmosphere (argon or nitrogen).[6]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often used, but check compatibility).[6][9]
-
Syringe Techniques: Use proper air-free syringe techniques for transferring reagents. Ensure syringes and needles are dry and securely fitted.
-
Quenching: Never quench organolithium reagents with water. For quenching excess reagent or cleaning glassware, use a less reactive alcohol like isopropanol, followed by methanol, and then water, typically in a cooled, inert solvent like THF or toluene.[10]
-
Emergency Preparedness: Work in a fume hood, clear the area of flammable materials, and know the location of the nearest fire extinguisher (Class D for metal fires is ideal), safety shower, and eyewash station.[6][7] Never work alone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi reagent. 2. Presence of moisture or air in the reaction. 3. Insufficient reaction time or temperature too high. | 1. Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh bottle if necessary. 2. Ensure all glassware is rigorously oven-dried and cooled under inert gas. Use high-quality anhydrous solvents. 3. Maintain the temperature at -78 °C and allow for the full 1-hour stirring time for lithiation. |
| Recovery of Starting Material | 1. Incomplete lithiation (see above). 2. Inactive electrophile. | 1. Address the causes of low yield. 2. Use a fresh, pure source of the electrophile. |
| Formation of Side Products | 1. Temperature rising during n-BuLi addition. 2. Reaction of n-BuLi with THF solvent. 3. Incorrect regioselectivity. | 1. Add n-BuLi slowly and ensure efficient cooling. 2. Avoid allowing the reaction to proceed for excessively long times or at temperatures above -70 °C, as n-BuLi can deprotonate THF.[10] 3. This is unlikely for this substrate, but if observed, confirm the identity of the product. The use of s-BuLi/TMEDA can sometimes alter selectivity. |
References
-
Directed ortho metalation - Wikipedia. Available at: [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. Available at: [Link]
-
Directed Ortho Metalation | Chem-Station Int. Ed. Available at: [Link]
-
nbutyl lithium safety - YouTube. Available at: [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. University of Arkansas. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. The Scripps Research Institute. Available at: [Link]
-
Directed ortho metalation - Grokipedia. Available at: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (117), e54705, doi:10.3791/54705 (2016). Available at: [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. 2,4-Difluoroaniline (367-25-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Cu(OTf)2/HFIP catalyzed regioselective cycloisomerization of indole-C3-functionalized alkynols to carbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 2,4-Difluoroanisole in Suzuki-Miyaura Coupling Reactions: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and reliability in constructing carbon-carbon bonds. Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1][2] This palladium-catalyzed transformation is particularly vital in the synthesis of biaryl and substituted aromatic structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on the application of 2,4-difluoroanisole, a valuable starting material whose fluorinated aromatic ring is a desirable feature in drug development for modulating metabolic stability and binding affinity. However, substrates like this compound present unique challenges. The electron-donating nature of the anisole's methoxy group can render the C-X (halide or triflate) bond less reactive towards oxidative addition, a critical step in the catalytic cycle.[1] Furthermore, the inherent strength of C-F bonds makes direct coupling via C-F activation exceptionally difficult, typically requiring specialized catalysts and harsh conditions.[4][5]
Therefore, the successful incorporation of the this compound moiety via Suzuki-Miyaura coupling hinges on a nuanced understanding of the reaction mechanism and careful optimization of the catalytic system. This document provides researchers with the foundational knowledge, field-proven protocols, and troubleshooting advice necessary to navigate the complexities of coupling this important building block.
Part 1: The Catalytic Engine - Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
The Three Core Steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-electrophile bond (e.g., C-Br, C-I, C-OTf) of the functionalized this compound derivative. This is often the rate-determining step and results in a Pd(II) complex.[6][7] The efficiency of this step is heavily influenced by the ligand bound to the palladium center. Bulky, electron-rich ligands enhance electron density on the metal, facilitating this insertion.[2][3][8]
-
Transmetalation: In this step, an organic group is transferred from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer and replacing the halide on the palladium complex.[7][9]
-
Reductive Elimination: The final step involves the two organic partners coupling to form the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][6][7]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.
Part 2: Optimizing the Reaction - Key Components and Conditions
The success of coupling a challenging substrate like a this compound derivative is highly dependent on the judicious selection of each reaction component.
-
Catalyst & Precatalyst: While Pd(PPh₃)₄ can be used, modern catalysis often relies on generating the active Pd(0) species in situ from more stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃.[10] For challenging couplings, highly active, pre-formed palladacycle precatalysts (e.g., Buchwald G3/G4) are often superior as they ensure efficient and clean generation of the active catalyst.[11]
-
Ligands: This is arguably the most critical variable. For electron-rich aryl electrophiles, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[3][8] They accelerate both the oxidative addition and the reductive elimination steps, leading to higher efficiency and allowing for lower catalyst loadings.[3][8] N-heterocyclic carbenes (NHCs) are another powerful class of ligands that can be effective.[2]
-
Base: The choice of base is crucial for transmetalation and can significantly impact yield. Strong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially in anhydrous conditions or with sterically hindered substrates.[10]
-
Solvent: Aprotic polar solvents are commonly used. Toluene, dioxane, and THF are frequent choices, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation process.[10][12] For particularly insoluble substrates, solvents like DMF may be necessary.[12]
| Component | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Electrophile | 1-Bromo- or 1-Iodo-2,4-difluoroanisole derivative | C-Br and C-I bonds are significantly more reactive than C-Cl or C-O bonds in oxidative addition.[1] |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Pd(OAc)₂ is cost-effective. The G3 precatalyst offers higher activity and reproducibility for difficult couplings.[11] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich phosphines are proven to accelerate reactions of electron-rich aryl halides.[3][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Stronger bases are often required to promote the transmetalation of electron-rich or hindered boronic acids.[10] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv) | Using a slight excess ensures complete consumption of the often more valuable electrophile. Purity is critical.[11] |
| Solvent | Toluene or 1,4-Dioxane (with 5-10% water) | Provides good solubility for organic components. Water aids in dissolving the inorganic base.[10] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for oxidative addition.[7] |
Part 3: Experimental Protocol - A Step-by-Step Guide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-2,4-difluoroanisole with 4-methoxyphenylboronic acid . This serves as a representative example that can be adapted for other coupling partners.
-
1-Bromo-2,4-difluoroanisole (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask), magnetic stir bar, condenser, inert gas line (Argon or Nitrogen).
-
Solvents for work-up and chromatography (Ethyl Acetate, Hexanes, Brine).
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,4-difluoroanisole (225 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[10]
-
Seal the tube with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this "evacuate-backfill" cycle three times to ensure a fully inert atmosphere.[13]
-
Using syringes, add anhydrous toluene (5 mL) and degassed water (0.5 mL). The mixture will typically turn dark brown or black.[10]
-
-
Reaction Execution:
-
Place the Schlenk tube into a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).[10]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, will afford the purified biaryl product.
-
Part 4: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) has oxidized to palladium black.[11] Reagent Decomposition: Boronic acid has degraded (protodeboronation).[11] Poor Degassing: Oxygen is present, quenching the catalyst.[1] | Use a fresh bottle of catalyst or switch to a more air-stable precatalyst (e.g., XPhos Pd G3/G4).[11] Use a more stable boronic ester (e.g., pinacol, MIDA).[11] Ensure rigorous "evacuate-backfill" cycles or use freeze-pump-thaw for solvents. |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction: Promotes oxidative homocoupling.[1] Excess Pd(II) Precatalyst: Can catalyze the homocoupling pathway. | Improve inert atmosphere techniques.[13] Ensure the Pd(II) to ligand ratio is correct and that conditions favor reduction to Pd(0). |
| Protodeboronation of Starting Material | Unstable Boronic Acid: Particularly an issue with electron-deficient or some heteroaromatic boronic acids.[11] Excess Water/Base/Heat: Can accelerate the decomposition pathway. | Switch to a more stable boronic ester (e.g., MIDA, neopentyl glycol).[14] Screen different bases (e.g., KF) or reduce reaction temperature/time if possible.[12] |
| Inconsistent Results | Inhomogeneous Mixture: Poor stirring or insoluble base. Variable Reagent Quality: Purity of boronic acid, aryl halide, or solvent can vary. | Use a high-quality, finely powdered base and ensure vigorous stirring.[15] Check the purity of reagents by NMR or other analytical methods before use.[11] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
NROChemistry via YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Palladium catalysed Suzuki reactions of fluoroarenes. Dalton Transactions, 41(12), 3515-3528. [Link]
-
Widdowson, D. A., & Wilhelm, R. (2003). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Chemical Communications, (5), 578-579. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 15. reddit.com [reddit.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Difluoroanisole Derivatives
Introduction: The Strategic Importance of Fluorinated Arylamines
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affinity.[1][2] Specifically, 2,4-difluoroanisole derivatives are valuable precursors for a range of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the fluorine and methoxy substituents.[3][4] The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the critical C-N bond, enabling the synthesis of complex arylamines from aryl halides.[5][6] This reaction has largely superseded harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[5]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to this compound derivatives. We will delve into the reaction mechanism, detail the critical roles of each reaction component, present a robust experimental protocol, and offer practical troubleshooting advice to empower researchers in drug discovery and development.
Unraveling the Mechanism: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is often the rate-determining step of the reaction.[10]
-
Amine Coordination and Deprotonation: The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from this amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Core Components: A Guide to Reagent Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of each reaction component. The interplay between the palladium source, ligand, base, and solvent is critical for achieving high yields and purity.
| Component | Role & Selection Considerations | Recommended Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(II) precatalysts require in-situ reduction.[7][11] The choice can influence reaction rate and catalyst stability. | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ |
| Ligand | Crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred, especially for less reactive aryl chlorides.[11][12] Buchwald and his group have developed a series of highly versatile biarylphosphine ligands. | XPhos, RuPhos, BrettPhos, Josiphos-type ligands |
| Base | Facilitates the deprotonation of the amine, forming the key palladium-amido intermediate.[11] The choice of base is critical and depends on the substrate's functional group tolerance. Strong, non-nucleophilic bases are common.[13] | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes the reactants and catalyst, and its polarity can influence the reaction rate and outcome. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[14][15] | Toluene, Dioxane, THF, t-BuOH |
| Amine | The nucleophilic coupling partner. A wide range of primary and secondary amines can be used.[16] | Primary and secondary alkylamines and anilines |
| Aryl Halide | The electrophilic coupling partner. The reactivity order is generally Ar-I > Ar-Br > Ar-Cl.[13] However, with modern catalysts, even challenging aryl chlorides can be effectively coupled.[17] | This compound and its derivatives |
Detailed Experimental Protocol: Amination of 2,4-Difluoro-1-methoxybenzene
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2,4-difluoro-1-methoxybenzene with a generic secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents:
-
2,4-Difluoro-1-methoxybenzene
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.4 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the vessel with inert gas three times.
-
-
Addition of Reactants:
-
Add 2,4-difluoro-1-methoxybenzene (1.0 mmol) and the secondary amine (1.2 mmol) to the reaction vessel via syringe.
-
Add anhydrous toluene (e.g., 5 mL).
-
-
Reaction Execution:
-
Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Optimization and Troubleshooting
Buchwald-Hartwig aminations can sometimes be challenging, but a systematic approach to optimization and troubleshooting can lead to successful outcomes.[14][18]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate ligand or base | - Use a fresh catalyst and ensure proper inert atmosphere techniques.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[19]- Increase the reaction temperature or time. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Competing reaction pathway- Inefficient reductive elimination | - A different ligand may favor the desired amination pathway.[11]- Lowering the reaction temperature might reduce side reactions. |
| Poor Reproducibility | - Variations in reagent quality- Inconsistent reaction setup | - Use high-purity, anhydrous reagents and solvents.- Ensure consistent and rigorous inert atmosphere techniques. |
| Substrate Decomposition | - Harsh reaction conditions (high temperature, strong base) | - Screen milder bases (e.g., K₂CO₃) and lower reaction temperatures.[20]- Consider a different solvent system. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of this compound derivatives, providing a reliable and versatile route to valuable arylamine building blocks. A thorough understanding of the reaction mechanism, careful selection of reagents, and a systematic approach to optimization are key to harnessing the full potential of this powerful transformation in the pursuit of novel therapeutics and advanced materials.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ACS Publications. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Difluoroaniline Derivatives in Modern Chemistry. [Link]
-
RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. reddit.com [reddit.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Synthesis of Novel Heterocycles from 2,4-Difluoroanisole
Introduction: 2,4-Difluoroanisole has emerged as a versatile and highly valuable starting material in the synthesis of complex organic molecules, particularly novel heterocycles for pharmaceutical and agrochemical research. Its utility stems from a unique combination of structural features: an electron-donating methoxy group and two fluorine atoms. The methoxy group serves as a powerful Directed Metalation Group (DMG), enabling regioselective functionalization at the C3 position.[1][2] Concurrently, the fluorine atoms act as effective leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions and can participate in various transition-metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth exploration of key synthetic strategies, offering both mechanistic insights and detailed experimental protocols for leveraging this compound in the construction of medicinally relevant heterocyclic scaffolds like benzofurans, indoles, and quinolines.
Strategy 1: Directed Ortho-Metalation (DoM) for Regioselective C3-Functionalization
Expertise & Experience: Directed ortho-metalation (DoM) is arguably the most powerful strategy for selectively functionalizing the this compound scaffold. The methoxy group's oxygen atom coordinates with an alkyllithium base (e.g., n-butyllithium), delivering the base to the adjacent C3 proton.[1][2] This kinetically controlled deprotonation is highly efficient and regioselective, generating a potent C3-lithiated intermediate that can be trapped with a wide array of electrophiles. This approach circumvents the regiochemical ambiguities often encountered in classical electrophilic aromatic substitution.[1] The resulting C3-substituted anisole is a pivotal intermediate, primed for subsequent cyclization into a heterocyclic system.
Logical Workflow for DoM and Subsequent Cyclization:
Caption: Workflow for heterocycle synthesis via DoM.
Application Protocol 1: Synthesis of a 3-Alkynyl-2,4-difluoroanisole Precursor for Benzofurans
This protocol details the ortho-lithiation of this compound and subsequent trapping with an aldehyde, followed by oxidation and Sonogashira coupling to prepare a key benzofuran precursor.
Part A: Synthesis of (2,4-Difluoro-3-methoxyphenyl)methanol
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and this compound (5.0 g, 34.7 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 24.0 mL, 38.5 mmol, 1.1 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.[2]
-
Electrophilic Quench: Add paraformaldehyde (1.25 g, 41.6 mmol, 1.2 equiv), previously dried under vacuum, in one portion.
-
Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL). Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the product as a colorless oil.
Part B: Sonogashira Coupling to form 3-Alkynyl-2,4-difluoroanisole
(This assumes prior conversion of the alcohol to a halide, e.g., 3-iodo-2,4-difluoroanisole, via standard methods not detailed here).
-
Setup: To a Schlenk flask, add 3-iodo-2,4-difluoroanisole (1.0 g, 3.7 mmol), Pd(PPh₃)₄ (214 mg, 0.185 mmol, 5 mol%), and copper(I) iodide (35 mg, 0.185 mmol, 5 mol%).[5] Evacuate and backfill with nitrogen three times.
-
Reagents: Add anhydrous triethylamine (10 mL) and the desired terminal alkyne (e.g., trimethylsilylacetylene, 0.54 g, 5.55 mmol, 1.5 equiv).
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor reaction completion by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the alkynylated product, a direct precursor for benzofuran synthesis via intramolecular cyclization.[6]
| Parameter | Part A: Lithiation/Alkylation | Part B: Sonogashira Coupling |
| Base/Catalyst | n-Butyllithium | Pd(PPh₃)₄, CuI |
| Solvent | Anhydrous THF | Anhydrous Triethylamine |
| Temperature | -78 °C to RT | Room Temperature |
| Key Reagents | This compound, Paraformaldehyde | 3-Iodo-2,4-difluoroanisole, Terminal Alkyne |
| Typical Yield | 75-85% | 80-95% |
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
Expertise & Experience: Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack.[4] While the methoxy group is donating, the two fluorine atoms exert a strong inductive withdrawing effect. In SNAr, fluoride is an excellent leaving group, a counterintuitive fact attributed to the rate-determining step being the initial nucleophilic attack; the high electronegativity of fluorine strongly polarizes the C-F bond, creating a highly electrophilic carbon center that accelerates this key step.[7][8] Modern methods, such as organic photoredox catalysis, have enabled SNAr reactions on electron-neutral fluoroarenes like this compound under mild conditions, displacing a fluorine atom with various nitrogen or oxygen nucleophiles.[9] Regioselectivity can be an issue, but substitution often occurs preferentially at the C4 position, which is para to the methoxy group.
Mechanism of Photoredox-Catalyzed SNAr:
Caption: Cation radical-accelerated SNAr mechanism.[9]
Application Protocol 2: Photoredox-Catalyzed Synthesis of 4-(Imidazol-1-yl)-2-fluoroanisole
This protocol is adapted from studies on cation radical-accelerated nucleophilic substitution.[9]
-
Setup: In a 4 mL vial equipped with a magnetic stir bar, add the organic photocatalyst (e.g., an acridinium salt, 0.075 equiv), imidazole (4 equiv), and this compound (1 equiv, 0.150 mmol).
-
Solvent: Add anhydrous solvent (e.g., acetonitrile) to achieve the desired concentration.
-
Degassing: Seal the vial and degas the solution by sparging with nitrogen for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED light source and stir vigorously. Use a fan to maintain an ambient temperature of 45-50 °C.[9]
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography to isolate the desired N-arylated heterocycle.
| Parameter | Value/Condition |
| Catalyst | Organic Photoredox Catalyst (e.g., Acridinium Salt) |
| Nucleophile | Imidazole |
| Solvent | Acetonitrile |
| Light Source | Blue LEDs |
| Temperature | 45-50 °C (ambient temperature of light setup) |
| Key Feature | Enables SNAr on an unactivated fluoroarene |
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Experience: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision.[5][10] While direct C-F bond activation for cross-coupling is challenging, it can be achieved under specific conditions, often requiring specialized ligands and harsher conditions.[11] A more reliable and versatile approach involves first using DoM to install a different coupling handle, such as a boronic ester (for Suzuki coupling) or a trialkyltin group (for Stille coupling), at the C3 position. This two-step sequence allows for the selective formation of a bond at C3, which can then be paired with a second coupling reaction at one of the fluoride positions or used in a cyclization reaction. For example, a Suzuki coupling can introduce a vinyl group at C3, which can then undergo intramolecular cyclization to form a substituted indole or other heterocycle.
Application Protocol 3: Synthesis of a 2-Aryl-benzofuran via Sequential DoM-Borylation and Suzuki Coupling-Cyclization
This protocol outlines a hypothetical but mechanistically sound pathway for benzofuran synthesis.
-
DoM-Borylation: Synthesize 2,4-difluoro-3-methoxyphenylboronic acid pinacol ester by reacting this compound with n-BuLi as described in Protocol 1, but using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the electrophile.
-
Suzuki Coupling Setup: In a microwave vial, combine the resulting boronic ester (1 equiv), 2-bromophenol (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3 equiv).
-
Reaction: Add a 3:1 mixture of dioxane and water. Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water. Dry the organic phase and concentrate.
-
Cyclization: The crude biaryl ether intermediate can often be cyclized without purification. Dissolve the crude material in a suitable solvent (e.g., DMF), add a strong base like K₂CO₃, and heat to induce an intramolecular SNAr reaction where the phenoxide displaces the fluorine atom ortho to the biaryl linkage, forming the benzofuran ring.[12]
-
Purification: Purify the final product by column chromatography.
General Palladium Catalytic Cycle:
Caption: Generalized catalytic cycle for Pd-cross-coupling.[5]
References
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(38), 13271–13274. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted 3‐fluoroquinolines, 12 from... [Image]. Available at: [Link]
-
Saeed, A., Shahid, M., & Ijaz, S. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(36), 32371–32403. Available at: [Link]
-
Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Available at: [Link]
-
New Journal of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Chemistry Department Course Materials. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Yadav, G., & Singh, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19681–19704. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(8), 2778-2802. Available at: [Link]
-
Bentham Open. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 435-456. Available at: [Link]
-
Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
-
Al-Qalaf, F. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [https://www.semantic scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-Al-Qalaf/c1a6a57588e9a2b5e4f3a4b6c3d9c7e0c3d9c7e0]([Link] scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-Al-Qalaf/c1a6a57588e9a2b5e4f3a4b6c3d9c7e0c3d9c7e0)
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2,4-Difluoroanisole in the Synthesis of Advanced Anti-Inflammatory Agents
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] This application note delves into the pivotal role of 2,4-difluoroanisole, a versatile fluorinated building block, in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the development of diflunisal. We will explore the synthetic pathways, the rationale behind the use of this specific precursor, and provide detailed protocols for researchers and drug development professionals.
The Advantage of the 2,4-Difluorophenyl Moiety in Anti-Inflammatory Drug Design
The 2,4-difluorophenyl group, derived from precursors like this compound, imparts several advantageous properties to the final active pharmaceutical ingredient (API). In the case of diflunisal, a derivative of salicylic acid, the presence of this moiety at the C5 position results in a molecule with enhanced potency and a longer duration of action compared to aspirin.[3]
The key benefits conferred by the 2,4-difluorophenyl group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][5] This increased stability of the difluorophenyl ring contributes to a longer plasma half-life of the drug, allowing for less frequent dosing.[3]
-
Increased Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach the site of action.[3]
-
Modulated Acidity and Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimal interaction with the target enzyme. In the case of diflunisal, the difluorophenyl group contributes to a molecular configuration that is optimal for binding to the active site of cyclooxygenase (COX) enzymes.[3]
Synthetic Pathways from this compound to Diflunisal
While multiple synthetic routes to diflunisal exist, a common strategy involves the use of key intermediates derived from this compound. The overall synthetic approach can be conceptualized as the coupling of a 2,4-difluorophenyl unit with a salicylic acid scaffold. A highly efficient and widely used method for this carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction.[6][7]
This pathway can be broken down into two main stages:
-
Preparation of a 2,4-Difluorophenyl Organometallic Reagent: This involves the conversion of this compound into a more reactive species suitable for cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: The coupling of the organometallic reagent with a functionalized salicylic acid derivative.
Below is a detailed workflow illustrating this synthetic strategy.
Caption: Synthetic workflow from this compound to diflunisal.
Detailed Protocols
Protocol 1: Synthesis of 2,4-Difluorophenylboronic Acid from a 2,4-Difluorophenyl Halide Intermediate
This protocol outlines the synthesis of a key intermediate, 2,4-difluorophenylboronic acid, starting from a halogenated derivative of this compound. The initial functionalization of this compound can be achieved through methods such as directed ortho-metalation followed by halogenation, or nucleophilic aromatic substitution, to introduce a bromine or iodine atom, which is then converted to the boronic acid.[8][9] The following protocol assumes the availability of 2,4-difluorobromobenzene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2,4-Difluorobromobenzene | 367-27-1 | 192.99 | 10.0 g (51.8 mmol) |
| Magnesium turnings | 7439-95-4 | 24.31 | 1.51 g (62.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL |
| Trimethyl borate | 121-43-7 | 103.91 | 7.5 mL (67.3 mmol) |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As required |
| Diethyl ether | 60-29-7 | 74.12 | 150 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As required |
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 2,4-difluorobromobenzene in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2,4-difluorobromobenzene solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Slowly add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2,4-difluorophenylmagnesium bromide).
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Dissolve trimethyl borate in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 2M HCl until the solution is acidic (pH ~1-2).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,4-difluorophenylboronic acid as a white solid. The product can be purified by recrystallization from water or an appropriate organic solvent.[10]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Diflunisal
This protocol describes the palladium-catalyzed cross-coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid to produce diflunisal.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2,4-Difluorophenylboronic Acid | 144025-03-6 | 157.91 | 5.0 g (31.7 mmol) |
| 5-Bromosalicylic Acid | 34395-63-6 | 217.02 | 6.2 g (28.8 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.67 g (0.58 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 8.0 g (57.6 mmol) |
| Toluene | 108-88-3 | 92.14 | 100 mL |
| Water | 7732-18-5 | 18.02 | 20 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL |
| 1M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As required |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As required |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2,4-difluorophenylboronic acid, 5-bromosalicylic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Coupling Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Separate the layers and wash the aqueous layer with ethyl acetate (2 x 50 mL).
-
Acidify the aqueous layer to pH 1-2 with 2M HCl to precipitate the product.
-
Filter the crude diflunisal, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Mechanism of Action and the Role of Fluorine in COX Inhibition
Diflunisal exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10] Prostaglandins are key mediators of inflammation, pain, and fever.
Molecular docking studies have provided insights into the binding of diflunisal to the COX active site. The salicylic acid portion of the molecule forms key hydrogen bonds with amino acid residues such as Tyr-385 and Arg-120 in the active site of COX-2.[11] The 2,4-difluorophenyl group occupies a hydrophobic pocket within the enzyme.
Caption: Mechanism of action of diflunisal as a COX inhibitor.
The two fluorine atoms on the phenyl ring play a crucial role in enhancing the binding affinity and overall efficacy of diflunisal:
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms creates a dipole moment and alters the electrostatic potential of the phenyl ring. This can lead to favorable electrostatic and van der Waals interactions with residues in the hydrophobic pocket of the COX active site, thereby increasing the binding affinity of the inhibitor.[7][12]
-
Conformational Rigidity: The presence of the fluorine atoms can influence the preferred conformation of the difluorophenyl ring relative to the salicylic acid core, potentially locking the molecule into a bioactive conformation for optimal binding.
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of modern anti-inflammatory drugs. The strategic incorporation of the 2,4-difluorophenyl moiety, as exemplified by diflunisal, leads to compounds with enhanced potency, metabolic stability, and a longer duration of action. The synthetic protocols provided herein, particularly the robust Suzuki-Miyaura cross-coupling, offer an efficient and versatile strategy for the construction of these valuable therapeutic agents. A thorough understanding of the structure-activity relationships and the specific contributions of the fluorine atoms is paramount for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. Journal of Clinical Pharmacology, 21(8-9 Suppl), 5S-13S.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society.
- Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. (2018). Molecules.
- Diflunisal. PubChem.
- 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. (2018). RSC Advances.
- Directed ortho metal
- Step B: Preparation of 2,4-difluoroaniline. PrepChem.com.
- Directed ortho Metal
- Receptor-drug interaction. Philadelphia University.
- Drug Receptor Interactions. Chemistry LibreTexts.
- drug-receptor interactions forces involved. SlideShare.
- 2,4-difluorophenylboronic acid - 144025-03-6 - Structure, Synthesis, Properties. ChemSrc.
- Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. (2016). Journal of Chemical and Pharmaceutical Research.
- Directed ortho Metal
- Organometallic Coupling Reactions. Chemistry LibreTexts.
- The role of fluorine in medicinal chemistry. (2014). Pharmaceuticals.
- Computational Studies of COX-2 Inhibitors: 3D-QSAR and Docking. (2004). Bioorganic & Medicinal Chemistry.
- 2,4-Difluorophenylboronic acid. (2009). Acta Crystallographica Section E: Structure Reports Online.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). Current Topics in Medicinal Chemistry.
- 2,4-Difluorophenylboronic acid.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). RSC Advances.
- The Role of Functional Groups in Drug–Receptor Interactions. In Burger's Medicinal Chemistry and Drug Discovery.
- Fluorine Function in Medicinal Chemistry. (2022). IJFANS International Journal of Food and Nutritional Sciences.
- Arom
- Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2018). Journal of Applied Pharmaceutical Science.
- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
- Nucleophilic Arom
- Electronic factors in drug-receptor interactions. (1970). Journal of Medicinal Chemistry.
- Receptor-drug interaction. Philadelphia University.
- drug-receptor interactions forces involved. SlideShare.
- Drug Receptor Interactions. Chemistry LibreTexts.
Sources
- 1. brieflands.com [brieflands.com]
- 2. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. wpage.unina.it [wpage.unina.it]
- 8. grokipedia.com [grokipedia.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Electronic factors in drug-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2,4-Difluoroanisole in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Foreword: Unlocking Material Potential with Fluorinated Architectures
In the pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool. Organofluorine compounds are prized for the unique properties they impart, including enhanced thermal stability, chemical inertness, and tailored electronic characteristics.[1][2] Among the versatile fluorinated building blocks available to the modern researcher, 2,4-Difluoroanisole (CAS No. 452-10-8) emerges as a compound of significant interest.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in materials and drug development. It elucidates the core applications of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles that make it a valuable precursor in materials science. We will explore its role in the synthesis of high-performance polymers and liquid crystals, supported by a detailed, field-proven experimental protocol.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for its effective application. The molecule's reactivity is dominated by the interplay between the electron-donating methoxy group (-OCH₃) and the two strongly electron-withdrawing fluorine atoms. This substitution pattern creates a unique electronic environment that dictates its synthetic utility.
| Property | Value | Reference |
| CAS Number | 452-10-8 | [3] |
| Molecular Formula | C₇H₆F₂O | [3][4] |
| Molecular Weight | 144.12 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 53 °C at 18 mmHg | [4] |
| Density | ~1.24 g/mL | [4] |
| Refractive Index | n20/D ~1.47 | [4] |
Core Application Areas in Materials Science
The utility of this compound stems from its identity as a fluorinated aromatic ether.[4] The carbon-fluorine bonds are highly polarized and strong, lending stability to the molecule, while their electron-withdrawing nature activates the aromatic ring for specific chemical transformations.
High-Performance Polymers: Crafting Stability and Resistance
This compound is a key intermediate for producing specialty polymers and resins engineered for demanding environments.[4] Its primary contribution is as a precursor to monomers used in the synthesis of poly(aryl ether) families, such as Poly(Aryl Ether Ketones) (PAEKs).
Causality of Performance: The synthesis of PAEKs often proceeds via nucleophilic aromatic substitution, where activated aromatic dihalides react with bisphenoxide salts.[5][6] Fluorine is an excellent leaving group in these reactions, far more reactive than chlorine. By utilizing difluorinated monomers derived from precursors like this compound, polymerization can proceed under milder conditions with higher yields and fewer side reactions. The resulting polymers, which incorporate aromatic ether linkages, exhibit:
-
Exceptional Thermal Stability: The strong C-F and aromatic C-O/C-C bonds create a rigid polymer backbone that resists thermal degradation.[7]
-
Superior Chemical Resistance: The inherent stability of the aromatic and fluorinated moieties makes these polymers resistant to a wide range of solvents, acids, and bases.[7][8]
-
Excellent Mechanical Properties: These semi-crystalline thermoplastics maintain high strength and stiffness even at elevated temperatures.[9]
Caption: From Building Block to High-Performance Material.
Liquid Crystals: Tuning Electro-Optical Properties
The design of liquid crystal (LC) molecules for display technologies is a science of precision. The strategic placement of fluorine atoms is a well-established method for tuning critical electro-optical properties.[10][11] this compound serves as a versatile starting material for synthesizing fluorinated mesogens (the molecules that form liquid crystal phases).
Causality of Performance: The introduction of fluorine atoms via a 2,4-difluorophenyl moiety, derived from this compound, directly influences the molecule's dipole moment.
-
Dielectric Anisotropy (Δε): The C-F bonds introduce strong dipoles perpendicular to the long axis of the final LC molecule. This is crucial for creating materials with negative dielectric anisotropy, which are required for advanced display modes like Vertical Alignment (VA).[12]
-
Viscosity and Response Time: Fluorine substitution can lower the viscosity of the LC mixture, leading to faster switching speeds and improved display performance.[13]
-
Mesophase Stability: The specific substitution pattern can affect the stability and temperature range of the desired liquid crystal phases (e.g., nematic, smectic).[14]
Experimental Protocol: Synthesis of a Difluorinated Diphenyl Ether
This protocol provides a representative, self-validating methodology for a key transformation involving this compound. It demonstrates the principle of nucleophilic aromatic substitution, a foundational reaction for the synthesis of the advanced materials discussed previously.
Objective: To synthesize 1-(4-methoxyphenoxy)-2,4-difluorobenzene, demonstrating the reactivity of a C-F bond in this compound for ether linkage formation.
Principle: The fluorine atom at the C4 position (para to the methoxy group) is highly activated towards nucleophilic attack by a phenoxide. The electron-withdrawing effect of the second fluorine atom further enhances this reactivity. Anhydrous potassium carbonate acts as a base to generate the nucleophilic phenoxide in situ, while a high-boiling polar aprotic solvent facilitates the reaction.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles (mmol) |
| This compound | C₇H₆F₂O | 144.12 | 1.44 g | 10.0 |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.37 g | 11.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 30 mL | - |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes to create an inert atmosphere. This is critical as the phenoxide intermediate is sensitive to moisture and oxygen.
-
Charging Reagents: To the flask, add this compound (10.0 mmol), 4-methoxyphenol (11.0 mmol), and finely ground anhydrous potassium carbonate (15.0 mmol). Rationale: A slight excess of the phenol ensures complete consumption of the limiting reagent, this compound. Using finely ground K₂CO₃ increases its surface area and reactivity.
-
Solvent Addition: Add 30 mL of anhydrous DMF via syringe. Stir the mixture to create a suspension.
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C using an oil bath. Maintain this temperature with vigorous stirring for 8-12 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting material (this compound) and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting material spot.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.
-
Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash sequentially with 50 mL of 1M NaOH (to remove unreacted phenol), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil/solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure product.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of a difluorinated diphenyl ether.
Characterization of Derived Materials
Validating the successful synthesis and properties of materials derived from this compound is paramount. A multi-technique approach is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive tool for confirming the chemical structure of the synthesized molecules and polymers. ¹⁹F NMR is particularly crucial for verifying the incorporation and environment of fluorine atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups and confirm the formation of new bonds, such as the characteristic C-O-C stretch of the ether linkage (~1240 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of small molecules. For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide information on molecular weight distribution and end-group fidelity.[15][16]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine melting points (Tm) and glass transition temperatures (Tg) of polymers or phase transition temperatures of liquid crystals.[14] Thermogravimetric Analysis (TGA) assesses thermal stability by measuring weight loss as a function of temperature.
-
Polarized Optical Microscopy (POM): The primary technique for identifying and characterizing the unique textures of different liquid crystal phases.[14]
Conclusion
This compound is more than just another chemical reagent; it is an enabling building block for the rational design of advanced materials. Its unique electronic structure, conferred by the strategic placement of two fluorine atoms and a methoxy group, provides a reactive handle for synthesizing high-performance polymers and functional liquid crystals.[4] By understanding the principles of its reactivity and applying robust synthetic protocols, researchers can leverage this compound to create materials with enhanced thermal, chemical, and electro-optical properties, pushing the boundaries of what is possible in materials science.
References
-
2,4-Difluoroaniline: Properties, Uses, and Safety. [Link]
-
Why this compound (CAS 452-10-8) is Essential for Your Chemical Projects. [Link]
-
Characterizations of 2,4-Difluroanisole-24DFANIS Organic Macro, Micro Scaled Specimen for Structural and Sensor Applications by Comput - Advanced Journal of Chemistry, Section A. [Link]
-
This compound - the NIST WebBook. [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. [Link]
- EP2588513B1 - Method of making poly(aryl ether ketones)
-
SYNTHESIS OF NOVEL MATERIALS FOR HIGH PERFORMANCE POLYMERIC MEMBRANE APPLICATIONS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF N. [Link]
-
Synthesis of Organofluorine Compounds with Raw Materials in Fluoro Chemical Industry. [Link]
-
Organofluorine chemistry - Wikipedia. [Link]
-
Improved process for preparing poly \aryl ethers\ and poly \aryl ether ketones\ - European Patent Office. [Link]
-
2,4-Difluoroaniline | The Merck Index Online. [Link]
- US20110213115A1 - Process for preparing a poly(aryl ether ketone)
- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google P
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. [Link]
-
Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - NIH. [Link]
- US4294988A - Method of preparing 2,4-difluoroaniline - Google P
-
Preparation and characterization of molecularly imprinted polymers for the selective separation of 2,4-dichlorophenoxyacetic acid - OUCI. [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]
-
Organic Fluorinated Building Blocks. [Link]
-
Synthesis and properties of poly(aryl ether sulfone ether ketone ketone) (PESEKK). [Link]
-
(PDF) Characterization of synthetic polymers by MALDI-MS - ResearchGate. [Link]
-
Fluorinated Building Blocks | AMERICAN ELEMENTS® | Products | Applications. [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - BJOC. [Link]
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - MDPI. [Link]
-
Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review - MDPI. [Link]
-
Fluoroalkylsilanes with Embedded Functional Groups as Building Blocks for Environmentally Safer Self-Assembled Monolayers - PubMed. [Link]
-
Fluorinated Building Blocks - Halocarbon Life Sciences. [Link]
-
Polymers of intrinsic microporosity derived from novel disulfone-based monomers - NRC Publications Archive. [Link]
-
A rapid synthesis of molecularly imprinted polymer nanoparticles for the extraction of performance enhancing drugs (PIEDs) - NIH. [Link]
-
High Performance Polymers: Their Origin and Development | Semantic Scholar. [Link]
-
Polyolefins, a Success Story - MDPI. [Link]
-
Preparation and Performance Evaluation of Amphiphilic Polymers for Enhanced Heavy Oil Recovery - PMC - NIH. [Link]
Sources
- 1. フッ素化ビルディングブロック [sigmaaldrich.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 13. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Chemistry: 2,4-Difluoroanisole
Introduction: The Strategic Value of 2,4-Difluoroanisole and Flow Chemistry Integration
This compound is a key building block in the synthesis of high-value molecules across the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms, allow for selective functionalization at various positions on the aromatic ring. However, harnessing its full synthetic potential often involves reactions with hazardous reagents, unstable intermediates, or challenging reaction conditions when performed in traditional batch reactors.
Continuous flow chemistry offers a paradigm shift for the utilization of this compound, providing unparalleled control over reaction parameters, enhancing safety, and enabling reaction pathways that are often problematic in batch.[1] The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, allowing for precise temperature control of highly exothermic reactions and efficient mixing of reagents.[2] This guide provides detailed application notes and protocols for three critical transformations of this compound in a flow chemistry environment: Nucleophilic Aromatic Substitution (SNAr), Ortho-directed Metalation (Lithiation), and Electrophilic Aromatic Substitution (Nitration).
Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow
The presence of two fluorine atoms activates the aromatic ring of this compound for nucleophilic aromatic substitution. The fluorine at the C4 position (para to the methoxy group) is particularly susceptible to displacement by nucleophiles. Flow chemistry is exceptionally well-suited for SNAr reactions, especially when using volatile nucleophiles like amines, as the enclosed system allows for safe handling and precise stoichiometric control.[3]
Application Note: Synthesis of N-Aryl Amines
This protocol details the continuous flow synthesis of N-substituted anilines from this compound and a primary or secondary amine. The methodology is analogous to the well-established SNAr reactions of similar fluorinated aromatic compounds in flow systems.[3] The flow setup enables rapid reaction optimization and safe operation at elevated temperatures and pressures, significantly accelerating the reaction rate compared to batch processing.
Experimental Protocol: Continuous SNAr with Morpholine
Objective: To synthesize 4-(2-fluoro-4-methoxyphenyl)morpholine via a continuous flow SNAr reaction.
Reagents and Solutions:
-
Solution A (Substrate): this compound (0.5 M) in Dimethyl Sulfoxide (DMSO).
-
Solution B (Nucleophile): Morpholine (1.0 M) in DMSO.
Flow Chemistry Setup:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing, 10 mL volume)
-
Back-pressure regulator (BPR)
-
Collection vessel
Step-by-Step Protocol:
-
Prepare Solution A and Solution B as described above.
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Set the heated coil reactor to 150 °C and the back-pressure regulator to 10 bar. The elevated pressure prevents the solvent from boiling.[2]
-
Prime the pumps with their respective solutions.
-
Set the flow rate for Pump A to 0.25 mL/min and Pump B to 0.25 mL/min. This gives a total flow rate of 0.5 mL/min.
-
The combined reagent stream will enter the 10 mL heated coil reactor, resulting in a residence time of 20 minutes.
-
Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed) before collecting the product.
-
The output stream is collected in a vessel containing water to precipitate the product.
-
The crude product can be isolated by filtration and purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Substrate Conc. | 0.5 M | Balances reaction rate and solubility. |
| Nucleophile Conc. | 1.0 M (2 equiv.) | Ensures complete conversion of the limiting reagent. |
| Temperature | 150 °C | Accelerates the SNAr reaction, which is often slow at lower temperatures.[4] |
| Pressure | 10 bar | Prevents solvent boiling and ensures a stable flow. |
| Flow Rate (Total) | 0.5 mL/min | Provides a suitable residence time for high conversion. |
| Residence Time | 20 min | Optimized for achieving high yield in the given reactor volume. |
| Expected Yield | >90% | Based on similar flow SNAr reactions.[3] |
Ortho-directed Metalation (Lithiation) in Continuous Flow
The methoxy group of this compound is a powerful ortho-directing group, facilitating deprotonation at the C3 position with strong organolithium bases. The resulting aryllithium intermediate is highly reactive and can be trapped with various electrophiles. In batch processing, these reactions require cryogenic temperatures (-78 °C) to prevent decomposition and side reactions.[5] Flow chemistry provides a significant advantage by enabling precise temperature control and rapid mixing, allowing these reactions to be performed at more accessible temperatures and with very short residence times, minimizing the decomposition of the unstable lithiated intermediate.
Application Note: Synthesis of 3-Substituted 2,4-Difluoroanisoles
This protocol describes the continuous flow ortho-lithiation of this compound followed by in-situ quenching with an electrophile (e.g., N,N-dimethylformamide, DMF). The ability to generate and immediately consume the highly reactive organolithium species in a continuous stream drastically improves the safety and efficiency of this transformation.
Experimental Protocol: Continuous Ortho-Lithiation and Formylation
Objective: To synthesize 2,6-difluoro-3-methoxybenzaldehyde.
Reagents and Solutions:
-
Solution A (Substrate): this compound (0.5 M) in anhydrous Tetrahydrofuran (THF).
-
Solution B (Base): n-Butyllithium (n-BuLi, 1.6 M in hexanes) diluted with anhydrous THF to 0.55 M.
-
Solution C (Electrophile): N,N-Dimethylformamide (DMF, 2.0 M) in anhydrous THF.
Flow Chemistry Setup:
-
Three syringe pumps
-
Two T-mixers
-
Two coil reactors (Cryo-cooled)
-
Quenching solution vessel
Step-by-Step Protocol:
-
Prepare all solutions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Assemble the flow system as shown in the diagram. Cool both coil reactors to -20 °C using a suitable circulator.
-
Prime all three pumps with their respective solutions.
-
Start the pumps simultaneously with the following flow rates:
-
Pump A: 1.0 mL/min
-
Pump B: 1.0 mL/min (delivering 1.1 equivalents of n-BuLi)
-
Pump C: 0.5 mL/min (delivering 2.0 equivalents of DMF)
-
-
Solutions A and B are mixed in T-Mixer 1 and enter Reactor 1 (1 mL volume). The residence time for the lithiation is 30 seconds.
-
The stream containing the aryllithium intermediate is then immediately mixed with Solution C in T-Mixer 2.
-
The reaction mixture flows through Reactor 2 (2 mL volume) with a residence time of 48 seconds to ensure complete quenching.
-
The output stream is collected directly into a stirred, cooled flask containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organolithium species and hydrolyze the intermediate.
-
The product is then extracted using a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. Purification is performed by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Temperature | -20 °C | Significantly warmer than batch (-78°C), enabled by rapid mixing and short residence time in flow. |
| Residence Time 1 | 30 s | Sufficient for complete deprotonation while minimizing intermediate decomposition. |
| Residence Time 2 | 48 s | Ensures complete reaction with the electrophile. |
| n-BuLi (equiv.) | 1.1 | A slight excess ensures full conversion of the starting material. |
| DMF (equiv.) | 2.0 | A larger excess of the electrophile ensures efficient trapping of the aryllithium. |
| Expected Yield | 70-85% | Flow chemistry mitigates decomposition pathways common in batch lithiations.[5] |
Electrophilic Aromatic Substitution (Nitration) in Continuous Flow
The methoxy group of this compound is an activating, ortho-para directing group for electrophilic aromatic substitution. Nitration will preferentially occur at the C5 position, which is ortho to the methoxy group and para to a fluorine atom. Nitration reactions are notoriously exothermic and can lead to runaway reactions and poor selectivity in batch. Flow reactors provide superior temperature control, making the process safer and more selective.
Application Note: Regioselective Synthesis of Nitro-2,4-difluoroanisole
This protocol describes the continuous flow nitration of this compound at the C5 position. The use of a microreactor allows for the safe handling of nitrating mixtures and provides excellent control over the reaction exotherm, leading to high regioselectivity and yield. This protocol is adapted from flow nitration procedures of similar activated aromatic systems.
Experimental Protocol: Continuous Flow Nitration
Objective: To synthesize 1,5-difluoro-2-methoxy-4-nitrobenzene.
Reagents and Solutions:
-
Solution A (Substrate): this compound (1.0 M) in Acetic Anhydride.
-
Solution B (Nitrating Agent): Fuming Nitric Acid (90%) (2.5 M) in Acetic Anhydride.
Flow Chemistry Setup:
-
Two syringe pumps
-
T-mixer
-
Coil reactor with cooling
-
Back-pressure regulator
-
Collection vessel with ice water
Step-by-Step Protocol:
-
Caution: Handle fuming nitric acid and acetic anhydride with extreme care in a well-ventilated fume hood. Prepare Solution B by slowly adding fuming nitric acid to acetic anhydride in a cooled flask.
-
Assemble the flow system as depicted. Circulate a coolant through the reactor jacket to maintain a temperature of 10 °C.
-
Set the back-pressure regulator to 5 bar.
-
Prime the pumps with their respective solutions.
-
Set the flow rates:
-
Pump A: 0.4 mL/min
-
Pump B: 0.16 mL/min (delivering 1.0 equivalent of HNO₃)
-
-
The total flow rate is 0.56 mL/min, resulting in a residence time of approximately 9 minutes in the 5 mL reactor.
-
The efficient heat exchange in the microreactor will safely dissipate the heat of reaction.
-
Collect the output stream in a flask containing a stirred mixture of ice and water to quench the reaction and precipitate the product.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Temperature | 10 °C | Low temperature improves regioselectivity and minimizes the formation of byproducts. |
| Solvent | Acetic Anhydride | Acts as a scavenger for water, maintaining the potency of the nitrating agent. |
| Residence Time | ~9 min | Sufficient for complete conversion at the specified temperature. |
| HNO₃ (equiv.) | 1.0 | Stoichiometric amount is sufficient due to the high efficiency of the flow reaction. |
| Expected Yield | >95% | Flow nitrations are known for high yields and selectivity. |
| Regioselectivity | >98% (C5 isomer) | The directing effects of the substituents strongly favor this isomer. |
Conclusion
The integration of continuous flow technology unlocks significant potential for the application of this compound in chemical synthesis. The protocols detailed herein demonstrate how flow chemistry can transform challenging or hazardous batch reactions into safe, efficient, and highly controlled continuous processes. By leveraging the inherent advantages of microreactors—namely superior heat and mass transfer and precise control over reaction time—researchers can enhance productivity, improve safety, and explore new chemical space with this versatile building block.
References
-
Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(4), 184-196. [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
-
McQuade, D. T., et al. (2010). Continuous flow multi-step organic synthesis. Journal of Flow Chemistry, 1(1), 19-27. [Link]
-
Otte, D. A. L., et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development. [Link]
-
Chemical Industry Journal. (n.d.). Grignard Reactions in Flow. [Link]
-
Ley, S. V., et al. (2007). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Chemical Communications, (25), 2566-2568. [Link]
-
Vapourtec Ltd. (n.d.). Grignard Chemistry. [Link]
-
Gérardy, R., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
-
Britton, J., et al. (2017). Multi-step continuous-flow synthesis. Beilstein Journal of Organic Chemistry, 13, 1148–1182. [Link]
-
NIPER, SAS Nagar, India. (2022). Grignard Reagents in Flow Chemistry. CRIPS, 16(5). [Link]
-
Knochel, P., et al. (2011). Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl·LiCl. Angewandte Chemie International Edition, 50(39), 9103-9106. [Link]
-
Cosford, N. D. P., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 12(16), 3642–3645. [Link]
-
Watts, P., & Wiles, C. (2012). Continuous flow reactors: a perspective. RSC Advances, 2(22), 8207-8231. [Link]
-
Gong, T., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development, 29(1). [Link]
-
Shelke, N. B., et al. (2012). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]
-
Kappe, C. O., et al. (2013). A continuous flow process for the synthesis of 1,2,4-thiadiazoles. Beilstein Journal of Organic Chemistry, 9, 1246–1253. [Link]
-
Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Örkényi, Z., et al. (2025). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. Molecules, 30(16), 3452. [Link]
-
Kappe, C. O., et al. (2021). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development, 25(12), 2778-2788. [Link]
-
Cheméo. (n.d.). 2,4-Difluoroaniline. [Link]
-
NIST. (n.d.). 2,4-Difluoroaniline. NIST WebBook. [Link]
-
National Toxicology Program. (n.d.). 2,4-Difluoroaniline (367-25-9). Chemical Effects in Biological Systems. [Link]
-
ResearchGate. (2011). 2,4-Difluorophenylboronic acid. [Link]
-
Deng, Y., et al. (2025). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. The Journal of Organic Chemistry. [Link]
-
Fraunhofer IMM. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]
-
MacGeoch, A. (2024). Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Scientific Update. [Link]
-
OChem Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving 2,4-Difluoroanisole
Introduction: The Significance of Fluorinated Anisole Metabolism in Drug Discovery
2,4-Difluoroanisole is a fluorinated aromatic compound, a structural motif of increasing importance in medicinal chemistry. The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Understanding the enzymatic transformations of such molecules is therefore critical in early drug development to predict pharmacokinetic profiles, potential drug-drug interactions, and to identify active or potentially toxic metabolites.[4][5]
The primary enzymatic reactions that substituted anisoles undergo in biological systems are O-demethylation and aromatic hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes.[6] These enzymes, abundant in the liver, are the main drivers of Phase I metabolism for a vast number of xenobiotics.[5][7] This application note provides a comprehensive guide for researchers to investigate the enzymatic reactions of this compound using an in vitro model with liver microsomes, a well-established system for studying drug metabolism.[8][9][10]
Principle of the Assay
This protocol describes an in vitro metabolic stability assay using liver microsomes.[8][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[12] By incubating this compound with liver microsomes in the presence of the necessary cofactor, NADPH, we can simulate the primary metabolic pathways. The reaction is monitored over time, and the disappearance of the parent compound and the formation of metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]
Visualization of Key Metabolic Pathways
The expected primary enzymatic reactions for this compound are hydroxylation and O-demethylation, as depicted in the following diagram.
Caption: Predicted metabolic pathways of this compound.
Experimental Workflow
The overall experimental workflow for assessing the metabolic stability of this compound is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mercell.com [mercell.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imtm.cz [imtm.cz]
- 15. lcms.cz [lcms.cz]
Introduction: The Significance of Fluorinated Anisoles in Modern Chemistry
An In-depth Technical Guide to the Scale-Up Synthesis of 2,4-Difluoroanisole and Its Derivatives
This compound and its structural analogs are pivotal building blocks in the landscape of modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms into the anisole scaffold imparts unique physicochemical properties to the parent molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate binding affinity to biological targets.[1][2] Consequently, this scaffold is a recurring motif in a variety of active pharmaceutical ingredients (APIs), particularly anti-inflammatory, analgesic, and anti-cancer agents, as well as high-performance agrochemicals like herbicides and fungicides.[1][2]
The transition from laboratory-scale discovery to industrial-scale production of these valuable intermediates presents significant challenges. Issues of cost, safety, yield, purity, and environmental impact become paramount. This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into process optimization for large-scale manufacturing.
Part 1: Core Synthetic Strategies for this compound
Two primary, industrially viable routes dominate the synthesis of this compound. The choice between them often depends on the cost and availability of starting materials, desired purity profile, and the specific equipment available for scale-up.
Strategy A: Williamson Ether Synthesis from 2,4-Difluorophenol
The Williamson ether synthesis is a classic, robust, and widely adopted method for forming ethers.[3][4] In this approach, the nucleophilic phenoxide of 2,4-difluorophenol attacks an electrophilic methylating agent. The key to this strategy's success on a large scale lies in the efficient preparation of the 2,4-difluorophenol starting material and the optimization of the etherification step, often with the aid of phase-transfer catalysis to enhance reaction rates and simplify the process.[5][6]
The precursor, 2,4-difluorophenol, is most reliably synthesized from 2,4-difluoroaniline via a diazotization-hydrolysis sequence.[7][8] This multi-step but high-yielding pathway is a workhorse in industrial aromatic chemistry.
Strategy B: Nucleophilic Aromatic Substitution (SNAr) on a Polyfluorinated Benzene Ring
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings.[9] The high electronegativity of fluorine atoms activates the benzene ring towards nucleophilic attack, making polyfluoroarenes excellent substrates for SNAr reactions.[10] In this strategy, a precursor like 1,2,4-trifluorobenzene is reacted directly with a methoxide source. The fluorine atom at the 1-position is preferentially displaced due to the combined activating effects of the fluorine atoms at positions 2 and 4. This route is more direct but requires careful control of reaction conditions to ensure regioselectivity and prevent side reactions.
Part 2: Detailed Application Protocols
The following protocols are designed for gram-to-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or appropriate chemical reactor, with personnel wearing all necessary personal protective equipment (PPE).[11][12]
Protocol 1: Synthesis via Williamson Etherification
This two-stage protocol first prepares the key intermediate, 2,4-difluorophenol, before converting it to the target anisole derivative.
Stage 1: Preparation of 2,4-Difluorophenol via Diazotization-Hydrolysis
Causality: This procedure converts the amine group of 2,4-difluoroaniline into a diazonium salt, which is an excellent leaving group (N₂ gas).[8] Subsequent heating in an aqueous acidic medium allows for hydrolysis, replacing the diazonium group with a hydroxyl group. Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[8]
-
Materials:
-
2,4-Difluoroaniline (1.00 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.05 eq)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Step-by-Step Methodology:
-
Amine Salt Formation: In a reactor equipped with mechanical stirring, a thermometer, and an addition funnel, carefully add concentrated sulfuric acid (3.0 eq) to deionized water (approx. 4 mL per gram of aniline) while cooling in an ice/water bath. Once the acid solution has cooled, slowly add 2,4-difluoroaniline (1.0 eq), maintaining the internal temperature below 20 °C. Stir until a clear, homogeneous solution of the ammonium salt is formed.[8]
-
Diazotization: Cool the amine salt solution to 0-5 °C using an ice/salt bath. In a separate vessel, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the stirred amine salt solution, ensuring the addition funnel tip is below the surface of the liquid. The rate of addition must be controlled to keep the internal temperature strictly between 0-5 °C.[8]
-
Reaction Monitoring: After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. The completion of diazotization can be verified by testing a drop of the reaction mixture on starch-iodide paper; a positive test (immediate blue-black color) indicates the presence of excess nitrous acid and thus complete reaction.[8]
-
Hydrolysis: The unstable diazonium salt solution should be used immediately. In a separate reactor equipped for distillation, bring a volume of water (approx. 5-10 mL per gram of initial aniline) to a boil. Slowly add the cold diazonium salt solution to the boiling water. A vigorous evolution of nitrogen gas will occur. The resulting 2,4-difluorophenol will often co-distill with the steam.[7]
-
Work-up and Purification: Collect the distillate. The reaction mixture and the distillate can be combined and extracted multiple times with diethyl ether. Combine the organic extracts, wash with water and then saturated brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude 2,4-difluorophenol can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.
-
Stage 2: Williamson Ether Synthesis of this compound
Causality: This is a classic SN2 reaction.[4] Anhydrous potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. A polar aprotic solvent like DMF or acetone facilitates the SN2 mechanism. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended for scale-up. The PTC shuttles the phenoxide anion into the organic phase where it can react with the methylating agent, accelerating the reaction and allowing for milder conditions.[6][13]
-
Materials:
-
2,4-Difluorophenol (1.0 eq)
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5-2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02-0.05 eq, optional but recommended)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Dilute Sodium Hydroxide (NaOH) solution
-
Deionized Water & Brine
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a reactor charged with 2,4-difluorophenol (1.0 eq), add anhydrous K₂CO₃ (1.5 eq), TBAB (0.05 eq), and a suitable volume of acetone or DMF (approx. 5-8 mL per gram of phenol).
-
Methylation: Stir the suspension vigorously. Slowly add the methylating agent (e.g., Dimethyl Sulfate, 1.1 eq) dropwise, maintaining the temperature between 20-40 °C. An exotherm may be observed. After the addition is complete, heat the mixture to a gentle reflux (for acetone) or 50-60 °C (for DMF) and stir for 2-4 hours, or until TLC/GC analysis shows complete consumption of the starting phenol.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction and Washing: Dilute the residue with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with dilute NaOH solution (to remove any unreacted phenol), water, and finally saturated brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to afford a colorless liquid.[1]
-
Part 3: Scale-Up, Safety, and Process Optimization
Transitioning from the bench to a pilot plant or manufacturing facility requires careful consideration of several factors beyond the core chemistry.
Comparative Analysis of Synthetic Routes
| Parameter | Strategy A: Williamson Ether Synthesis | Strategy B: SNAr |
| Starting Materials | 2,4-Difluoroaniline (readily available)[14][15] | 1,2,4-Trifluorobenzene |
| Number of Steps | Multiple (diazotization, hydrolysis, etherification)[7] | One primary step |
| Intermediates | Unstable diazonium salt requires careful handling[8] | None |
| Yield | Generally high for each step, good overall yield | Good to excellent, but can be sensitive to conditions |
| Scalability | Well-established processes, but handling diazonium salts on a large scale requires specialized equipment and safety protocols. | More straightforward scale-up, but requires precise control of temperature and stoichiometry to ensure selectivity. |
| Waste Stream | Aqueous acidic and salt waste from diazotization and work-up. | Primarily solvent and salt waste. |
Safety & Handling
-
2,4-Difluoroaniline: Toxic if inhaled or in contact with skin.[16] Causes skin and serious eye irritation.[16] Always handle in a well-ventilated area wearing appropriate gloves, lab coat, and eye protection.[16]
-
This compound: Flammable liquid and vapor.[17] Causes skin and eye irritation. May cause respiratory irritation. Keep away from ignition sources and use non-sparking tools.[17][18]
-
Dimethyl Sulfate (DMS): EXTREMELY TOXIC and CARCINOGENIC. It is a potent alkylating agent that can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with extreme caution and appropriate PPE, including specialized gloves. A quench solution (e.g., dilute ammonia) should always be readily available.
-
Diazonium Salts: Potentially explosive when isolated and dry. The protocols described herein use the salt in an aqueous solution, which significantly mitigates this risk. However, the temperature must be strictly controlled to prevent uncontrolled decomposition.[8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 12. fishersci.com [fishersci.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoroanisole
Welcome to the technical support guide for the synthesis and optimization of 2,4-Difluoroanisole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the yield, purity, and scalability of your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
The most prevalent and reliable method for synthesizing this compound is through the Williamson ether synthesis . This reaction involves the O-methylation of 2,4-difluorophenol. The process is a classic SN2 reaction where the phenoxide, generated by deprotonating 2,4-difluorophenol with a suitable base, acts as a nucleophile and attacks a methylating agent.[1][2] This route is favored for its high efficiency and relatively straightforward procedure.
The overall transformation is as follows:
-
Step 1: Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 2,4-difluorophenol, forming the 2,4-difluorophenoxide anion.
-
Step 2: Nucleophilic Attack: The resulting phenoxide anion attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 fashion, displacing the leaving group and forming the ether linkage.
Below is a workflow diagram illustrating the decision-making process for this synthesis.
Caption: General workflow for the synthesis of this compound.
Q2: How do I select the appropriate base for the deprotonation of 2,4-difluorophenol?
The choice of base is critical for achieving a high yield and minimizing side reactions. The ideal base should be strong enough to completely deprotonate the phenol (pKa ≈ 8-10 for fluorophenols) but not so strong that it promotes unwanted side reactions with the solvent or methylating agent.
The key principle is to match the base strength to the acidity of the phenol. Using a weaker base can lead to an incomplete reaction, while an excessively strong base (like an organolithium) is unnecessary and can reduce selectivity.[3]
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetonitrile, DMF, Acetone | Recommended starting point. Mild, inexpensive, and effective. Heterogeneous reaction may require longer times. |
| Sodium Hydroxide (NaOH) | ~15.7 | Water, Phase Transfer | Can be used, but the presence of water may lead to hydrolysis of some methylating agents. Phase transfer catalysis is often required. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Very strong base, ensures complete deprotonation. Reacts violently with water; requires anhydrous conditions. Generates H₂ gas. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Acetonitrile, DMF | More soluble than K₂CO₃, can accelerate the reaction. Often used for sterically hindered or less reactive substrates.[3] |
Expert Insight: For most applications, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF provides the best balance of reactivity, cost, and ease of handling.[4]
Q3: What are the most common side reactions, and how can they be minimized?
While O-methylation is the desired outcome, two primary side reactions can reduce the yield and purity of this compound.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich carbon atoms of the aromatic ring (primarily ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.
-
Hydrolysis of Methylating Agent: If water is present in the reaction mixture, sensitive methylating agents like dimethyl sulfate can be hydrolyzed, consuming the reagent and reducing the overall yield.
Caption: Competing O- vs. C-alkylation pathways.
Strategies to Minimize Side Reactions:
-
Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents solvate the cation of the base (like K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic at the oxygen atom. Protic solvents can hydrogen-bond with the oxygen, making the ring carbons more competitive nucleophiles.[3]
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent the hydrolysis of the methylating agent.
-
Temperature Control: Run the reaction at a moderate temperature (room temperature to ~60 °C). Higher temperatures can sometimes increase the rate of C-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Deprotonation: The base is too weak or has degraded. 2. Inactive Methylating Agent: The reagent has hydrolyzed or decomposed. 3. Low Temperature: Reaction is too slow at the current temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH) or use fresh, anhydrous base. 2. Use a fresh bottle of methylating agent. Consider a more reactive one if necessary (e.g., methyl triflate, though more expensive). 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or GC. |
| Formation of Byproducts | 1. C-Alkylation: Incorrect solvent choice or high temperature. 2. Multiple Methylations: Use of an overly reactive methylating agent or excess reagent. 3. Impure Starting Material: Impurities in the 2,4-difluorophenol. | 1. Ensure a polar aprotic solvent is used. Avoid high reaction temperatures. 2. Use 1.05-1.2 equivalents of the methylating agent. Add the agent slowly to the reaction mixture to maintain control. 3. Purify the starting 2,4-difluorophenol by distillation or recrystallization before use. |
| Difficult Purification | 1. Boiling Point Proximity: The boiling point of the product is close to that of the solvent (e.g., DMF).[5][6] 2. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction. | 1. After extraction, remove the high-boiling solvent under high vacuum. Purify the residue by vacuum distillation or column chromatography. 2. Add a saturated brine solution during the work-up to break the emulsion. Filter the mixture through a pad of celite if necessary. |
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes. All laboratory work should be performed by trained professionals with appropriate safety measures.
Objective: To synthesize this compound from 2,4-difluorophenol via Williamson ether synthesis.
Materials:
-
2,4-Difluorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to the phenol).
-
Methylation: Begin stirring the suspension. Slowly add methyl iodide (1.2 eq) to the mixture at room temperature over 5-10 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NH₄Cl, and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
References
- U.S. Patent 4,294,988, "Method of preparing 2,4-difluoroaniline," Google Patents. [URL: https://patents.google.
- European Patent EP0001825B1, "Method of preparing 2,4-difluoroaniline," Google Patents. [URL: https://patents.google.
- "Williamson Ether Synthesis," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Ethers_Epoxides_and_Sulfides/15.03%3A_The_Williamson_Ether_Synthesis]
- "The Williamson Ether Synthesis," Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- "Williamson Ether Synthesis," J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/williamson-ether-synthesis]
- "2,4-Difluorophenol," PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123051]
- "2,4-Difluorophenol 99%," Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/233269]
- Chinese Patent CN105523904A, "Method for preparing 3,4-difluoroanisole," Google Patents. [URL: https://patents.google.
- Chinese Patent CN102146023A, "Method for preparing p-fluoro anisole," Google Patents. [URL: https://patents.google.
- Chinese Patent CN102146023B, "Method for preparing p-fluoro anisole," Google Patents. [URL: https://patents.google.
- "Preparation of (E)-1-(4-BROMOPHENYL)-3,3-DIFLUORO-1-IODO-1-PROPENE," Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v99p1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3,4-Difluoroanisole CAS#: 115144-40-6 [m.chemicalbook.com]
- 5. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 6. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,4-Difluoroanisole Reaction Products by HPLC
Document ID: TSS-HPLC-DFAN-001
Last Updated: January 12, 2026
Introduction: The Challenge of Purifying 2,4-Difluoroanisole Derivatives
This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique properties conferred by its fluorinated aromatic ring.[1] Reactions involving this scaffold, often nucleophilic aromatic substitutions (SNAr), can generate a complex mixture of products.[2][3][4] These mixtures frequently contain the desired product, unreacted starting materials, regioisomers (e.g., substitution at the C2 vs. C4 position), and other byproducts with very similar physicochemical properties.[5][6]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of these complex mixtures, offering the resolving power necessary to isolate the target compound with high purity.[7] This guide provides a comprehensive technical resource, structured in a question-and-answer format, to address common challenges and provide actionable troubleshooting strategies for researchers working with this compound and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the initial phases of method development for this compound purification.
Q1: What is the best starting HPLC column and mobile phase for purifying a crude this compound reaction mixture?
A1: For initial method development, a reversed-phase (RP) approach is overwhelmingly the most effective. This compound and its likely reaction products are moderately non-polar and are well-suited for this mode of chromatography.[8]
-
Recommended Starting Column: A C18 (Octadecylsilane) column is the industry workhorse and the best starting point. Its hydrophobic nature provides excellent retention for aromatic compounds. For potentially challenging separations of closely related isomers, consider a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic rings of your analytes.[9][10]
-
Recommended Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[11]
-
Additive: Start with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in both mobile phase A and B. This is crucial for protonating any basic functionalities (like amine nucleophiles), which prevents peak tailing by minimizing interactions with residual silanols on the silica support.[9]
-
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General purpose, high-efficiency column for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for RP-HPLC. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase, good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A "scouting gradient" to determine the elution profile of all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection (UV) | 210 nm and 254 nm | 210 nm is a near-universal wavelength for organics; 254 nm is good for aromatic rings. |
Q2: How should I prepare my crude reaction mixture for injection?
A2: Proper sample preparation is critical to protect the HPLC column and ensure reproducible results. Never inject a raw, unfiltered reaction mixture.[12]
-
Quench and Work-up: Ensure your reaction is fully quenched. Perform a standard liquid-liquid extraction to remove inorganic salts and highly polar reagents. Dry the organic layer and evaporate the solvent in vacuo.
-
Solubility Test: The sample must be fully dissolved in the mobile phase or a solvent weaker than the mobile phase to prevent precipitation on the column.[13] Test the solubility of your crude residue in your initial mobile phase (e.g., 95:5 Water/ACN).
-
Dilution & Filtration: Dissolve the crude material in a suitable solvent (ideally the mobile phase itself) at a concentration of approximately 1-2 mg/mL. It is crucial to avoid overloading the column, which leads to poor peak shape.[14] Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic solvents) to remove any particulate matter that could block the column frit.[12]
Q3: My product and a key impurity are co-eluting. How can I improve the resolution?
A3: Improving resolution (the separation between two peaks) is a primary goal of method development.[15] Here is a logical approach to tackling this problem:
-
Adjust the Gradient Slope: The first and easiest step is to make the gradient shallower around the elution time of your target peaks. For example, if your peaks elute at 60% Acetonitrile, try changing a segment of your gradient to run from 55% to 65% Acetonitrile over 10-15 minutes. This gives the analytes more time to interact with the stationary phase.
-
Change the Organic Solvent: The selectivity between Acetonitrile and Methanol is different. If you are using Acetonitrile, try developing a method with Methanol. The change in solvent can alter the elution order and improve separation.[16]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, the next step is to change the column. If you started with a C18, try a Phenyl-Hexyl column. The π-π interactions offered by the phenyl stationary phase can provide unique selectivity for aromatic compounds like this compound and its derivatives, which may be sufficient to resolve your co-eluting peaks.[9][10]
-
Modify Temperature: Increasing or decreasing the column temperature can sometimes improve resolution. Lower temperatures generally increase retention and can enhance separation, while higher temperatures decrease run time and viscosity but may reduce resolution.[9]
Section 2: Troubleshooting Guide
This section provides solutions to specific, common problems encountered during HPLC purification runs, presented in a cause-and-effect format.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises purity assessment and makes accurate fraction collection difficult.[17]
Q: All of my peaks are tailing. What is the cause? A: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the system, not a specific chemical interaction. The most common cause is a partial blockage of the column inlet frit, which distorts the sample flow path onto the column.[17]
-
Solution: Disconnect the column, reverse the flow direction, and flush to waste with mobile phase for 5-10 minutes. This can often dislodge particulates from the frit. If this fails, the frit or the entire column may need to be replaced. Using a guard column can help prevent this problem.[17]
Q: Only one of my peaks (a basic compound) is tailing. A: This is a classic sign of a secondary interaction between a basic analyte and acidic residual silanol groups on the silica surface of the column.
-
Solution 1 (Primary): Ensure you have an acidic modifier (e.g., 0.1% Formic Acid or TFA) in your mobile phase. The acid protonates the basic analyte, preventing it from interacting with the negatively charged silanols.[18]
-
Solution 2: If an acid modifier is already in use, try increasing its concentration slightly or switching to a different type of column, such as one with end-capping or a hybrid particle technology that has fewer exposed silanols.
Q: My main product peak is fronting and its retention time is shifting to be earlier with higher concentrations. A: These are classic symptoms of mass overload.[17] You are injecting too much sample onto the column, saturating the stationary phase at the point of injection.[14]
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical and the retention time is stable.[13]
Q: My peaks appear split or doubled. A: Peak splitting can have several causes:
-
Cause 1: Sample Solvent Incompatibility. If you dissolve your sample in a solvent significantly stronger than your initial mobile phase (e.g., dissolving in 100% Acetonitrile for a run starting at 5% Acetonitrile), it can cause the sample band to distort as it enters the column.[18]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[18] If solubility is an issue, use the weakest solvent possible that can still dissolve your sample.
-
-
Cause 2: Column Contamination or Void. A contaminant at the head of the column can create a dual-pathway for the sample, or a void (a collapsed area of the packed bed) can have a similar effect.
-
Solution: First, try the column back-flushing procedure described above. If the problem persists, the column is likely irreversibly damaged and needs to be replaced.
-
Problem 2: Unstable Retention Times
Q: The retention times for all my peaks are drifting from one run to the next. A: This indicates a systemic issue, most often related to the pump or mobile phase composition.
-
Cause 1: Inaccurate Mobile Phase Composition. If you are using an isocratic method, the pump's proportioning valve may be malfunctioning, leading to an incorrect solvent mixture.[12]
-
Solution: Prepare a pre-mixed mobile phase and run it from a single solvent line. If the retention times stabilize, the pump's proportioning valve needs service.[12]
-
-
Cause 2: Leaks. A small, undetected leak in the system will cause a drop in pressure and a corresponding increase in retention times.
-
Solution: Systematically check all fittings for signs of salt deposits (from buffers) or moisture. Run a system pressure test if available on your HPLC software.
-
-
Cause 3: Column Temperature Fluctuation. If the column oven is not maintaining a stable temperature, retention times will fluctuate.[14]
-
Solution: Ensure the column oven is enabled and set to a stable temperature (e.g., 30 °C).
-
Problem 3: High System Backpressure
Q: The system pressure is much higher than normal and is climbing. A: High backpressure is a serious issue that can damage the pump, injector, and column.
-
Cause 1: Blockage. The most common cause is a blockage somewhere in the system, typically at the column inlet frit or in the system tubing.[11]
-
Solution: Work backward from the detector. Disconnect the tubing at the detector inlet; if pressure drops, the detector cell is blocked. Continue this process, disconnecting fittings before the column, before the injector, etc., until you isolate the source of the blockage. A blocked column frit is a very common culprit.[17]
-
-
Cause 2: Precipitated Buffer/Sample. If you are using a buffer and switch to a high percentage of organic solvent too quickly, the buffer can precipitate. Similarly, a sample that is not fully soluble in the mobile phase can precipitate.
Section 3: Visualized Workflows and Logic
Visual diagrams can simplify complex processes and troubleshooting logic.
General HPLC Purification Workflow
This diagram outlines the logical flow from receiving a crude reaction mixture to obtaining a purified final product.
Caption: A typical workflow for HPLC purification.
Troubleshooting Logic: Poor Peak Resolution
This decision tree provides a systematic approach to diagnosing and solving issues with co-eluting peaks.
Caption: Decision tree for troubleshooting poor resolution.
References
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Available at: [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]
-
ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Cosmosil. (n.d.). T1. Poor peak shape - Reversed Phase Chromatography. Available at: [Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
-
PharmaCores. (n.d.). HPLC analytical Method development: an overview. Available at: [Link]
-
Twum, F., & Le, T. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17163–17170. Available at: [Link]
-
Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]
-
Pharmapproach. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. HPLC analytical Method development: an overview [pharmacores.com]
- 11. mastelf.com [mastelf.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Navigating Byproduct Formation in Reactions of 2,4-Difluoroanisole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-difluoroanisole. This guide is designed to provide you with in-depth, field-proven insights into identifying and mitigating byproduct formation in common synthetic transformations of this versatile building block. As a Senior Application Scientist, my goal is to equip you with the causal understanding behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
The regiochemical outcome of EAS on this compound is a nuanced interplay of the directing effects of the methoxy group and the two fluorine atoms. The methoxy group (-OCH₃) is a strong activating group and directs electrophilic attack to the ortho and para positions. Conversely, the fluorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance.
In this compound, the positions are influenced as follows:
-
C5-position: This position is ortho to the C4-fluorine and meta to the C2-fluorine and the methoxy group. The strong activation and para-directing effect of the methoxy group, coupled with the ortho-directing effect of the C4-fluorine, makes the C5-position the most nucleophilic and sterically accessible site for electrophilic attack.
-
C3-position: This position is ortho to both the C2 and C4 fluorine atoms and ortho to the methoxy group. While electronically activated by the methoxy group, it is sterically hindered and flanked by two deactivating fluorine atoms, making it a less favorable site for substitution.
-
C6-position: This position is ortho to the methoxy group and meta to both fluorine atoms. It is less activated than the C5 position.
Therefore, for most electrophilic aromatic substitution reactions, the major product will be the 5-substituted this compound. However, the formation of other regioisomers as byproducts is common, particularly under harsh reaction conditions.
Q2: I am observing multiple spots on my TLC after a nitration reaction. What are the likely byproducts?
In the nitration of this compound, while the desired product is typically 2,4-difluoro-5-nitroanisole, the formation of other isomeric nitro compounds is a common issue.
Likely Byproducts:
-
2,4-Difluoro-3-nitroanisole: Formation of this isomer can occur, although it is generally a minor product due to steric hindrance and the electronic deactivation from the adjacent fluorine atoms.
-
2,4-Difluoro-6-nitroanisole: This isomer can also form due to the ortho-directing effect of the methoxy group.
-
Dinitro compounds: Under forcing conditions (e.g., high concentrations of nitric and sulfuric acid, elevated temperatures), dinitration can occur, leading to products such as 2,4-difluoro-3,5-dinitroanisole.
-
Phenolic byproducts: Hydrolysis of the methoxy group under strong acidic conditions can lead to the formation of corresponding nitrodifluorophenols.
Q3: My bromination reaction is sluggish and giving a complex mixture. How can I improve selectivity and identify the byproducts?
Bromination of the deactivated this compound ring typically requires a catalyst. The use of bromine in acetic acid can lead to the formation of regioisomeric bromo-2,4-difluoroanisoles.[1]
Common Issues and Solutions:
-
Low Reactivity: The electron-withdrawing nature of the fluorine atoms deactivates the ring. Using a Lewis acid catalyst such as FeBr₃ can enhance the electrophilicity of bromine and improve the reaction rate.
-
Byproduct Formation: The primary byproduct is often the 3-bromo isomer, with smaller amounts of the 6-bromo isomer. Over-bromination leading to dibromo-2,4-difluoroanisole is also possible with excess bromine.
Identification of Byproducts:
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool for separating and identifying isomeric byproducts. The fragmentation patterns of the different isomers may show subtle differences that can aid in their identification.
-
¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their environment. The formation of different regioisomers will result in distinct signals in the ¹⁹F NMR spectrum, providing a powerful diagnostic tool.[2][3][4][5][6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions of this compound.
Nitration Reactions
Problem: Low yield of the desired 5-nitro isomer and significant formation of other regioisomers.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Harsh Reaction Conditions | High temperatures and highly concentrated acids can decrease regioselectivity. | Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent. Use a milder nitrating agent, such as acetyl nitrate or nitronium tetrafluoroborate, to improve selectivity.[7] |
| Incorrect Stoichiometry | Using a large excess of the nitrating agent can lead to dinitration. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nitrating agent. |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" and uncontrolled side reactions. | Ensure vigorous stirring throughout the reaction. |
Workflow for Optimizing Nitration Regioselectivity
Caption: Workflow for optimizing nitration regioselectivity.
Bromination Reactions
Problem: Formation of multiple brominated byproducts and/or unreacted starting material.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Activation | The deactivating effect of the fluorine atoms makes the aromatic ring less nucleophilic. | Use a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the Br-Br bond and increase its electrophilicity. |
| Over-bromination | Excess bromine can lead to the formation of dibrominated species. | Carefully control the stoichiometry of bromine (1.0-1.1 equivalents). Monitor the reaction progress by GC or TLC to avoid prolonged reaction times. |
| Solvent Effects | The polarity of the solvent can influence the reaction rate and selectivity. | Glacial acetic acid is a common solvent that can help to stabilize the reaction intermediates.[1] Experiment with other solvents like dichloromethane or carbon tetrachloride. |
Friedel-Crafts Acylation
Problem: Low conversion and/or formation of undesired regioisomers.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Deactivated Substrate | This compound is significantly deactivated towards Friedel-Crafts acylation. | Use a stoichiometric amount of a strong Lewis acid catalyst like AlCl₃.[8][9][10][11] The reaction may require elevated temperatures to proceed at a reasonable rate. |
| Complexation of Catalyst | The product, an aryl ketone, can form a complex with the Lewis acid, effectively sequestering the catalyst. | Use at least a stoichiometric amount of the Lewis acid. An aqueous workup is necessary to break this complex and isolate the product.[8] |
| Isomer Formation | Although the 5-acyl product is expected to be major, acylation at the 3- or 6-position can occur. | Optimize reaction temperature and catalyst choice. Milder Lewis acids may offer better selectivity in some cases. The use of 1,3-difluorobenzene as a solvent has been shown to be effective for the acylation of this related substrate.[12][13][14] |
Ortho-Lithiation (Directed Metalation)
Problem: Inefficient lithiation or formation of byproducts from side reactions.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Regioselectivity | The methoxy group is a known directing group for ortho-lithiation. The most acidic proton is expected to be at the C3 position, ortho to both the methoxy group and a fluorine atom. | Use a strong alkyllithium base like n-BuLi or s-BuLi in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C). The addition of a chelating agent like TMEDA can enhance the rate and regioselectivity of the lithiation.[15] |
| Side Reactions | Organolithium reagents are highly reactive and can participate in side reactions such as cleavage of the ether solvent or reaction with the electrophile before the desired substitution.[11][14][16] | Maintain a low temperature throughout the reaction. Add the electrophile slowly to the lithiated intermediate. |
| Byproduct from Halogen-Lithium Exchange | If a bromo- or iodo-substituted this compound is used as a starting material, halogen-lithium exchange can compete with or dominate over deprotonation. | For deprotonation, start with this compound. If halogen-lithium exchange is desired, use an aryl bromide or iodide. |
Logical Relationship in Ortho-Lithiation
Caption: Key steps and potential side reactions in the ortho-lithiation of this compound.
Experimental Protocols & Data Presentation
Protocol 1: Identification of Byproducts in the Nitration of this compound by GC-MS
Objective: To identify and quantify the isomeric byproducts formed during the nitration of this compound.
Methodology:
-
Reaction: In a flask cooled to 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) to a solution of this compound (1.0 eq) in dichloromethane.
-
Workup: After stirring for 1 hour at 0 °C, pour the reaction mixture over ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Sample Preparation for GC-MS: Evaporate the solvent and dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). Use a temperature program that allows for the separation of the isomeric nitro-2,4-difluoroanisoles.
Data Interpretation:
-
Retention Times: The different isomers will have slightly different retention times.
-
Mass Spectra: The mass spectra of the isomers will likely be very similar, with a prominent molecular ion peak. Look for subtle differences in the fragmentation patterns to aid in identification.
Table 1: Expected GC-MS Data for Nitro-2,4-difluoroanisole Isomers
| Compound | Expected Retention Time Order | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,4-Difluoro-5-nitroanisole | Major Peak | 187 | 157 ([M-NO]⁺), 142 ([M-NO₂]⁺), 127 ([M-CH₃NO₂]⁺) |
| 2,4-Difluoro-3-nitroanisole | Minor Peak | 187 | Similar to 5-nitro isomer |
| 2,4-Difluoro-6-nitroanisole | Minor Peak | 187 | Similar to 5-nitro isomer |
Protocol 2: Characterization of Bromination Products by ¹H and ¹⁹F NMR
Objective: To use ¹H and ¹⁹F NMR to distinguish between the desired 5-bromo-2,4-difluoroanisole and its isomeric byproducts.
Methodology:
-
Reaction: Perform the bromination of this compound using bromine and a catalytic amount of FeBr₃ in dichloromethane.
-
Purification: After workup, purify the crude product by column chromatography to isolate the major product and any significant byproducts.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for the starting material and each of the purified products.
Data Interpretation:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
-
¹⁹F NMR: The chemical shifts of the two fluorine atoms are highly sensitive to the position of the bromine substituent. The coupling constants between the fluorine atoms and with the aromatic protons will also be diagnostic.
Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges for Bromo-2,4-difluoroanisole Isomers
| Compound | Predicted δ(F2) (ppm) | Predicted δ(F4) (ppm) |
| This compound | -110 to -120 | -110 to -120 |
| 5-Bromo-2,4-difluoroanisole | -115 to -125 | -105 to -115 |
| 3-Bromo-2,4-difluoroanisole | -100 to -110 | -115 to -125 |
| 6-Bromo-2,4-difluoroanisole | -120 to -130 | -110 to -120 |
Note: Predicted chemical shifts are relative to a standard and can vary based on solvent and other experimental conditions.
References
- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Inno Pharmchem.
- Organic Syntheses Procedure. Organic Syntheses.
- Exploring the Synthesis and Applications of 3-Bromo-2,4-difluoroaniline. Inno Pharmchem.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH.
- 19F NMR Chemical Shift Table. Alfa Chemistry.
- Method of preparing 2,4-difluoroaniline.
- Process for the preparation of 2,4-difluoroacetophenone.
- 19Flourine NMR. University of Ottawa.
- Organolithium reagent. New World Encyclopedia.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Synthesis of 3-bromofluorobenzene. PrepChem.
- Understanding the Chemical Properties of 3-Bromo-2,4-difluoroaniline. Inno Pharmchem.
- Organometallic reagents. University of Calgary.
- Friedel–Crafts reaction. Wikipedia.
- Synthesis of 2-nitro-4,5-difluoroaniline. PrepChem.
- On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium.
- Technical Support Center: Managing Regioselectivity in Electrophilic Substitution of Diaryloxazoles. Benchchem.
- Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
- Friedel-Crafts Acyl
- Friedel Crafts Acylation and Akyl
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- EAS Reactions (3)
- 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR spectrum. ChemicalBook.
- 19F NMR Reference Standards. University of Wisconsin-Madison.
- Exploring 2,4-Difluoro-5-Nitrobenzonitrile: Properties, Applic
- Why use glacial acetic acid in bromination of anisole?. Chemistry Stack Exchange.
- Regioselectivity in Electrophilic Arom
- n-Butyllithium: A Comprehensive Review of Properties, Prapar
- Reaction pathways for the lithiation.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH.
- Anisole bromination.
- Formation of Organobrominated Compounds in the Presence of Bromide under Simulated Atmospheric Aerosol Conditions.
- Electrophilic Arom
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube.
- RegioSQM20: improved prediction of the regioselectivity of electrophilic arom
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 10. Kinetic Studies of Nitration with Nitronium Fluoroborate [authors.library.caltech.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 15. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yield in 2,4-Difluoroanisole Synthesis
Welcome to the technical support center for the synthesis of 2,4-Difluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the O-methylation of 2,4-difluorophenol. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
I. Initial Diagnosis: Why is My Yield Low?
Low yield in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from a variety of factors.[1][2][3] The reaction involves the deprotonation of 2,4-difluorophenol to its corresponding phenoxide, followed by a nucleophilic attack on a methylating agent. The electron-withdrawing nature of the two fluorine atoms makes the starting phenol more acidic but can also influence the reactivity of the resulting phenoxide.
Before diving into specific issues, use the following decision tree to guide your troubleshooting process.
Sources
Technical Support Center: Managing Demethylation of 2,4-Difluoroanisole as a Side Reaction
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the unintended demethylation of 2,4-difluoroanisole. As a common intermediate in the synthesis of pharmacologically active molecules, maintaining the integrity of the methoxy group in this compound is often critical. This guide is designed to help you diagnose, mitigate, and prevent unwanted demethylation, ensuring the desired outcome of your synthetic route.
I. Troubleshooting Guide: Diagnosing and Resolving Unwanted Demethylation
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Significant formation of 2,4-difluorophenol is observed in my reaction mixture.
This is the most direct indication of unintended demethylation. The presence of the phenolic product can complicate purification and reduce the yield of your target molecule.
Possible Causes & Suggested Solutions
| Possible Cause | Scientific Rationale | Suggested Solutions |
| Use of Strong Lewis Acids | Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or even trace amounts of hydrobromic acid (HBr) are potent demethylating agents.[1][2][3] They coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack. | 1. Reagent Selection: If possible, choose a milder Lewis acid or a non-Lewis acid-based method for your desired transformation.[4][5][6][7] 2. Stoichiometry Control: If a Lewis acid is necessary, use the minimum effective stoichiometric amount. For instance, one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[8][9] 3. Temperature Management: Conduct the reaction at the lowest possible temperature. Lewis acid-mediated demethylation is often highly temperature-dependent.[2][10] |
| High Reaction Temperatures | Elevated temperatures can provide the activation energy needed for demethylation, even with weaker acids.[3][10] This is particularly true for reactions involving prolonged heating. | 1. Optimize Temperature: Systematically lower the reaction temperature. For many reactions, moving from room temperature to 0 °C or even -78 °C can significantly suppress demethylation.[10] 2. Microwave Synthesis: If using microwave heating, carefully screen conditions to find a time and temperature combination that favors your desired reaction over demethylation. |
| Presence of Strong Protic Acids | Strong protic acids like HBr or hydroiodic acid (HI) can protonate the ether oxygen, initiating demethylation via nucleophilic attack by the conjugate base.[1][3] | 1. Acid Scavenging: If acidic conditions are unavoidable, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize excess acid. 2. Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can react with some reagents to generate strong acids. |
| Nucleophilic Reaction Conditions | Strong nucleophiles, especially in polar aprotic solvents at high temperatures, can induce demethylation through an S_{N}2 mechanism.[3] Thiolates are particularly effective at this. | 1. Nucleophile Choice: If your synthesis allows, opt for a less nucleophilic reagent. 2. Solvent and Temperature: Consider a less polar solvent and lower the reaction temperature to disfavor the S_{N}2 pathway. |
Problem 2: My reaction is sluggish at lower temperatures, but increasing the temperature leads to demethylation.
This indicates a narrow therapeutic window for your reaction conditions, where the activation energy for your desired reaction is close to that of the demethylation side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for competing reactions.
Detailed Steps:
-
Screen Catalysts/Reagents: If using a Lewis acid, explore alternatives with different activities. For example, if AlCl₃ is causing demethylation, consider a milder option like zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃).
-
Solvent Optimization: The polarity of the solvent can influence the rates of both the desired reaction and the side reaction. A solvent screen (e.g., dichloromethane vs. toluene vs. acetonitrile) may reveal conditions that favor your desired transformation.
-
Concentration Effects: In some cases, adjusting the concentration of reactants can alter the kinetics. Running the reaction under more dilute conditions might disfavor a bimolecular demethylation pathway.
Problem 3: I am observing other side products in addition to 2,4-difluorophenol.
The formation of other byproducts can provide clues about the reaction mechanism and help in devising a strategy to suppress them.
Possible Side Products and Their Implications
| Observed Side Product | Potential Cause | Suggested Action |
| Ring-brominated/chlorinated species | If using BBr₃ or AlCl₃, electrophilic halogenation of the activated aromatic ring can occur. | 1. Lower Temperature: This side reaction is often more prevalent at higher temperatures.[10] 2. Use a scavenger: Add a mild scavenger for electrophilic halogen species. |
| C-methylated products (cresols) | Under strongly acidic conditions, the cleaved methyl group can act as an electrophile in a Friedel-Crafts-type alkylation of the product phenol or starting material.[10] | 1. Milder Reagents: Switch to a milder demethylating agent that is less likely to promote C-alkylation.[10] 2. Temperature Control: Lowering the reaction temperature can significantly reduce the rate of this side reaction.[10] |
| Polymeric material/tar | This often results from harsh reaction conditions (very high temperatures or highly concentrated strong acids) that lead to uncontrolled side reactions and degradation.[10] | 1. Drastically reduce temperature: Start the reaction at a very low temperature (e.g., -78 °C) and slowly warm up.[10] 2. Use a milder reagent: This is a strong indicator that your current conditions are too harsh for the substrate.[10] |
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Lewis acid-mediated demethylation of this compound?
The most common mechanism involves the following steps[1][8][11][12][13]:
-
Lewis Acid Adduct Formation: The Lewis acid (e.g., BBr₃) coordinates to the Lewis basic oxygen atom of the methoxy group.
-
Activation: This coordination polarizes the C-O bond, making the methyl group a better leaving group and more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A nucleophile, often the bromide ion from BBr₃, attacks the methyl carbon in an S_{N}2 fashion.
-
Cleavage: The C-O bond is cleaved, releasing methyl bromide (MeBr) and forming a boron-containing aryloxy species.
-
Hydrolysis: Upon aqueous workup, this intermediate is hydrolyzed to yield the final 2,4-difluorophenol product.
Caption: Simplified mechanism of BBr₃-mediated demethylation.
Q2: How do the fluorine substituents on the aromatic ring affect the demethylation of this compound?
The two fluorine atoms are electron-withdrawing groups. This has a dual effect:
-
Decreased Basicity of Oxygen: The inductive effect of the fluorine atoms reduces the electron density on the ether oxygen, making it a weaker Lewis base. This can slow down the initial coordination with a Lewis acid compared to anisole itself.
-
Ring Deactivation: The aromatic ring is deactivated towards electrophilic attack. This can be beneficial in suppressing side reactions like electrophilic halogenation or Friedel-Crafts alkylation.
Despite the reduced basicity of the oxygen, strong Lewis acids like BBr₃ are generally very effective at cleaving the methyl ether of even highly electron-deficient aromatic rings.[14]
Q3: Are there any reaction conditions that are generally "safe" from demethylation?
While no conditions are universally "safe," some general principles can help you avoid this side reaction:
-
Avoid Strong Lewis Acids: If your chemistry does not require them, avoid reagents like BBr₃, AlCl₃, and strong protic acids like HBr and HI.[1][2][3]
-
Maintain Low Temperatures: Many organic reactions can proceed at or below room temperature. Avoid refluxing or high temperatures unless absolutely necessary.
-
Neutral or Basic pH: Demethylation is often acid-catalyzed. Maintaining neutral or basic conditions can prevent this pathway.
-
Use Anhydrous Conditions: Moisture can lead to the in-situ formation of acids, which can trigger demethylation.[10]
Q4: I need to remove a different protecting group in the presence of the this compound moiety. What should I consider?
The key is to choose a protecting group whose removal conditions are orthogonal to the stability of the methyl ether.
| Protecting Group | Deprotection Conditions | Compatibility with this compound |
| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride sources (e.g., TBAF) or mild acid. | Good. Fluoride-based deprotection is highly selective and will not affect the methyl ether.[15][16] |
| Benzyl Ethers (Bn) | Hydrogenolysis (H₂, Pd/C). | Excellent. Hydrogenolysis is a very mild and selective method that will not cleave the robust aryl methyl ether.[15][16] |
| tert-Butyl Ethers (tBu) | Strong acid (e.g., TFA, HCl).[17] | Poor. The strong acidic conditions required to remove a t-butyl ether are very likely to cause demethylation of the anisole. |
| Acetyl (Ac) or Benzoyl (Bz) Esters | Base-mediated hydrolysis (e.g., K₂CO₃/MeOH, LiOH). | Excellent. Basic conditions are compatible with the methyl ether.[15][18] |
Q5: Instead of managing demethylation as a side reaction, what are some alternative strategies if I need the phenolic functionality later in my synthesis?
Instead of carrying the methoxy group and deprotecting it later, consider these alternative approaches:
-
Late-Stage Methylation: Carry the 2,4-difluorophenol through your synthetic sequence and methylate it in one of the final steps. This avoids the need for a deprotection step altogether.
-
Use a More Labile Protecting Group: Protect the phenol with a group that can be removed under very mild, orthogonal conditions. A benzyl ether (removed by hydrogenolysis) or a silyl ether (removed by fluoride) are excellent choices.[15][16][17][19] This provides greater control and avoids the harsh conditions often associated with aryl methyl ether cleavage.
III. Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Demethylation
This protocol outlines best practices for a generic reaction involving this compound where demethylation is a concern.
Materials:
-
This compound
-
Reaction reagents and catalyst
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Flame-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly flame-dried under vacuum or oven-dried to remove any traces of moisture.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Reagent Addition: Dissolve this compound in the anhydrous solvent. Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Controlled Reagent Addition: Add the catalyst or other reagents slowly and dropwise to the cooled solution to manage any exotherms.
-
Reaction Monitoring: Allow the reaction to proceed at the low temperature. Monitor its progress closely using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Temperature Control: Only if the reaction is stalled should you allow it to warm slowly. Do not apply external heat unless absolutely necessary and after careful optimization studies.
-
Quenching: Once the reaction is complete, quench it at the low temperature before proceeding with the aqueous workup. This is particularly important if acidic reagents were used.
References
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers | European Journal of Organic Chemistry | 10.1002/ejoc.201501042. [Link]
-
Wikipedia. (n.d.). Demethylation. [Link]
-
Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase | Request PDF. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. [Link]
-
PubMed. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 42(10), 1541-1552. [Link]
-
Royal Society of Chemistry. (2006). Lewis acid-catalyzed tri- and difluoromethylation reactions of aldehydes. Chemical Communications. [Link]
-
National Toxicology Program. (n.d.). 2,4-Difluoroaniline (367-25-9) | Chemical Effects in Biological Systems. [Link]
-
Wiley Online Library. (2013). Nucleophilic difluoro(phenylsulfonyl)methylation of carbonyls with PhSO2CF2H reagent in the presence of. [Link]
-
ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... [Link]
-
Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]
-
ResearchGate. (n.d.). Scheme 1. Conceptual reaction mechanism for demethylation of anisole is... [Link]
-
PubMed. (n.d.). [O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450 of liver microsomes]. [Link]
-
National Institutes of Health. (n.d.). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. [Link]
-
CORE. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Maynooth University Research Archive Library. (2023). Cationic Triarylchlorostibonium Lewis Acids. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. [Link]
-
MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]
-
PubMed. (2006). Lewis Acid-Catalyzed Tri- And Difluoromethylation Reactions of Aldehydes. [Link]
-
National Institutes of Health. (n.d.). Use of Fluorinated Compounds To Detect Aromatic Metabolites from m-Cresol in a Methanogenic Consortium: Evidence for a Demethylation Reaction. [Link]
-
Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]
-
PubMed. (2019). Lewis Acid Promoted Anomerisation of Alkyl O- And S-xylo-, Arabino- And Fucopyranosides. [Link]
-
American Chemical Society. (n.d.). Methylation of anisole by methyl-d3 chloroformate. Intermolecular reaction of an n complex in electrophilic aromatic substitution. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). (PDF) Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. [Link]
Sources
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Lewis acid-catalyzed tri- and difluoromethylation reactions of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lewis acid promoted anomerisation of alkyl O- and S-xylo-, arabino- and fucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. learninglink.oup.com [learninglink.oup.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Regioselective Functionalization of 2,4-Difluoroanisole
Introduction: Navigating the Complex Reactivity of 2,4-Difluoroanisole
Welcome to the technical support guide for the functionalization of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, largely due to the unique properties imparted by its fluorine substituents.[1] However, the interplay between the activating methoxy group and the deactivating, electronegative fluorine atoms presents a significant challenge in achieving predictable regioselectivity.
The methoxy (-OMe) group is a powerful ortho, para-director that activates the ring towards electrophilic attack and directs lithiation to its ortho positions.[2][3] Conversely, the fluorine (-F) atoms are deactivating via induction but are also ortho, para-directors due to resonance donation from their lone pairs.[2][4] This guide provides field-proven strategies and troubleshooting advice to help you selectively functionalize the desired position on the this compound ring.
Below is a diagram illustrating the key positions and their electronic influences.
Caption: Substituent effects on this compound.
Section 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho C-H bond.[3][5] In this compound, the methoxy group serves as the primary DMG.
Troubleshooting Guide: Directed ortho-Metalation
| Issue / Question | Potential Cause & Explanation | Recommended Solution |
| 1. Poor or no lithiation at the desired C3 position. | The combined inductive deactivation from the two fluorine atoms can make the C-H bonds less acidic, rendering the reaction sluggish. The chosen organolithium base may not be strong enough.[6] | Switch to a stronger base. The reactivity order is generally t-BuLi > s-BuLi > n-BuLi. The addition of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up organolithium aggregates, increasing basicity and accelerating the reaction.[5][7] |
| 2. A mixture of C3 and C5 lithiation is observed. | While the -OMe group strongly directs to C3, the C5 proton is also acidic due to its position ortho to the C4-fluorine. Under certain conditions (e.g., with LDA), competition can occur. | Use an alkyllithium base (n-BuLi, s-BuLi) with TMEDA in THF at -78 °C. The primary coordination of lithium to the methoxy oxygen (a Complex-Induced Proximity Effect, or CIPE) strongly favors deprotonation at the adjacent C3 position.[7] |
| 3. Significant defluorination or other side reactions are occurring. | Organolithium reagents can act as nucleophiles, potentially leading to nucleophilic aromatic substitution (SNAr) of a fluoride, especially at higher temperatures. This is a known issue in fluorinated aromatics. | Maintain a very low reaction temperature (≤ -78 °C). Use the minimum necessary equivalents of organolithium base. Add the base slowly and ensure efficient stirring. Quench the reaction at low temperature as soon as lithiation is complete. |
| 4. The reaction fails to go to completion, even with a strong base. | Impurities in the substrate, solvent, or atmosphere (especially water) can quench the organolithium reagent. The reagent itself may have degraded. | Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Titrate the organolithium reagent before use to determine its exact molarity.[8] |
General FAQs: Directed ortho-Metalation
Q1: Which position is preferentially metalated on this compound? A1: The C3 position (ortho to the methoxy group) is the kinetically favored site for deprotonation when using alkyllithium bases.[3][9] The methoxy group is a more powerful directing group than fluorine for DoM, primarily because it forms a stable five-membered chelation intermediate with the lithium cation, positioning the base for proton abstraction at C3.[3][6]
Q2: What is the role of TMEDA in these reactions? A2: TMEDA is a bidentate Lewis base that chelates the lithium ion.[7] This breaks down the oligomeric aggregates that organolithium reagents form in solution, creating more reactive monomeric species.[6] This enhanced reactivity is often crucial for deprotonating the relatively electron-deficient ring of this compound.
Q3: Can I use LDA instead of an alkyllithium? A3: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can be used. However, it is often less effective for DoM reactions guided by methoxy groups compared to alkyllithiums + TMEDA.[6] Its bulkiness can sometimes lead to different selectivity profiles or slower reaction rates.
Protocol: Regioselective C3-Lithiation and Silylation of this compound
This protocol describes a representative procedure for achieving high regioselectivity at the C3 position.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and freshly distilled TMEDA (1.2 equiv) to anhydrous THF at room temperature in a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Litiation: Slowly add a solution of s-BuLi (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution typically turns a yellow or orange color, indicating the formation of the aryllithium species.
-
Quenching: Add freshly distilled TMSCl (1.5 equiv) dropwise, again maintaining the temperature below -75 °C. A white precipitate (LiCl) may form.
-
Warm-up & Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add Et₂O, and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield 3-trimethylsilyl-2,4-difluoroanisole.
Section 2: Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution (SEAr), the regiochemical outcome is determined by the combined electronic effects of the substituents on the stability of the cationic Wheland intermediate.[4][10]
Understanding the Directing Effects
The methoxy group is a strong activating ortho, para-director, donating electron density through resonance. The fluorine atoms are deactivating overall due to their strong inductive electron withdrawal but are also ortho, para-directors because of resonance.[2][4]
-
-OMe Group: Strongly activates the C3 (ortho), C5 (para), and C1 (ipso) positions.
-
C2-Fluorine: Deactivates the C1, C3, and C6 positions.
-
C4-Fluorine: Deactivates the C3 and C5 positions.
The net effect is that the C5 position is the most electronically favored site for electrophilic attack, as it is para to the strongly activating methoxy group and only deactivated by one adjacent fluorine. The C3 position is the second most likely site.
Caption: Predicted regioselectivity for SEAr reactions.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Issue / Question | Potential Cause & Explanation | Recommended Solution |
| 1. My nitration/halogenation reaction is giving a mixture of C3 and C5 isomers. How can I improve selectivity for C5? | The C3 position, while electronically less favored than C5, is still activated by the methoxy group. Steric hindrance from a bulky electrophile or catalyst can increase the preference for the less-congested C5 position. | Use a bulkier reagent system. For example, in bromination, using N-bromosuccinimide (NBS) with a mild acid catalyst might offer better selectivity than Br₂/FeBr₃. For nitration, milder conditions (e.g., HNO₃ in acetic anhydride) may favor the electronically preferred C5 product over harsher mixed-acid conditions. |
| 2. The reaction is very slow or does not proceed. | The two fluorine atoms strongly deactivate the ring, making it a poor nucleophile. The reaction may require more forcing conditions than for anisole itself.[4][11] | Increase the temperature or use a stronger Lewis acid catalyst. For Friedel-Crafts reactions, a stronger catalyst like AlCl₃ may be necessary instead of FeCl₃. Be cautious, as harsher conditions can also lead to lower selectivity and side reactions.[11] |
| 3. I am observing ipso-substitution or decomposition. | Under strongly acidic conditions, the methoxy group can be protonated, reducing its activating ability. In some cases, particularly with silyl groups, ipso-substitution (replacement of an existing substituent) can occur. | Use the mildest possible conditions that still afford a reasonable reaction rate. Screen different Lewis acids and solvents. Ensure the reaction is not run for an excessive amount of time after the starting material is consumed.[8] |
Section 3: Transition Metal-Catalyzed Cross-Coupling
For C-C and C-N bond formation, a common strategy involves first installing a handle (e.g., Br, I, OTf) via SEAr or DoM, followed by a cross-coupling reaction like Suzuki-Miyaura or Buchwald-Hartwig amination.
FAQs: Cross-Coupling Reactions
Q1: I have prepared 5-bromo-2,4-difluoroanisole. What are the key considerations for a successful Suzuki-Miyaura coupling? A1: Success in Suzuki-Miyaura couplings often depends on the catalyst system (palladium precursor and ligand) and the base.[12][13] For an electron-rich aryl bromide like this, a catalyst system employing a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor) is often effective. A moderately strong base like K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or toluene/water is a good starting point.[14]
Q2: My Buchwald-Hartwig amination of 3-bromo-2,4-difluoroanisole is giving low yields. What should I troubleshoot? A2: Buchwald-Hartwig aminations are highly sensitive to reaction conditions.[15][16]
-
Catalyst/Ligand: The C3 position is sterically hindered. A bulky biarylphosphine ligand (e.g., XPhos, BrettPhos) is often required to promote reductive elimination.
-
Base: A strong, non-nucleophilic base is critical. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are most common. Weaker bases like carbonates are typically ineffective.
-
Atmosphere: The palladium(0) catalytic species is extremely oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere and that all reagents and solvents are thoroughly degassed.[15][17]
Data Table: Recommended Cross-Coupling Conditions
| Reaction | Substrate | Coupling Partner | Recommended Catalyst System (Precursor + Ligand) | Base | Solvent |
| Suzuki-Miyaura | 5-Bromo-2,4-difluoroanisole | Arylboronic acid | Pd(OAc)₂ + SPhos | K₂CO₃ | Toluene / H₂O |
| Suzuki-Miyaura | 3-Iodo-2,4-difluoroanisole | Alkylboronic ester | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane |
| Buchwald-Hartwig | 5-Bromo-2,4-difluoroanisole | Secondary amine | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene |
| Buchwald-Hartwig | 3-Triflate-2,4-difluoroanisole | Primary amine | Pd(OAc)₂ + RuPhos | LHMDS | THF |
General Troubleshooting Workflow
If a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose the issue.
Sources
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography of 2,4-Difluoroanisole Derivatives
Welcome to the technical support center for the column chromatography purification of 2,4-Difluoroanisole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during the purification of this important class of organofluorine compounds. The unique electronic properties imparted by the fluorine atoms can present specific challenges in chromatographic separations, which this guide aims to address with scientifically grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives, presented in a question-and-answer format.
Issue 1: Poor Separation of Isomers or Closely Related Impurities
-
Question: I am struggling to separate my target this compound derivative from a constitutional isomer (e.g., 2,5- or 3,5-Difluoroanisole derivative) or a closely related impurity. My spots are overlapping on the TLC plate and co-elute from the column. What can I do?
-
Answer: This is a common challenge due to the similar polarities of isomers. Here’s a systematic approach to improve resolution:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: A primary cause of poor separation is an eluent that is too polar, causing compounds to move too quickly down the column with minimal interaction with the stationary phase.[1][2] Decrease the percentage of the more polar solvent in your mobile phase. For instance, if you are using 10% ethyl acetate in hexanes, try reducing it to 5% or even 2%. This will increase the retention time and allow for better differential partitioning between the stationary and mobile phases.
-
Change Solvent Selectivity: If reducing polarity doesn't suffice, switch one of the solvents in your mobile phase to alter the separation selectivity.[3] Different solvents interact with your compounds in unique ways. For example, replacing ethyl acetate with diethyl ether or dichloromethane can change the elution order or improve the separation of closely related compounds.[4] A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[4]
-
-
Consider a Different Stationary Phase:
-
Standard Silica Gel vs. Alumina: While silica gel is the most common stationary phase, its slightly acidic nature can sometimes cause issues.[5] Alumina, which can be acidic, neutral, or basic, offers an alternative selectivity and may improve separation.[5][6]
-
Fluorinated Phases: For challenging separations of fluorinated compounds, consider using a fluorinated stationary phase (e.g., pentafluorophenyl or tridecafluoro phases).[7] These phases can offer unique selectivity for organofluorine compounds based on fluorine content and hydrophobic character, potentially resolving isomers that are inseparable on standard silica.[7][8]
-
-
Employ Gradient Elution:
-
Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of complex mixtures.[9][10][11] This technique sharpens peaks and can resolve compounds that co-elute under isocratic conditions.[12]
-
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly
-
Question: My this compound derivative is either not eluting from the column or is eluting very slowly with significant tailing, even with a relatively polar solvent system. What's happening?
-
Answer: This issue, known as excessive retention, can lead to low recovery and broad, impure fractions. Here are the likely causes and solutions:
-
Mobile Phase is Not Polar Enough: The most straightforward reason is that your eluent is too nonpolar.
-
Strong Interaction with the Stationary Phase:
-
Cause: Your derivative might have polar functional groups that are strongly adsorbing to the acidic silanol groups on the silica gel surface.
-
Solution 1: Deactivate the Silica Gel: If your compound is basic or acid-sensitive, the acidity of the silica gel can be problematic.[14] You can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[4][13] This will compete for the acidic sites on the silica, allowing your compound to elute more readily.
-
Solution 2: Switch to a Different Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel for compounds that exhibit strong acidic interactions.[15]
-
-
Issue 3: Product Degradation on the Column
-
Question: I suspect my this compound derivative is decomposing on the silica gel column. My yield is low, and I see new, unexpected spots on my TLC analysis of the collected fractions. How can I prevent this?
-
Answer: Compound degradation on silica is a significant problem, often due to the acidic nature of the stationary phase.[16]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.[16]
-
Deactivate the Stationary Phase: As described above, adding triethylamine to the eluent can neutralize the acidic sites on the silica gel and prevent the degradation of acid-sensitive compounds.[4][14]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is generally preferred over gravity chromatography for this reason.[17]
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right solvent system for my this compound derivative?
-
A1: The best way to determine the optimal solvent system is by using Thin-Layer Chromatography (TLC).[18] The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.[18] This Rf value generally ensures good separation from impurities and a reasonable elution volume on the column. Start with a nonpolar solvent like hexanes or petroleum ether and gradually add a more polar solvent such as ethyl acetate or diethyl ether.[4]
-
-
Q2: Should I use dry loading or wet loading for my sample?
-
A2: The choice between dry and wet loading depends on the solubility of your sample and the solvent required to dissolve it.
-
Wet Loading: This method is suitable if your sample dissolves in a small amount of the initial, nonpolar mobile phase.[6][19] It involves dissolving the sample and carefully pipetting it onto the top of the column.[18]
-
Dry Loading: This is the preferred method if your sample is not very soluble in the starting eluent or requires a more polar solvent for dissolution.[6][14] To dry load, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[14] This powder is then carefully added to the top of the packed column.[6] This technique prevents the dissolution solvent from interfering with the separation.
-
-
-
Q3: My this compound derivative is colorless. How can I monitor the separation and identify the correct fractions?
-
A3: Since your compound is likely colorless, you will need a method to visualize it.
-
UV Light: If your compound contains a UV-active chromophore (which is common for aromatic compounds), you can use a UV lamp to visualize the spots on your TLC plates.[20] Most commercial TLC plates contain a fluorescent indicator that glows under UV light, and UV-absorbing compounds will appear as dark spots.[21][22]
-
TLC Stains: If your compound is not UV-active, you can use a chemical stain. After eluting the TLC plate, it can be dipped into a staining solution (e.g., potassium permanganate, ceric ammonium molybdate) and gently heated to reveal the spots of the organic compounds.[20]
-
Systematic Fraction Analysis: Collect numerous small fractions and analyze every few fractions by TLC to track the elution of your compound.[23]
-
-
-
Q4: Is it better to use isocratic or gradient elution for purifying this compound derivatives?
-
A4: The choice depends on the complexity of your mixture.
-
Isocratic Elution: Using a single, unchanging solvent composition is simpler and can be effective for separating compounds with similar polarities.[9]
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution is often more efficient.[10] It allows for the elution of nonpolar impurities first, followed by the elution of your more polar target compound in a sharp band, and finally, the stripping of highly polar impurities from the column.[11] This often results in better separation, sharper peaks, and a faster overall purification time.[9]
-
-
Standard Operating Protocol: Flash Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a hypothetical this compound derivative. Always perform a preliminary TLC analysis to determine the optimal solvent system.
1. Materials and Setup:
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)[19]
-
Mobile phase (e.g., Ethyl Acetate/Hexanes, determined by TLC)
-
Sand (acid-washed)
-
Crude this compound derivative
-
Collection tubes/flasks
-
TLC plates, chamber, and visualization method (UV lamp or stain)
-
Source of pressurized air or nitrogen for flash chromatography
2. Column Packing (Wet Slurry Method):
-
Ensure the column is clean, dry, and clamped vertically.[5]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[5]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, create a slurry of silica gel with your starting, nonpolar mobile phase.[24] Swirl until all the silica is suspended and no air bubbles are visible.[24]
-
Quickly pour the slurry into the column.[24]
-
Open the stopcock to allow the solvent to drain, and gently tap the sides of the column to ensure even packing and remove any air bubbles.[5]
-
Continuously add more of the slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification).
-
Add a protective layer of sand on top of the packed silica gel.[2]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [13]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[14]
-
Carefully add this powder onto the top layer of sand in the column, creating an even layer.
-
Gently add another thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand and sample layers.
-
Apply gentle pressure to the top of the column using a pipette bulb or a regulated air/nitrogen line to achieve a solvent flow rate of about 2 inches per minute.
-
Begin collecting fractions in numbered test tubes or flasks.
-
If using a gradient elution, start with the nonpolar solvent system and gradually increase the proportion of the polar solvent according to your pre-determined gradient profile.
5. Analysis of Fractions:
-
Analyze the collected fractions using TLC to identify which ones contain your pure product.[23]
-
Spot every few fractions on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound.
-
Visualize the TLC plate to determine the contents of each fraction.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound derivative.
Visualizations
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common column chromatography issues.
Column Chromatography Protocol Flowchart
Sources
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. odinity.com [odinity.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chromtech.com [chromtech.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biotage.com [biotage.com]
- 12. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Chromatography [chem.rochester.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 22. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 23. youtube.com [youtube.com]
- 24. orgsyn.org [orgsyn.org]
Technical Support Center: Strategic Control of Substitutions on 2,4-Difluoroanisole
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2,4-difluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a focus on preventing over-reaction and achieving high regioselectivity. Here, we address common challenges through a series of targeted FAQs and troubleshooting protocols, grounding our advice in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of nucleophilic attack on this compound and why?
The primary site for nucleophilic aromatic substitution on this compound is the C-4 position (para to the methoxy group). This regioselectivity is governed by the combined electronic effects of the methoxy (-OCH₃) and fluorine (-F) substituents.
-
Activating and Directing Effects: The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. This donation stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. The fluorine atom at the 2-position also contributes to this directing effect, albeit to a lesser extent.
-
Stabilization of the Intermediate: When a nucleophile attacks the C-4 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto the oxygen atom of the methoxy group, providing significant resonance stabilization. This stabilization is not possible when the attack occurs at the C-2 position. Therefore, the transition state leading to C-4 substitution is lower in energy, making this pathway kinetically favored.
Q2: Under what conditions does di-substitution become a significant side reaction?
Di-substitution, the replacement of both fluorine atoms, is a common pitfall and typically occurs under forcing reaction conditions. Factors that promote over-reaction include:
-
High Temperatures: Elevated temperatures provide the necessary activation energy to overcome the higher energy barrier for the second substitution.
-
Strong Nucleophiles and Bases: Highly reactive nucleophiles or the use of a strong base in excess can drive the reaction towards di-substitution.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the initial mono-substitution is complete can lead to the formation of the di-substituted product.
-
Stoichiometry: Using a significant excess of the nucleophile will increase the probability of a second substitution event.
Q3: How does the nature of the nucleophile affect the reaction outcome?
The properties of the nucleophile, such as its reactivity and steric bulk, play a crucial role in determining the success and selectivity of the substitution.
-
Reactivity: Stronger, more reactive nucleophiles can often react at lower temperatures, which can help to minimize di-substitution. However, they may also be less selective.
-
Steric Hindrance: A sterically bulky nucleophile will preferentially attack the less hindered C-4 position over the C-2 position, which is flanked by the methoxy group. This can be a useful strategy to enhance regioselectivity.
Troubleshooting Guide: Preventing Over-Reaction and Controlling Regioselectivity
This section provides a problem-and-solution framework for common issues encountered during substitution reactions with this compound.
Problem 1: My reaction is producing a significant amount of the di-substituted product.
This is a classic case of over-reaction. The key is to moderate the reaction conditions to favor the mono-substitution product.
Caption: Troubleshooting workflow for minimizing di-substitution.
-
Temperature Control: This is the most critical parameter. Start with a lower temperature and gradually increase it only if the reaction is sluggish. Many successful mono-substitutions on this compound are carried out at temperatures ranging from room temperature to 80 °C.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product begin to form.
-
Stoichiometric Control: Use a slight excess (1.0 to 1.2 equivalents) of the nucleophile. A large excess will drive the reaction towards di-substitution.
-
Base Selection: If a base is required to generate the active nucleophile (e.g., from a thiol or alcohol), use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or alkoxides, and use it in stoichiometric amounts.
Problem 2: I am observing a mixture of C-4 and C-2 substituted isomers.
While C-4 substitution is electronically favored, C-2 substitution can occur, leading to isomeric impurities. Enhancing regioselectivity is key to obtaining a pure product.
| Strategy | Rationale |
| Use a Sterically Hindered Nucleophile | The methoxy group at C-1 sterically shields the C-2 position. A bulky nucleophile will have greater difficulty accessing this site, thus favoring attack at the more accessible C-4 position. |
| Lower Reaction Temperature | As with preventing di-substitution, lower temperatures can enhance selectivity by favoring the kinetically preferred C-4 substitution pathway. |
| Solvent Choice | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate. The choice of solvent can sometimes subtly influence regioselectivity. |
Experimental Protocols: Achieving Selective Mono-substitution
The following are generalized protocols that serve as a starting point. Optimization for specific nucleophiles is recommended.
Protocol 1: Selective C-4 Amination
This protocol is designed for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Reagents: Add the amine (1.1 eq.) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective C-4 Thiolation
This protocol is for the substitution with a thiol nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF).
-
Nucleophile Generation: Add a base (e.g., K₂CO₃, 1.2 eq.) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate anion.
-
Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) if necessary.
-
Monitoring and Work-up: Follow the monitoring and work-up procedures described in Protocol 1.
-
Purification: Purify the resulting thioether by column chromatography.
Protocol 3: Selective C-4 Alkoxylation/Hydroxylation
This protocol is for the reaction with an alcohol or water as the nucleophile.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in the corresponding alcohol as the solvent or in a polar aprotic solvent like DMSO for hydroxylation.
-
Base Addition: Add a strong base such as sodium hydride (NaH, 1.2 eq.) or potassium tert-butoxide (KOtBu, 1.2 eq.) portion-wise at 0 °C to generate the alkoxide or hydroxide. For hydroxylation, potassium hydroxide (KOH) can also be used.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir. Gentle heating may be required.
-
Monitoring and Work-up: Monitor the reaction progress. Upon completion, carefully quench the reaction with water at 0 °C. For alkoxylation, remove the excess alcohol under reduced pressure. For hydroxylation, acidify the aqueous solution and extract the product.
-
Purification: Purify the product by column chromatography or crystallization.
Analytical Characterization
Confirming the regiochemistry of the substitution product is crucial.
-
NMR Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are diagnostic. In the C-4 substituted product, you will typically observe three distinct aromatic protons with characteristic coupling constants.
-
¹⁹F NMR: The disappearance of the fluorine signal corresponding to the C-4 position and the persistence of the C-2 fluorine signal (often with a shift) confirms the desired substitution.
-
-
GC-MS: This technique is excellent for monitoring the reaction progress, allowing for the separation and identification of the starting material, mono-substituted isomers, and the di-substituted product based on their mass-to-charge ratios and retention times.
By carefully controlling the reaction parameters and understanding the underlying principles of reactivity and selectivity, researchers can successfully navigate the challenges of substitution reactions on this compound and achieve their desired synthetic targets with high purity and yield.
References
-
PrepChem. Synthesis of 4-Amino-2-fluoroanisole (X). Available at: [Link]
-
PrepChem. Synthesis of 4-amino-2-fluoroanisol. Available at: [Link]
-
Reddit. SNAr troubleshooting. Available at: [Link]
-
CORE. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
A new one-pot procedure for the synthesis of polyfluoroanisoles from polyfluoroanilines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Efficiency: Synthesis and Applications of 4-Fluoroanisole in Chemical Manufacturing. Available at: [Link]
-
PubMed Central (PMC). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available at: [Link]
- Google Patents. EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Available at: [Link]
-
PubMed Central (PMC). C4‐selective amination of pyridines. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
PubMed Central (PMC). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]
-
National Institutes of Health (NIH). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. Available at: [Link]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Difluoroanisole
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2,4-difluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The inherent challenge of activating the strong carbon-fluorine (C-F) bond necessitates a nuanced approach to catalyst selection and reaction optimization.[1][2][3] This resource will equip you with the knowledge to overcome common hurdles and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Which C-F bond in this compound is more susceptible to oxidative addition?
A1: The C-F bond at the C2 position (ortho to the methoxy group) is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is attributed to the "ortho effect," where the adjacent methoxy group can coordinate to the metal center, facilitating the C-F bond cleavage.[2] While selective activation of the C4-F bond is challenging, it can sometimes be achieved with specific ligand and catalyst combinations or under different reaction mechanisms, such as those involving nickel catalysts.[4]
Q2: What are the primary challenges when using this compound in cross-coupling reactions?
A2: The primary challenges stem from the high bond dissociation energy of the C-F bond, making it the most difficult carbon-halogen bond to activate.[2] Key issues include:
-
Catalyst Deactivation: The fluoride anion generated during the catalytic cycle can be detrimental to the catalyst's activity.
-
Low Reaction Rates: Reactions often require higher temperatures and longer reaction times compared to those with other aryl halides.
-
Side Reactions: Competing reactions such as hydrodefluorination (replacement of F with H) can reduce the yield of the desired product.[2]
-
Regioselectivity: Achieving selective coupling at either the C2 or C4 position can be difficult to control.
Q3: Should I use a Palladium or Nickel catalyst for my reaction?
A3: The choice between palladium and nickel depends on the specific coupling partners and desired outcome.
-
Palladium catalysts are the most extensively studied and are generally effective, especially when paired with electron-rich, bulky phosphine ligands that promote the difficult oxidative addition step.[5][6][7]
-
Nickel catalysts are often more effective for activating the less reactive C-F bond at the C4 position and can be a more cost-effective option.[2][4] They have shown promise in the cross-coupling of aryl fluorides with organozinc reagents.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Issue 1: Low to no yield of the desired biaryl product.
-
Question: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is not working. What should I check first?
-
Answer:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[8] For C-F activation, more specialized systems are required. Consider using a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as BrettPhos or SPhos.[2][7] These ligands facilitate the oxidative addition of the C-F bond.
-
Base Selection: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ might work, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in promoting the transmetalation step.[9] The use of fluoride-containing bases like CsF can also be beneficial in some cases.[10]
-
Solvent and Temperature: Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[11] Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base.[12] Due to the inertness of the C-F bond, higher reaction temperatures (e.g., 80-110 °C) are typically necessary.[11]
-
Boronic Acid Quality: Ensure your boronic acid is pure and has not undergone significant decomposition (protodeborylation).[11]
-
Issue 2: Formation of a significant amount of hydrodefluorination side product.
-
Question: I am observing the formation of 2-fluoroanisole or 4-fluoroanisole in my reaction mixture. How can I suppress this side reaction?
-
Answer:
-
Minimize Water Content: While a small amount of water can be beneficial, excess water can be a source of protons for hydrodefluorination. Try using anhydrous conditions or carefully titrating the amount of water.
-
Choice of Base: A non-hydroxide base like K₃PO₄ or Cs₂CO₃ is generally preferred over bases like NaOH or KOH.
-
Ligand Modification: The ligand can influence the selectivity. Experiment with different bulky phosphine ligands to find one that favors the desired cross-coupling pathway.
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable source of Pd(0). |
| Ligand | BrettPhos (2-4 mol%) | A bulky, electron-rich ligand known to promote C-F activation.[2] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base. |
| Solvent | Dioxane/H₂O (10:1) | A common solvent system for Suzuki couplings. |
| Temperature | 100-110 °C | Higher temperatures are needed for C-F bond cleavage. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add this compound and the arylboronic acid.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture at the desired temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[11]
Buchwald-Hartwig Amination
Issue 1: Inefficient amination of this compound.
-
Question: I am struggling to couple an amine with this compound using Buchwald-Hartwig conditions. What are the key parameters to optimize?
-
Answer:
-
Ligand Selection is Crucial: The success of Buchwald-Hartwig amination of aryl fluorides is highly dependent on the ligand.[6] Highly electron-donating and sterically hindered ligands are necessary. Consider ligands from the Buchwald or Hartwig research groups, such as Josiphos-type ligands or BrettPhos.[13] These ligands promote both the oxidative addition and the reductive elimination steps.
-
Strong Base Required: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]
-
Palladium Source: Use a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active Pd(0) species.[7]
-
Amine Nucleophilicity: The nucleophilicity of the amine plays a significant role. Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions may be required.
-
Issue 2: Catalyst poisoning or decomposition.
-
Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause?
-
Answer:
-
Fluoride Inhibition: The fluoride byproduct can poison the palladium catalyst. The choice of ligand and base can help mitigate this.
-
Oxygen Contamination: As with other cross-coupling reactions, ensure a strictly inert atmosphere to prevent the oxidation of the electron-rich phosphine ligands and the Pd(0) catalyst.[11]
-
Substrate Impurities: Ensure the amine and this compound are free of impurities that could act as catalyst poisons.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 (1-2 mol%) | An air-stable precatalyst that efficiently generates the active catalyst. |
| Base | NaOtBu (1.5-2 equivalents) | A strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | Common solvents for this transformation. |
| Temperature | 100-120 °C | Elevated temperatures are generally required. |
Sonogashira Coupling
Issue: Low efficiency in the coupling of terminal alkynes with this compound.
-
Question: My Sonogashira reaction is giving poor yields. How can I improve it?
-
Answer:
-
Copper Co-catalyst: The traditional Sonogashira coupling often employs a copper(I) co-catalyst (e.g., CuI).[15] Ensure the CuI is fresh and of high purity.
-
Ligand Choice: While PPh₃ is a common ligand for Sonogashira reactions, for the less reactive this compound, a more electron-rich and bulky phosphine ligand, similar to those used in Suzuki and Buchwald-Hartwig reactions, may be beneficial.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.[15] Anhydrous conditions are important.
-
Copper-Free Conditions: If side reactions related to the copper co-catalyst (e.g., Glaser coupling of the alkyne) are an issue, consider a copper-free Sonogashira protocol. These reactions often require a specific palladium catalyst and ligand system and may need a different base.
-
References
- Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- C F bond functionalization and cross-electrophilic alkyl-alkyl...
- C−F Bond Activation in Organic Synthesis.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- A new P3N ligand for Pd-catalyzed cross-couplings in w
- Buchwald–Hartwig amin
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- aryl fluoride cross‐coupling.
- Buchwald-Hartwig Amin
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journals.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes [beilstein-journals.org]
- 10. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Section 1: Foundational Principles for Workup of Fluorinated Aromatics
An essential guide for chemists, this Technical Support Center provides expert-driven troubleshooting for the workup procedures of reactions involving 2,4-difluoroanisole. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring robust and reproducible results.
Fluorinated compounds like this compound and its derivatives often present unique challenges during workup and purification due to their distinct polarity, density, and potential for forming azeotropes. Understanding these properties is the first step toward a successful isolation protocol.
FAQ 1.1: Why do my organic and aqueous layers fail to separate cleanly, or why do I see a persistent emulsion?
This is a common issue, particularly in reactions that generate inorganic salts as byproducts. The presence of finely dispersed solids can stabilize emulsions. Fluorinated organic molecules can also have densities close to that of saline aqueous solutions, frustrating gravitational separation.
Troubleshooting Steps:
-
Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, drawing water out of the organic layer and helping to break up emulsions.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve an emulsion by changing the overall phase ratio.
-
Filtration: If a fine precipitate is visible at the interface, filtering the entire biphasic mixture through a pad of Celite® or glass wool can remove the emulsion-stabilizing solids.
-
Centrifugation: For small-scale, persistent emulsions, centrifugation is a highly effective, albeit equipment-dependent, solution.
Section 2: Workup of Ortho-Lithiation and Metalation Reactions
Ortho-directed metalation is a cornerstone of functionalizing the this compound scaffold, typically using organolithium reagents like n-butyllithium (n-BuLi). The workup is critical for protonating the desired product while safely neutralizing the highly reactive reagents.
FAQ 2.1: What is the best quenching agent for my lithiated this compound reaction, and how do I perform the quench safely?
The choice of quenching agent depends entirely on the electrophile used and the desired outcome. The primary concern is managing the exothermic nature of the quench.
Expert Causality: The reaction of an organolithium species with a protic source is highly exothermic. A rapid, uncontrolled quench can cause the solvent to boil, creating a safety hazard and potentially leading to side reactions. Therefore, the quench is almost always performed at low temperatures (e.g., -78 °C or 0 °C).
Protocol: Standard Quenching Procedure
-
Ensure the reaction mixture is cooled to an appropriate temperature (typically -78 °C to 0 °C) in an ice or dry ice/acetone bath.
-
Slowly add the quenching solution dropwise via an addition funnel or syringe, monitoring the internal temperature.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature with continued stirring.
-
Proceed with the aqueous workup.[1]
| Quenching Reagent | Purpose | Typical Use Case | Key Considerations |
| Saturated aq. NH₄Cl | Mildly acidic proton source | General purpose quench for organometallic reagents.[2] | Preferred over water to minimize formation of strongly basic hydroxides that can cause emulsions or side reactions. |
| Water (H₂O) | Proton source | Used when the product is stable to basic conditions. | Can generate lithium hydroxide (LiOH), a strong base. |
| Methanol (MeOH) | Proton source | Useful for quenching excess organolithium before an aqueous workup. | The resulting lithium methoxide is then hydrolyzed during the aqueous wash. |
| Solid CO₂ (Dry Ice) | Electrophile | To form a carboxylic acid.[1] | The organolithium solution should be poured onto an excess of crushed dry ice to avoid forming a ketone byproduct.[1] |
dot
Caption: General Aqueous Workup Workflow for Post-Quench Purification.
Section 3: Purification Strategies for this compound Derivatives
The unique electronic properties of fluorine can significantly alter the chromatographic behavior of a molecule compared to its non-fluorinated analogs.
FAQ 3.1: My product is difficult to separate from non-fluorinated starting materials or byproducts using standard silica gel chromatography. What can I do?
This is a classic challenge where leveraging "fluorous" interactions can be highly effective. While standard C18 reversed-phase columns separate based on hydrophobicity, fluorinated phases offer a different, often orthogonal, separation mechanism.[3][4]
Expert Causality: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can engage in dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions.[4] This provides unique selectivity for halogenated and aromatic compounds, often eluting them in a different order than on a C18 column.[4][5] Highly fluorinated molecules are retained more strongly on these columns.[3]
| Stationary Phase | Primary Retention Mechanism | Best For Separating... | Comments |
| Normal Phase (Silica Gel) | Polarity (Adsorption) | Compounds with significant differences in polar functional groups. | Can be problematic if products are acid-sensitive.[6] |
| Reversed-Phase (C18) | Hydrophobicity | Non-polar to moderately polar compounds. | May fail to resolve compounds with similar hydrophobicity but different fluorination patterns.[5] |
| Fluorinated Phase (PFP) | Multiple (Hydrophobic, π-π, dipole-dipole) | Fluorinated compounds from each other or from non-fluorinated analogs.[3][4] Positional isomers.[4] | Offers alternative selectivity and can be a powerful tool when C18 fails.[4] |
Sources
removal of unreacted 2,4-Difluoroanisole from product mixture
Topic: Effective Removal of Unreacted 2,4-Difluoroanisole from Product Mixtures
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating your target compound in high purity is as critical as the synthesis itself. A common challenge encountered in multi-step synthesis is the removal of unreacted starting materials, such as this compound, a versatile but often persistent reagent.[1]
This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these methods to your unique product's characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider for purification?
A1: Understanding the physical properties of this compound is the foundation for designing an effective separation strategy. It is a colorless to light yellow liquid with a relatively low boiling point and moderate polarity.[1] Its neutral ether functional group means it is generally unreactive to aqueous acidic or basic washes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 452-10-8 | [2] |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 53 °C at 18 mmHg; ~151 °C at 760 mmHg (424 K) | [1][3] |
| Density | 1.24 g/mL | [1] |
| Solubility | Generally soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ether). Low solubility in water. | [4] |
These properties suggest that methods exploiting differences in boiling point (distillation), polarity (chromatography, extraction), or physical state (crystallization) are all viable, depending on the properties of your desired product.
Q2: I've completed my reaction. What is the very first step to determine the best separation method?
A2: The first and most critical step is preliminary analysis of the crude reaction mixture , typically using Thin Layer Chromatography (TLC).
-
Spot Your Mixture: Spot the crude reaction mixture on a TLC plate.
-
Spot Your Standards: Alongside the crude mixture, spot a reference sample of your starting material (this compound) and, if available, a pure sample of your expected product.
-
Develop the Plate: Choose a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the spots. The goal is to achieve a product Rf value of approximately 0.3-0.4 for optimal separation in flash chromatography.[5]
-
Analyze: Visualize the plate under a UV lamp. The separation (or lack thereof) between the this compound spot and your product spot will dictate your next steps. This analysis is the cornerstone of a logical purification workflow.[6]
This simple diagnostic test tells you the polarity difference between your starting material and product, which is essential for planning subsequent purification steps like chromatography or extraction.[7]
Troubleshooting and In-Depth Guides
This section addresses specific purification challenges you may encounter. The following decision workflow can help you select the most appropriate primary purification technique.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound (CAS 452-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ijpra.com [ijpra.com]
- 6. youtube.com [youtube.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
stability of 2,4-Difluoroanisole under acidic and basic conditions
Welcome to the technical support center for 2,4-difluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability is crucial for reaction optimization, impurity profiling, and ensuring the quality of final products.[1][2]
Introduction to the Stability of this compound
This compound is an aromatic ether that, while generally considered stable, can be susceptible to degradation under certain acidic and basic conditions. The electron-withdrawing nature of the two fluorine atoms on the benzene ring influences the reactivity of the ether linkage and the aromatic system. This guide will explore the predicted degradation pathways and provide practical advice for handling this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, the most probable degradation pathway is the hydrolysis of the ether bond to yield 2,4-difluorophenol and methanol. The reaction is typically initiated by the protonation of the ether oxygen, making the methyl group or the aromatic ring more susceptible to nucleophilic attack by water.
Q2: How stable is this compound in the presence of strong bases?
While generally more resistant to basic conditions than acidic ones, this compound can degrade in the presence of strong bases at elevated temperatures. The likely pathway is a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxide ion attacks the carbon atom attached to the methoxy group, leading to the formation of 2,4-difluorophenol. Cleavage of the methyl C-O bond by the base is another possibility, though typically less favored for aryl methyl ethers.
Q3: Can the fluorine substituents be displaced under acidic or basic conditions?
Displacement of the fluorine atoms on the aromatic ring is generally difficult and requires harsh reaction conditions. Under typical acidic and basic conditions used in routine synthesis and analysis, the carbon-fluorine bond is expected to be stable.
Q4: What are the common impurities I might see in an aged sample of this compound?
The primary impurity you might observe in an aged sample, especially if exposed to moisture and acidic or basic contaminants, is 2,4-difluorophenol. Other minor impurities could arise from further reactions of the degradation products.
Q5: How can I monitor the stability of this compound in my reaction mixture?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, is the most common and effective technique.[3] This method should be capable of separating this compound from its potential degradation products, primarily 2,4-difluorophenol. For structural confirmation of any new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]
Troubleshooting Guide: Stability-Related Issues
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak in HPLC/GC analysis with a retention time similar to 2,4-difluorophenol. | Degradation of this compound to 2,4-difluorophenol due to acidic or basic conditions. | - Neutralize the sample before analysis.- Prepare fresh samples for analysis.- Perform a co-injection with a 2,4-difluorophenol standard to confirm the identity of the peak. |
| Low yield in a reaction where this compound is a starting material under acidic or basic conditions. | Degradation of the starting material during the reaction. | - If possible, use milder acidic or basic conditions.- Reduce the reaction temperature and time.- Consider a different synthetic route that avoids harsh pH conditions. |
| Inconsistent analytical results for the same sample over time. | Ongoing degradation of this compound in the sample matrix. | - Store samples at low temperatures (2-8 °C) and protect from light.- Ensure the sample solvent is neutral and aprotic if possible. |
| Formation of colored byproducts. | Potential side reactions of degradation products. | - Purify the this compound before use to remove any initial impurities.- Optimize reaction conditions to minimize degradation. |
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound under acidic and basic conditions.
Sources
Technical Support Center: Analytical Methods for Monitoring 2,4-Difluoroanisole Reactions
Welcome to the technical support center for analytical methods in the study of 2,4-Difluoroanisole reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring these reactions effectively. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Method Selection and General Questions
This section addresses initial considerations for choosing the right analytical technique and answers common questions about monitoring reactions with this compound.
FAQ 1: What are the most common analytical methods for monitoring the progress of a reaction involving this compound?
The choice of analytical method depends on the reaction type, the information required (e.g., qualitative, quantitative, kinetic), and available instrumentation. The most common techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, offering excellent separation and identification of reactants, products, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, particularly when coupled with a UV or MS detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, making it powerful for in-situ reaction monitoring.[1][2] ¹⁹F NMR is particularly useful for tracking the transformation of fluorinated compounds.[3]
-
In-situ Spectroscopic Methods (FTIR, Raman, UV-Vis): These techniques can provide real-time qualitative and quantitative data directly from the reaction vessel.[1][4]
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for your this compound reaction.
Caption: A workflow for selecting an analytical method.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for analyzing volatile compounds like this compound. However, challenges can arise.
FAQ 2: I'm observing poor peak shape (tailing) for this compound in my GC-MS analysis. What could be the cause?
Peak tailing for polar analytes like this compound is often due to active sites in the GC system. Here's how to troubleshoot:
-
Inactive Inlet Liner: The glass wool and the surface of the liner can have active silanol groups.
-
Solution: Use a deactivated liner. Consider a liner with a taper at the bottom to minimize contact between the sample and the hot metal parts of the inlet.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-15 cm of the column. If the problem persists, bake out the column according to the manufacturer's instructions.
-
-
Improper Column Installation: A poor cut on the column end can cause turbulence and peak tailing.
-
Solution: Ensure a clean, square cut of the column using a ceramic wafer.
-
-
Chemical Interactions: Although less common for anisoles than for anilines, interactions with acidic or basic sites can occur.
-
Solution: Ensure your entire system, from syringe to detector, is clean and inert.
-
FAQ 3: I am not getting reproducible retention times for my analyses. What should I check?
Fluctuations in retention time are typically related to issues with the carrier gas flow or the oven temperature.
-
Carrier Gas Leaks: A leak in the system will cause a drop in the head pressure and a decrease in the flow rate, leading to longer retention times.
-
Solution: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
-
Inconsistent Oven Temperature: If the oven temperature is not consistent from run to run, retention times will vary.
-
Solution: Calibrate the oven temperature using a certified probe. Ensure the oven door seals properly.
-
-
Column Bleed: At high temperatures, the stationary phase can degrade, leading to changes in retention behavior.
-
Solution: Operate within the recommended temperature limits for your column. If the column is old, it may need to be replaced.
-
Protocol: A Starting Point for GC-MS Analysis of a this compound Reaction Mixture
| Parameter | Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane | A standard, non-polar column suitable for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless | For trace analysis of byproducts. A split injection can be used for more concentrated samples.[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good resolution and is inert. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Scan (m/z 40-400) | To identify unknown byproducts. For quantitation, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[5] |
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a go-to method for non-volatile products or when derivatization is not desired.
FAQ 4: I'm having difficulty separating this compound from a structurally similar byproduct. What can I do?
Improving resolution in HPLC requires optimizing several parameters:
-
Mobile Phase Composition:
-
Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or an isocratic hold at a lower organic percentage can increase separation.[6]
-
-
Column Chemistry:
-
Solution: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. PFP columns are particularly effective for separating halogenated aromatic compounds due to dipole-dipole and pi-pi interactions.
-
-
Temperature:
-
Solution: Increasing the column temperature can decrease viscosity and improve peak efficiency, though it may also reduce retention time.[7]
-
-
Flow Rate:
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.[7]
-
FAQ 5: My baseline is noisy, making it difficult to integrate small peaks. What are the common causes?
A noisy baseline can originate from several sources:
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and a noisy baseline.
-
Solution: Degas your mobile phases thoroughly. Purge the pump to remove any trapped air. If the problem persists, sonicate the check valves in methanol or replace them.
-
-
Detector Lamp Failure: An aging UV detector lamp will produce less light and result in a higher noise level.
-
Solution: Check the lamp energy. Most HPLC software has a diagnostic tool for this. Replace the lamp if the energy is low.
-
-
Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can elute and cause baseline noise.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the column with a strong solvent to remove contaminants.
-
Protocol: A General-Purpose HPLC-UV Method for this compound Reactions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | A robust and widely applicable column for reversed-phase chromatography. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape for some aromatic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes | A gradient is useful for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible chromatography. |
| Detector Wavelength | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is invaluable for structural elucidation and quantitative analysis.
FAQ 6: The ¹⁹F NMR spectrum of my reaction mixture shows broad peaks. Why is this happening and how can I fix it?
Broadening in ¹⁹F NMR can be due to several factors:
-
Paramagnetic Species: Trace amounts of paramagnetic metals (e.g., from a catalyst) can cause significant line broadening.
-
Solution: Pass the sample through a small plug of silica gel or celite to remove solid particles. If the metal is soluble, consider adding a chelating agent like EDTA, but be aware this may affect the reaction.
-
-
Chemical Exchange: If your compound is in equilibrium with another species on the NMR timescale, the peaks can broaden.
-
Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange process.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.[8]
-
Solution: Carefully shim the spectrometer on your sample. If the sample is viscous or contains solids, shimming may be more challenging.
-
FAQ 7: I'm trying to use ¹H NMR for quantitative analysis (qNMR), but my results are inconsistent. What are the key parameters to ensure accuracy?
For accurate qNMR, several experimental parameters are critical:
-
Full Relaxation of Nuclei: The recycle delay (d1) must be long enough to allow all nuclei of interest to fully relax.
-
Solution: Set d1 to at least 5 times the longest T₁ of the signals you are integrating. For aromatic compounds, T₁ values can be several seconds.
-
-
Accurate Integration: The integration regions must be set correctly and encompass the entire peak, including any satellite peaks.
-
Solution: Manually check and adjust the integration regions. Ensure the baseline is flat before integrating.
-
-
Stable Internal Standard: The internal standard must be inert to the reaction components and have a signal that does not overlap with other signals.
-
Solution: Choose a stable standard with a simple spectrum, such as 1,3,5-trimethoxybenzene or maleic acid. Accurately weigh the internal standard.
-
Workflow for In-Situ NMR Reaction Monitoring
The following diagram outlines the key steps for setting up an in-situ NMR experiment.
Caption: Workflow for an in-situ NMR experiment.
References
- A Comparative Guide to In-Situ Reaction Monitoring of 4-Fluorobenzaldehyde Transformations - Benchchem. (n.d.).
- stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions - Benchchem. (n.d.).
- Analytical Method Summaries. (2023, December 10).
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025, July 16).
- Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A - The Royal Society of Chemistry. (2016, September 19).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.).
- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine - Benchchem. (n.d.).
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::.. (n.d.).
- HPLC Application Note: Food and Beverage_Constituents and Additives_Colorants - Merck Millipore. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. deswater.com [deswater.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Products from 2,4-Difluoroanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-difluoroanisole. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and understanding the formation of unexpected products in your reactions. As chemists, we know that reactions do not always proceed as planned. This resource is structured in a question-and-answer format to directly address common and complex issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face when working with this compound, focusing on the mechanistic origins of unexpected products and how to identify them.
Question 1: I performed a nucleophilic aromatic substitution (SNAr) on this compound expecting to replace the fluorine at C4, but I'm seeing a mixture of products. What could be happening?
Answer:
This is a classic regioselectivity problem in SNAr reactions. While the fluorine at the C4 position (para to the methoxy group) is indeed activated, the fluorine at the C2 position (ortho) is also activated. The methoxy group (-OCH₃) is an ortho-, para-director for electrophilic aromatic substitution due to resonance donation, but its inductive electron-withdrawing effect, along with that of the fluorine atoms, contributes to the overall electron deficiency of the ring, making it susceptible to nucleophilic attack.
The relative amounts of ortho (C2) versus para (C4) substitution depend on a delicate balance of electronic and steric factors:
-
Electronic Effects: The C4 position is generally more electronically favorable for attack as the negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen of the methoxy group, which is a powerful stabilizing effect.
-
Steric Hindrance: The C2 position is sterically hindered by the adjacent methoxy group. Bulky nucleophiles will preferentially attack the C4 position.
Unexpected Product Profile:
-
Expected Product: 4-substituted-2-fluoroanisole.
-
Unexpected Product: 2-substituted-4-fluoroanisole.
-
Possible Double Substitution: If harsh conditions or a large excess of the nucleophile are used, you might observe di-substituted products where both fluorine atoms have been replaced.
Troubleshooting & Characterization:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is your primary tool.
-
¹⁹F NMR: The presence of two distinct fluorine signals will confirm a mixture of mono-substituted isomers. The chemical shifts and coupling constants will be different for the fluorine in the 2-substituted vs. the 4-substituted product.
-
¹H NMR: The aromatic region will be complex. Look for changes in the splitting patterns and coupling constants (J-values) of the aromatic protons. Decoupling the fluorine signals can simplify the proton spectrum and help assign the substitution pattern.
-
-
Chromatography (GC-MS, LC-MS): These techniques can separate the isomers and provide their mass-to-charge ratio, confirming they are isomers of your expected product. The fragmentation patterns in MS can sometimes provide clues about the substitution pattern.
.
Question 2: My mass spectrometry data shows a peak corresponding to the loss of a fluorine and the addition of my nucleophile, but also a peak where the methoxy group seems to have been replaced. Is this possible?
Answer:
Yes, this is a known phenomenon called ipso-substitution . The term "ipso" refers to attack at a position already occupied by a non-hydrogen substituent.[1][2] In the context of this compound, you can have ipso-attack at three positions: C1 (bearing the -OCH₃), C2 (bearing -F), and C4 (bearing -F).
While attack at C2 and C4 leading to fluoride displacement is the "expected" SNAr pathway, attack at C1 can lead to the displacement of the methoxy group to form a 2,4-difluorophenyl ether (if your nucleophile is an alcohol) or a similar structure.
Mechanism of ipso-Substitution at C1:
The nucleophile attacks the carbon atom bonded to the methoxy group. For this to be a major pathway, the methoxy group must be a competent leaving group under the reaction conditions. This is less common than fluoride displacement in SNAr, as fluoride is an excellent leaving group in this reaction class.[3] However, certain nucleophiles or reaction conditions (e.g., Lewis acid catalysis) could promote this pathway.
Troubleshooting & Characterization:
-
High-Resolution Mass Spectrometry (HRMS): This will give you the exact mass of the unexpected product, allowing you to determine its elemental composition and confirm the replacement of -OCH₃ with your nucleophile.
-
¹³C NMR: The disappearance of the characteristic methoxy carbon signal (around 55-60 ppm) is a strong indicator of demethylation or methoxy group displacement.
-
¹H NMR: The singlet corresponding to the -OCH₃ protons (typically around 3.8-4.0 ppm) will be absent in the unexpected product.
Question 3: I am seeing a product that appears to be 2,4-difluorophenol. How can this form?
Answer:
The formation of 2,4-difluorophenol is a strong indication of either demethylation or hydrolysis of the anisole group. This is a common side reaction for aryl methyl ethers, especially when using reagents that are strong Lewis acids or under acidic/basic conditions at elevated temperatures.[4]
Potential Causes:
-
Reagent-Induced Demethylation: Many reagents used in organic synthesis can cause demethylation. For example, boron tribromide (BBr₃) is a classic reagent for cleaving methyl ethers.[4] If your reaction involves Lewis acidic reagents or byproducts, demethylation can occur.
-
Hydrolysis: If your reaction is run in the presence of water (even trace amounts) and under acidic or basic conditions, particularly at high temperatures, the methoxy group can be hydrolyzed to a hydroxyl group.
-
Ipso-Substitution by Hydroxide: If your reaction conditions are basic and water is present, hydroxide (HO⁻) can act as a nucleophile, attacking the C1 position and displacing the methoxy group.
Troubleshooting & Characterization:
-
Control Experiments: Run the reaction under strictly anhydrous conditions to see if the formation of the phenol is suppressed. Also, run a blank reaction with your starting material and solvent at the reaction temperature to check for thermal degradation.
-
pH Measurement: Check the pH of your reaction mixture. Acidic or basic conditions could point towards hydrolysis.
-
Spectroscopic Identification:
-
¹H NMR: Look for a broad singlet in the aromatic or downfield region, characteristic of a phenolic -OH proton. This signal will disappear upon adding a drop of D₂O to the NMR tube. The absence of the methoxy singlet is also a key indicator.
-
IR Spectroscopy: The appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ is a definitive sign of a hydroxyl group.
-
Section 2: Advanced Troubleshooting - The Truly Unexpected
Sometimes, products are formed that are not simple substitutions or cleavages. This section delves into more complex possibilities.
Question 4: I have identified a product that appears to be a quinone methide or a related oxidized species. What is the mechanism for this?
Answer:
The formation of a quinone methide from a 2,4-difluorobenzyl moiety has been observed in metabolic studies, indicating that this part of a molecule can be susceptible to oxidation.[5] This process typically involves an oxidative ipso-substitution.
Proposed Mechanism (Oxidative ipso-Substitution):
-
Oxidation: An oxidizing agent (or an enzyme in biological systems) can abstract a hydrogen atom from the methoxy group or attack the aromatic ring.
-
Ipso-Attack: This can lead to the formation of an intermediate where one of the fluorine atoms is replaced by an oxygen atom, often from a peroxide or molecular oxygen.
-
Rearrangement: The resulting intermediate can then rearrange to form a stable quinone methide. The stability of such a product is often enhanced by extensive conjugation.[5]
This is a rare but plausible pathway, especially if your reaction conditions have an oxidative component (e.g., exposure to air at high temperatures, presence of peroxide impurities, or use of certain metal catalysts).
Characterization of Quinone Methides:
-
LC-MS/MS: These are often unstable intermediates. LC-MS/MS is crucial for their identification, often by trapping them with a nucleophile like glutathione (GSH) and identifying the resulting adduct.[5] The fragmentation pattern in MS/MS will be key to elucidating the structure.
-
UV-Vis Spectroscopy: Quinone methides are often colored due to their extended conjugated systems and will have characteristic UV-Vis absorption spectra.
Section 3: Experimental Protocols & Data
To aid in the characterization of these unexpected products, we provide standard protocols and expected data ranges.
Protocol 1: NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve ~5-10 mg of your purified product (or mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (6.5-8.0 ppm). Note the multiplicities (singlet, doublet, triplet, etc.) and the coupling constants (in Hz).
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The number of signals corresponds to the number of magnetically non-equivalent fluorine atoms. For a mono-substituted product, you should see one signal. A mixture of isomers will show multiple signals.
-
¹³C NMR & DEPT: Acquire a proton-decoupled carbon spectrum and a DEPT-135 experiment. This will help you identify the number of CH, CH₂, and CH₃ groups and quaternary carbons. Look for the methoxy carbon at ~56 ppm.
-
2D NMR (COSY & HSQC/HMBC):
-
COSY: Identifies proton-proton couplings, helping you trace the connectivity of the aromatic protons.
-
HSQC: Correlates protons to their directly attached carbons.
-
HMBC: Shows long-range (2-3 bond) correlations between protons and carbons. This is extremely powerful for unambiguously determining the substitution pattern by correlating the remaining aromatic protons to the carbon that has been substituted.
-
Data Table: Typical NMR Shifts for this compound Derivatives
| Compound | Substitution Pattern | ¹H NMR (Aromatic Region, ppm) | ¹⁹F NMR (ppm) | ¹³C NMR (-OCH₃, ppm) |
| This compound | Starting Material | 6.7-7.1 (m) | -118 (F4), -125 (F2) | ~56.2 |
| 4-Nu-2-fluoroanisole | C4 Substituted | Varies with Nu, complex splitting | Single peak, shift depends on Nu | ~56.0 |
| 2-Nu-4-fluoroanisole | C2 Substituted | Varies with Nu, complex splitting | Single peak, shift depends on Nu | ~56.5 |
| 2,4-Difluorophenol | Demethylated | 6.8-7.2 (m), plus OH peak | -119 (F4), -130 (F2) | Absent |
Note: Exact chemical shifts are dependent on the solvent and the specific nucleophile (Nu) used.
Section 4: Visualizing the Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the key decision points and mechanisms.
Caption: Possible reaction pathways for this compound.
Caption: The Addition-Elimination mechanism in SNAr.
References
-
Suravajjala, S., et al. (2014). Oxidative ipso Substitution of 2,4-Difluoro-benzylphthalazines: Identification of a Rare Stable Quinone Methide and Subsequent GSH Conjugate. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Ipso substitution and its rules. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Difluoroaniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.7: IPSO Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide for the Synthetic Utility of 2,4-Difluoroanisole and 2,4-Dichloroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Halogenated aromatic compounds, in particular, serve as versatile building blocks, offering multiple avenues for functionalization. This guide provides an in-depth technical comparison of two such building blocks: 2,4-difluoroanisole and 2,4-dichloroanisole. By examining their reactivity in key synthetic transformations—Nucleophilic Aromatic Substitution, Directed ortho-Lithiation, and Suzuki-Miyaura Cross-Coupling—we aim to equip researchers with the insights necessary to make informed decisions in their synthetic design.
Physicochemical Properties: A Foundation for Reactivity
A molecule's inherent properties govern its behavior in a reaction. A comparison of the key physicochemical parameters of this compound and 2,4-dichloroanisole reveals foundational differences that influence their synthetic applications.
| Property | This compound | 2,4-Dichloroanisole |
| CAS Number | 452-10-8 | 553-82-2 |
| Molecular Formula | C₇H₆F₂O | C₇H₆Cl₂O |
| Molecular Weight | 144.12 g/mol | 177.03 g/mol [1] |
| Boiling Point | ~158 °C | ~231 °C[2] |
| Density | ~1.25 g/mL | ~1.29 g/cm³ |
| Appearance | Clear colorless to light yellow liquid | White to off-white crystalline solid[2] |
The higher boiling point and solid nature of 2,4-dichloroanisole are direct consequences of its greater molecular weight and the larger, more polarizable nature of chlorine atoms compared to fluorine, leading to stronger intermolecular forces. These physical differences can have practical implications for reaction setup and product isolation.
I. Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
Nucleophilic aromatic substitution (SNAr) is a cornerstone of arene functionalization, particularly for the introduction of heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
In the context of SNAr, fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which significantly stabilizes the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining addition step, making fluoroaromatics substantially more reactive than their chloroaromatic counterparts. This counterintuitive trend, where the stronger C-F bond is more readily cleaved, is a hallmark of SNAr chemistry.
Comparative Reactivity:
For the substitution of the halogen at the C4 position (para to the activating methoxy group), this compound will react significantly faster with nucleophiles like amines (e.g., morpholine, piperidine) than 2,4-dichloroanisole. The methoxy group at C1 acts as a moderate activating group through resonance, further facilitating the reaction at the para position. The fluorine at the C2 position also contributes to the overall activation of the ring towards nucleophilic attack.
Experimental Protocol: Synthesis of 4-morpholino-2-fluoroanisole
This protocol is adapted from established procedures for SNAr reactions on activated fluoroaromatics.
Caption: Workflow for the synthesis of 4-morpholino-2-fluoroanisole.
-
Materials: this compound, morpholine, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), ethyl acetate, water, brine.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120 °C and monitor by TLC.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-morpholino-2-fluoroanisole.
-
Expected Outcome: this compound is expected to provide a high yield of the desired product under these conditions. In contrast, 2,4-dichloroanisole would require significantly harsher conditions (higher temperatures, longer reaction times) to achieve a comparable yield, and may result in a greater proportion of side products.
II. Directed ortho-Lithiation: A Game of Directing Groups
Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base, typically n-butyllithium or sec-butyllithium. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity:
Due to the much lower reactivity of the C-F bond in the oxidative addition step, this compound is a very poor substrate for standard Suzuki-Miyaura coupling reactions. Specialized catalysts and conditions are often required to achieve C-F bond activation. In stark contrast, the C-Cl bonds of 2,4-dichloroanisole are significantly more reactive, making it a viable substrate for this transformation. The chlorine at the C4 position is generally more reactive than the one at C2 due to steric hindrance at the ortho position.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloroanisole with 4-Methoxyphenylboronic Acid
This protocol is based on standard conditions for the coupling of aryl chlorides.
-
Materials: 2,4-dichloroanisole, 4-methoxyphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), potassium phosphate (K₃PO₄), toluene, water.
-
Procedure:
-
To a Schlenk flask, add 2,4-dichloroanisole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add K₃PO₄ (2.0-3.0 eq).
-
Degas the flask and backfill with an inert gas.
-
Add degassed toluene and a small amount of water.
-
Heat the mixture to 100-110 °C and monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
-
Expected Outcome: 2,4-dichloroanisole is expected to undergo selective coupling at the C4 position to afford 4'-methoxy-2-chloro-4-methoxybiphenyl in good yield. This compound would likely show little to no conversion under these conditions.
Conclusion: A Tale of Two Halogens
The choice between this compound and 2,4-dichloroanisole is dictated by the desired synthetic transformation.
-
For Nucleophilic Aromatic Substitution (SNAr), this compound is the superior choice , offering significantly higher reactivity and allowing for milder reaction conditions.
-
For Directed ortho-Lithiation, both substrates are viable , with the methoxy group being the primary directing influence. However, the stronger secondary directing effect of fluorine may lead to cleaner reactions with this compound.
-
For Suzuki-Miyaura Cross-Coupling, 2,4-dichloroanisole is the preferred substrate due to the greater reactivity of the C-Cl bond in the crucial oxidative addition step.
By understanding the fundamental principles that govern the reactivity of these halogenated building blocks, researchers can strategically design more efficient and effective synthetic routes for the preparation of complex molecules in drug discovery and materials science.
References
- Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.
- Tay, N. E. S.; Nicewicz, D. A. Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 2017, 139 (45), 16100–16104.
- El-Hiti, G. A.; Smith, K.; Hegazy, A. S.; Alshammari, M. B.; Masmali, A. M.
- Hartwig, J. F. Directed (ortho) Metallation. University of California, Berkeley.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Kudo, N.; Pere-i-bagué, M.; Nambu, H.; Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Leitch, J. A.; et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- Vapourtec. Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Taber, D. F. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
- TCI. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Nishikata, T.; et al. Directed nucleophilic aromatic substitution reaction.
- El-Hiti, G. A. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Mako, A.; et al. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC, 2009, (vi), 167-173.
- Boyle, R. W.; et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2019, 2019 (29), 4647-4665.
- Smith, A. M.; et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2019, 58 (46), 16368-16386.
- Iwao, M.; Kuraishi, T. SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses.
- Myers, A. G.
- de la Cruz, R.; et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2022, 27 (24), 8945.
- Feuerstein, M.; et al. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Tetrahedron Letters, 2001, 42 (38), 6661-6664.
- Dalmás, V.; et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2016, 27 (2), 143-148.
- Kwan, E. E.; et al. Concerted Nucleophilic Aromatic Substitutions.
- Luisi, R.; et al. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 2007, 9 (7), 1263-1266.
- García-Álvarez, J.; et al. Advancing Air- and Moisture-Compatible s-Block Organometallic Chemistry Using Sustainable Solvents. Chemistry – A European Journal, 2021, 27 (5), 1667-1678.
- Boraei, A. T. A.; et al. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 2017, 11 (1), 1-8.
- Leitch, J. A.; et al. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 2021, 12 (29), 9927-9942.
- Kwan, E. E.; et al. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 2022, 13 (19), 5524-5533.
- Comins, D. L.; et al. Regioselectivity in the Lithiation of 1,3-Disubstituted Arenes. The Journal of Organic Chemistry, 1984, 49 (6), 1078-1083.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11119, 2,4-Dichloroanisole.
Sources
A Senior Application Scientist's Guide to Fluorinated Anisoles in Drug Discovery: A Comparative Analysis
Introduction: The Strategic Role of Fluorine in the Anisole Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The unique characteristics of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a compound's lipophilicity, metabolic stability, acidity (pKa), and binding interactions with its biological target.[1][3] When applied to common pharmaceutical scaffolds like anisole (methoxybenzene), these effects become particularly relevant. The anisole motif is prevalent in numerous bioactive molecules, but its methoxy group is often a liability, susceptible to metabolic O-dealkylation by cytochrome P450 enzymes.
This guide provides an in-depth comparative study of fluorinated anisole analogs, moving beyond the common wisdom that fluorination universally enhances drug-like properties. We will dissect the nuanced differences between mono-, di-, and trifluoromethoxy groups, as well as the positional effects of fluorine on the aromatic ring. By synthesizing data from database analyses and experimental studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the rational design of next-generation therapeutics.
The Impact of Fluorination on Physicochemical Properties: A Comparative Overview
The decision to incorporate a fluorinated anisole into a drug candidate must be driven by a clear understanding of its impact on key physicochemical parameters. The degree and position of fluorination can lead to dramatically different outcomes in lipophilicity, permeability, and molecular conformation.
Lipophilicity (LogD) and Permeability
Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A common strategy involves replacing a methoxy group (–OCH3) with a trifluoromethoxy group (–OCF3) to increase lipophilicity. Analysis of matched molecular pairs from large pharmaceutical databases reveals that this substitution typically increases LogD by approximately one log unit.[5][6][7][8]
However, this increased lipophilicity does not always translate to improved permeability. Counterintuitively, compounds with a PhOCF3 group often exhibit lower passive permeability compared to their PhOCH3 counterparts.[5][6][7][8] Emerging research suggests that the difluoromethoxy group (–OCF2H) may offer a more advantageous balance. Difluoroanisole derivatives tend to provide a desirable increase in LogD while maintaining better transcellular permeability than their trifluoroanisole analogs.[5][9]
Conformational Effects
Fluorination significantly alters the conformational preferences of the anisole moiety. The standard methoxy group in anisole tends to be coplanar with the aromatic ring. In stark contrast, the trifluoromethoxy group (–OCF3) typically adopts a conformation that is orthogonal to the plane of the aryl ring.[9] This conformational locking can be a powerful tool in drug design, as it can pre-organize a ligand into a bioactive conformation required for optimal binding to a target protein, potentially increasing potency and selectivity.
Table 1: Comparative Physicochemical Properties of Fluorinated Anisoles
| Moiety | Typical ΔLogD (vs. OCH3) | Permeability Trend (vs. OCH3) | Conformational Preference | Key Insights |
| -OCH3 | N/A | Baseline | Coplanar with aryl ring | Metabolically labile |
| -OCF3 | ~ +1.0[5][6] | Often Lower[5][7][8] | Orthogonal to aryl ring[9] | High lipophilicity, but may reduce permeability. |
| -OCF2H | Moderate Increase | Often Superior to OCF3[5][6] | Intermediate | Strikes a better balance of lipophilicity and permeability.[5] |
| Aryl-F | Position-dependent | Variable | Minimal change to ether | Modulates ring electronics and blocks specific metabolic sites. |
Metabolic Stability: Debunking the "Magic Bullet" Myth
A primary motivation for replacing a metabolically vulnerable methoxy group is to enhance metabolic stability by blocking O-dealkylation. While the carbon-fluorine bond is exceptionally strong, the assumption that a –OCF3 group is metabolically inert is a misconception.
A pivotal study conducted by scientists at Pfizer revealed that replacing a PhOCH3 group with PhOCF3 does not grant a significant improvement in metabolic stability in many cases.[5][6][10] The trifluoromethoxy group can undergo metabolic cleavage through alternative pathways. For instance, a clinical candidate containing a para-substituted aminotrifluoroanisole was found to form a quinone imine intermediate, which ultimately led to the loss of the –OCF3 group.[10] This underscores the importance of evaluating metabolic fate in a context-dependent manner rather than relying on generalized rules.
The primary advantage of fluorination in this context is often more subtle. Fluorine substitution on the aromatic ring itself (e.g., at the ortho or para positions) can electronically deactivate the ring, making it less susceptible to oxidative metabolism by P450 enzymes without drastically altering other properties in the same way a –OCF3 group does.[11]
Caption: Metabolic pathways of anisole vs. fluoroanisole moieties.
Experimental Protocols for Comparative Evaluation
To objectively compare fluorinated anisoles, standardized experimental protocols are essential. The following sections detail methodologies for assessing key drug-like properties.
Protocol 1: Determination of Lipophilicity (LogD) by HPLC
This method provides a rapid and reliable measure of lipophilicity by correlating a compound's retention time on a reverse-phase HPLC column with the known LogD values of a set of standards.
Methodology:
-
Standard Preparation: Prepare a stock solution (10 mM in DMSO) for a set of 5-7 standard compounds with known LogD values spanning a relevant range (e.g., -1 to 5).
-
Test Compound Preparation: Prepare a 10 mM stock solution of each fluorinated anisole analog and the parent compound in DMSO.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid linear gradient from 5% to 95% B over 5 minutes.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Procedure:
-
Inject the standard compounds individually to determine their retention times (RT).
-
Create a calibration curve by plotting the known LogD values of the standards against their measured RT.
-
Inject the test compounds under the identical HPLC conditions to measure their RT.
-
-
Data Analysis: Interpolate the RT of the test compounds onto the calibration curve to determine their experimental LogD values.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism by CYP450 enzymes.
Methodology:
-
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH regenerating system (e.g., NADPH-A/B).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compounds (10 mM in DMSO).
-
Positive control (a compound with known high clearance, e.g., Verapamil).
-
Quenching Solution: Cold acetonitrile with an internal standard.
-
-
Incubation:
-
On a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution to the respective wells. The 0-minute sample serves as the 100% reference.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Caption: Workflow for the comparative evaluation of fluorinated anisoles.
Conclusion and Field-Proven Insights
The strategic application of fluorinated anisoles in drug discovery is a nuanced endeavor that requires moving beyond simplistic assumptions. Our comparative analysis yields several key, field-proven insights for the practicing medicinal chemist:
-
–OCF3 is not a Panacea: While the trifluoromethoxy group reliably increases lipophilicity, it does not guarantee enhanced metabolic stability and can be detrimental to membrane permeability.[5][10] Its use should be considered carefully, particularly in lead optimization where a delicate ADME balance is required.
-
–OCF2H is an Ascendant Motif: The difluoromethoxy group represents a more sophisticated alternative, often striking a superior balance between increased lipophilicity and favorable permeability compared to the –OCF3 group.[5][6] Furthermore, its synthesis is often more straightforward, making it an attractive and practical choice for drug discovery programs.[5][6][7]
-
Context is Paramount: The metabolic fate and biological activity of a fluorinated anisole are highly dependent on the surrounding molecular architecture. Positional isomers (ortho, meta, para) of a single fluorine on the aryl ring can have distinct electronic and steric effects that dictate metabolic susceptibility and target engagement.[11][12]
Ultimately, the choice of which fluorinated anisole to employ—or whether to use one at all—must be guided by empirical data. The integrated workflow of physicochemical profiling, metabolic stability assessment, and biological testing described herein provides a robust framework for making data-driven decisions, enabling the rational design of safer and more effective medicines.
References
-
Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]
-
ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (2015). Fluorine in drug design: a case study with fluoroanisoles. [Link]
-
National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]
-
National Institutes of Health. (n.d.). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]
-
ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
ResearchGate. (n.d.). Fluorination of anisole with 22-1a, d, e. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
ResearchGate. (2025). (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
-
ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...[Link]
-
Magwaza, S., et al. (n.d.). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. ScienceDirect. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Comparison Guide: Strategic Alternatives to 2,4-Difluoroanisole for the Synthesis of Key Pharmaceutical Intermediates
Introduction: The Enduring Importance of the 2,4-Difluorophenyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The 2,4-difluorophenyl group, in particular, is a privileged structural motif found in a range of therapeutics, from anti-inflammatory agents like Diflunisal to novel potassium-competitive acid blockers such as Fexuprazan and azole antifungals.[1][2][3][4] This substitution pattern confers a unique combination of metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).
Traditionally, 2,4-difluoroanisole has served as a primary starting material for introducing this moiety.[5] Its predictable reactivity allows for subsequent functionalization, typically through nitration and reduction, to yield critical intermediates like 2,4-difluoroaniline. However, reliance on a single starting material presents challenges related to supply chain robustness, cost-effectiveness, and the push towards greener, more efficient synthetic methodologies.
This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies that circumvent the direct use of this compound. We will explore established industrial processes and modern fluorination techniques, offering objective comparisons supported by experimental data. The focus is on providing researchers, scientists, and process chemists with the technical insights needed to make informed decisions for developing scalable, safe, and economical synthetic routes.
Chapter 1: The Halogen Exchange (Halex) Process: A Powerful Industrial Alternative
One of the most robust and economically significant alternatives to a this compound-based route is the synthesis of difluoroaromatics from readily available chlorinated precursors via nucleophilic aromatic substitution (SNAr). This strategy, known as the Halogen Exchange (Halex) reaction, leverages the activation provided by strong electron-withdrawing groups to facilitate the displacement of chloride ions with fluoride.
The Chemistry: Causality and Control
The SNAr mechanism is fundamentally different from electrophilic aromatic substitution. For a nucleophile to attack the electron-rich aromatic ring, the ring must be rendered electron-deficient.[6][7] This is achieved by installing a potent electron-withdrawing group, such as a nitro group (-NO₂), ortho or para to the leaving group (in this case, chlorine).[7][8] This positioning is critical as it allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[7][9]
A common and inexpensive starting material for this approach is 2,4,5-trichloronitrobenzene . In this molecule, the nitro group activates the chlorine atoms at positions 2 and 4 for nucleophilic attack, while the chlorine at position 5 remains largely unaffected. The reaction with a fluoride source, typically anhydrous potassium fluoride (KF), selectively displaces the activated chlorines to yield 2,4-difluoro-5-chloronitrobenzene.[10][11][12]
This intermediate is then subjected to catalytic hydrogenation. This step brilliantly accomplishes three transformations in a single operation: the nitro group is reduced to an amine, the remaining chlorine at position 5 is removed via hydrogenolysis, and the newly installed fluorine atoms remain untouched, yielding the target 2,4-difluoroaniline .[12][13]
Experimental Protocol: Synthesis of 2,4-Difluoroaniline from 2,4,5-Trichloronitrobenzene
The following two-step protocol is a synthesized example based on methodologies described in the patent literature.[10][12][13]
Step 1: Fluorination of 2,4,5-Trichloronitrobenzene
-
Reactor Setup: Charge a suitable reactor with anhydrous potassium fluoride (KF) and a high-boiling point aprotic polar solvent (e.g., dimethyl sulfoxide or sulfolane).
-
Azeotropic Drying: Heat the mixture under vacuum to remove any residual water from the KF, which is critical for reactivity.
-
Catalyst Addition: Cool the mixture and add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride salt.[10][12]
-
Reaction: Add 2,4,5-trichloronitrobenzene to the mixture. Heat the reaction to 180-220°C and monitor for completion by GC or HPLC. The reaction proceeds under pressure due to the solvent's boiling point.
-
Workup: Upon completion, cool the reaction mass, dilute with a suitable organic solvent, and filter to remove inorganic salts. The organic phase containing 2,4-difluoro-5-chloronitrobenzene is washed and concentrated for the next step.
Step 2: Catalytic Hydrogenation to 2,4-Difluoroaniline
-
Reactor Setup: Charge a hydrogenation reactor with the 2,4-difluoro-5-chloronitrobenzene intermediate, a solvent such as methanol, and a palladium-on-carbon catalyst (e.g., 5% Pd/C).[12][13]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) and heat to 50-80°C. The reaction is typically exothermic and requires careful temperature control.
-
Monitoring: Monitor the reaction by observing hydrogen uptake.
-
Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Purification: The resulting solution of 2,4-difluoroaniline is concentrated, and the product is purified by vacuum distillation to yield a high-purity intermediate.[1][13] A yield of over 94% has been reported for similar reduction processes.[1][14]
Data Comparison: Halex Route vs. This compound Route
| Parameter | Halex Route (from Trichloronitrobenzene) | Conventional Route (from this compound) |
| Starting Material | 2,4,5-Trichloronitrobenzene (Inexpensive)[10] | This compound (More expensive) |
| Key Steps | Halogen Exchange (Fluorination), Catalytic Hydrogenation | Nitration, Reduction, (Potential Demethylation) |
| Reported Yield | High overall yield, with reduction steps often >90%.[1][14] | Generally good, but can vary with nitration regioselectivity. |
| Reagents | Anhydrous KF, Pd/C, H₂ gas, Phase-transfer catalyst | Nitrating agents (HNO₃/H₂SO₄), Reducing agents (e.g., Fe/HCl) |
| Safety Concerns | High-temperature/pressure fluorination, Hydrogen gas handling | Handling of strong acids, potentially exothermic nitration |
| Green Chemistry | Utilizes cheaper feedstocks, but uses high-boiling solvents. | Can generate significant acidic and metallic waste from reduction. |
Workflow Visualization
Caption: Workflow for the two-step synthesis of 2,4-difluoroaniline.
Chapter 2: Modern Electrophilic Fluorination: A Direct Approach
For laboratory-scale synthesis or the creation of novel analogs where traditional multi-step routes are cumbersome, direct electrophilic fluorination offers a compelling alternative. Instead of building the fluorine atoms in from the start or swapping them for halogens, this approach introduces fluorine directly onto a pre-existing aromatic scaffold using specialized reagents.
The Chemistry: Taming Fluorine's Reactivity
Elemental fluorine (F₂) is violently reactive and non-selective, making it unsuitable for fine chemical synthesis. Modern electrophilic fluorinating agents are designed to deliver an electrophilic fluorine atom ("F⁺" equivalent) in a controlled and predictable manner. These reagents typically feature a highly electronegative group attached to nitrogen, which in turn is bonded to fluorine (an N-F bond).[15] This arrangement polarizes the N-F bond, making the fluorine atom electron-deficient and reactive towards electron-rich nucleophiles like aromatic rings.
Key reagents in this class include:
-
Selectfluor® (F-TEDA-BF₄): A highly versatile, crystalline, and easy-to-handle solid. It is one of the most widely used electrophilic fluorinating agents.[15][16]
-
N-Fluorobenzenesulfonimide (NFSI): Another stable, crystalline solid that is effective for fluorinating a wide range of substrates, including electron-rich aromatics.[15][16][17]
The primary advantage is the ability to potentially fluorinate a molecule late in a synthetic sequence, offering flexibility. However, challenges include the high cost of the reagents and controlling regioselectivity, as the powerful "F⁺" source can sometimes override the directing effects of existing substituents.
Conceptual Protocol: Direct Fluorination of an Activated Aromatic Ring
This protocol illustrates the general methodology for a direct fluorination reaction.
-
Substrate Preparation: Dissolve the electron-rich aromatic substrate (e.g., an aniline or phenol derivative) in a suitable polar aprotic solvent, such as acetonitrile or DMF.
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor® or NFSI) portion-wise at room temperature or below, as the reactions can be exothermic.
-
Reaction: Stir the mixture at the designated temperature (ranging from room temperature to elevated temperatures) and monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product is purified using column chromatography to separate the fluorinated product from unreacted starting material and byproducts. Solvent-free methods have also been explored to improve the green profile of these reactions.[17]
Data Comparison: Electrophilic Fluorination vs. Halex Route
| Parameter | Direct Electrophilic Fluorination | Halex Route |
| Reaction Steps | Often a single step. | Multi-step process (2-3 steps). |
| Substrate Scope | Flexible; can be used late-stage. | Requires specific chlorinated precursors. |
| Reagent Cost | High (Selectfluor®, NFSI are specialty chemicals).[16] | Low (KF, H₂, Pd/C are commodity chemicals). |
| Waste Profile | Generates stoichiometric amounts of reagent byproduct.[16] | Generates inorganic salts and requires solvent recovery. |
| Scalability | More suited for lab/kilo-lab scale. | Proven for large industrial scale. |
| Selectivity | Regioselectivity can be a challenge. | Highly regioselective due to substrate design. |
Mechanism Visualization
Caption: Mechanism of electrophilic aromatic fluorination.
Conclusion: A Strategic Choice Based on Scale, Cost, and Flexibility
The synthesis of drug intermediates containing the 2,4-difluorophenyl moiety is not limited to routes starting from this compound. The choice of an alternative strategy is a critical decision guided by project-specific needs.
-
For large-scale, cost-driven industrial production , the Halex process starting from inexpensive chlorinated nitroaromatics is a proven, efficient, and highly selective method. It represents the most mature alternative for manufacturing key intermediates like 2,4-difluoroaniline.[10][11][13]
-
For medicinal chemistry, early-stage process development, and the synthesis of complex analogs , direct electrophilic fluorination provides unparalleled flexibility. While more expensive, its ability to introduce fluorine atoms in a single step onto diverse scaffolds can significantly accelerate drug discovery efforts.[15][17]
As the pharmaceutical industry continues to evolve, the principles of green and sustainable chemistry will play an increasingly important role.[18][19] Future innovations may lie in developing more cost-effective and environmentally benign fluorinating agents,[20][21] or in adapting these classical reactions to modern platforms like continuous flow synthesis, which can enhance safety and efficiency.[22] By understanding the fundamental chemistry and practical trade-offs of each approach, researchers and developers can select the optimal synthetic route to advance the next generation of fluorinated pharmaceuticals.
References
-
Fluorination [Synthetic Reagents] . TCI Chemicals.
-
Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline . Google Patents (CN105622350A).
-
Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline . Eureka | Patsnap (CN105622350A).
-
Electrophilic fluorination . Wikipedia.
-
Fluorinating agents . ACS GCI Pharmaceutical Roundtable.
-
Method of preparing 2,4-difluoroaniline . Google Patents (EP0001825A1).
-
Fluorination Reagents, Fluorinated Building Blocks . TCI Chemicals.
-
Method of preparing 2,4-difluoroaniline . Google Patents (US4294988A).
-
Method of preparing 2,4-difluoroaniline . Google Patents (EP0001825B1).
-
Solvent-Free Fluorination of Organic Compounds Using N—F Reagents . ResearchGate.
-
Method of preparing 2,4-difluoroaniline . European Patent Office (EP 0001825 B1).
-
This compound . Chem-Impex.
-
Recent advances in green fluorine chemistry . Taylor & Francis Online.
-
2,4-D alternative promising, says researcher . The Western Producer.
-
Nucleophilic aromatic substitution . Wikipedia.
-
Maximizing Yields: Sourcing High-Purity 2,4-Difluoroaniline for Pharmaceutical Synthesis . Medium.
-
Green Chemistry Alternatives for Sustainable Development in Organic Synthesis . ResearchGate.
-
A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development . Asian Journal of Applied Science and Technology.
-
Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism . ACS Omega.
-
16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts.
-
Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs . ResearchGate.
-
Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides . ScienceDaily.
-
Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification . Angewandte Chemie.
-
Directed nucleophilic aromatic substitution reaction . Chemical Communications.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences.
-
Concerted Nucleophilic Aromatic Substitutions . PMC - NIH.
-
Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! . EurekAlert!.
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry . YouTube.
Sources
- 1. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 11. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 14. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ajast.net [ajast.net]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! | EurekAlert! [eurekalert.org]
- 22. researchgate.net [researchgate.net]
The Strategic Advantage of 2,4-Difluoroanisole in Modern Fluorinated Synthon Chemistry
For Immediate Release
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing a compound's metabolic stability, bioavailability, and binding affinity.[1][2][3] This has led to a surge in demand for versatile and efficient fluorinated building blocks. Among these, 2,4-difluoroanisole has emerged as a synthon of significant interest, offering a unique combination of reactivity and selectivity. This guide provides an in-depth validation of this compound's utility, comparing its performance with other common synthons and providing detailed experimental insights for researchers, scientists, and drug development professionals.
The Critical Role of Fluorinated Synthons
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties.[2][4] This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.[4] Consequently, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[2] The synthesis of these complex molecules relies on the availability of reliable fluorinated synthons—small, functionalized molecules that serve as foundational building blocks.[5][6]
Unveiling this compound: A Synthon of Choice
This compound is an aromatic ether distinguished by the presence of two fluorine atoms at the 2 and 4 positions and a methoxy group at the 1 position.[7] This specific arrangement of substituents imparts a unique reactivity profile, making it a valuable tool for synthetic chemists.
Reactivity Profile and Key Transformations
The electron-withdrawing nature of the two fluorine atoms, coupled with the electron-donating and directing effects of the methoxy group, dictates the regioselectivity of this compound's reactions.
-
Directed ortho-Lithiation (DoM): The methoxy group acts as a powerful directed metalation group (DMG), facilitating the selective deprotonation at the ortho position (C3) by strong bases like n-butyllithium.[8][9][10] This generates a highly reactive aryllithium intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[8][11]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the electron-deficient aromatic ring are susceptible to displacement by nucleophiles.[12][13] The position of substitution can be influenced by the reaction conditions and the nature of the nucleophile. While amination has been shown to occur preferentially ortho to the methoxy group, other nucleophiles can lead to substitution at the C4 position.[14]
The interplay between these two key reaction pathways allows for the synthesis of a diverse array of polysubstituted fluorinated aromatic compounds.
Comparative Analysis: this compound vs. Alternative Synthons
To fully appreciate the advantages of this compound, a comparison with other common synthons for the preparation of 2,4-difluorophenyl-containing compounds is essential.
| Synthon | Key Transformations | Advantages | Disadvantages |
| This compound | Directed ortho-lithiation, Nucleophilic aromatic substitution | High regioselectivity in DoM, versatile functionalization at C3, potential for sequential functionalization.[7][8] | SNAr can sometimes lead to mixtures of isomers.[14] |
| 1,3-Difluorobenzene | Electrophilic aromatic substitution, Lithiation | Readily available starting material. | Electrophilic substitution can lead to mixtures of isomers, lithiation lacks the strong directing effect of the methoxy group.[15] |
| 2,4-Difluoroaniline | Diazotization followed by Sandmeyer or Schiemann reactions, Acylation | Amino group can be readily converted to a variety of other functionalities.[16][17][18] | Multi-step synthesis often required, diazotization reactions can be hazardous.[15][17] |
| 2,4-Difluoronitrobenzene | Nucleophilic aromatic substitution, Reduction of the nitro group | Highly activated towards SNAr, nitro group can be reduced to an amine.[13][19] | Limited to SNAr reactions, handling of nitroaromatics requires care. |
Experimental Protocols and Mechanistic Insights
To provide a practical framework for the utilization of this compound, detailed experimental protocols for its key transformations are presented below.
Protocol for Directed ortho-Lithiation of this compound
This protocol describes the selective functionalization of this compound at the C3 position via directed ortho-lithiation, followed by quenching with an electrophile (e.g., N,N-dimethylformamide to introduce a formyl group).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.2 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the n-butyllithium and the aryllithium intermediate.
-
Low Temperature: The lithiation and electrophilic quench are performed at -78 °C to prevent side reactions, such as the decomposition of the aryllithium intermediate and reaction with the solvent.
-
Inert Atmosphere: An inert atmosphere of argon or nitrogen is maintained throughout the reaction to prevent the reaction of the organolithium species with oxygen and moisture from the air.
Diagram: Directed ortho-Lithiation of this compound
Caption: Workflow for the directed ortho-lithiation of this compound.
Conclusion: A Versatile and Strategic Synthon
This compound stands out as a highly valuable and versatile synthon in the synthesis of complex fluorinated compounds. Its unique reactivity, particularly the ability to undergo highly regioselective directed ortho-lithiation, provides a direct and efficient route to a wide range of 3-substituted-2,4-difluorophenyl derivatives. This, combined with its potential for nucleophilic aromatic substitution, offers a powerful toolkit for the strategic construction of novel molecular architectures. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this compound is key to unlocking its full potential in the quest for new and improved pharmaceuticals and agrochemicals.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. Available from: [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Available from: [Link]
-
2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. Available from: [Link]
- US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
-
B. Synthesis of Fluorinated Compounds. Available from: [Link]
- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.
-
Directed ortho metalation - Wikipedia. Available from: [Link]
-
Directed (ortho) Metallation. Available from: [Link]
-
Step B: Preparation of 2,4-difluoroaniline - PrepChem.com. Available from: [Link]
-
Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. Available from: [Link]
-
ortho metalation - Andrew G Myers Research Group. Available from: [Link]
-
The synthesis of fluorinated natural products. - the University of Bath's research portal. Available from: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Available from: [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Available from: [Link]
-
Nucleophilic Aromatic Substitution - YouTube. Available from: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available from: [Link]
-
Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. Available from: [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. Available from: [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available from: [Link]
-
Introduction of Fluorine and Fluorine-Containing Functional Groups - DASH (Harvard). Available from: [Link]
-
Synthon - Wikipedia. Available from: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. Available from: [Link]
-
Modern synthetic methods for fluorine-substituted target molecules - PubMed. Available from: [Link]
-
Advances in Fluorination Chemistry for API Synthesis - Hovione. Available from: [Link]
-
View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. Available from: [Link]
-
Synthon Approach in Designing Organic Synthesis - Asian Journal of Research in Chemistry. Available from: [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores - MDPI. Available from: [Link]
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC - NIH. Available from: [Link]
-
1 A few key terms used in retrosynthetic analysis of organic molecules. Synthons: The idealized fragment, usually positively or. Available from: [Link]
-
-
Synthons and Synthetic Equivalents 3. Synthon Approach - Education Source. Available from: [Link]
-
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]
- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthon - Wikipedia [en.wikipedia.org]
- 6. ajrconline.org [ajrconline.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. baranlab.org [baranlab.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. guidechem.com [guidechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on Difluoroanisole Isomers: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Difluoroanisole isomers, with their unique combination of a methoxy group and two fluorine atoms, represent a versatile class of building blocks. However, the reactivity of these isomers in crucial bond-forming reactions, such as nucleophilic aromatic substitution (SNAr), can vary significantly depending on the substitution pattern. This guide provides a comprehensive kinetic analysis of the SNAr on different difluoroanisole isomers, offering a comparative framework and supporting experimental data to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic endeavors.
The Decisive Role of Substituent Positioning in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[1] The stability of this intermediate is paramount and is significantly influenced by the electronic nature of the substituents on the aromatic ring.[1]
Electron-withdrawing groups (EWGs) are known to accelerate SNAr reactions by stabilizing the Meisenheimer intermediate, especially when positioned ortho or para to the leaving group.[1] In contrast, electron-donating groups (EDGs) generally decelerate the reaction. In difluoroanisole isomers, we encounter a fascinating interplay of these effects: the two fluorine atoms act as strong inductively withdrawing groups, while the methoxy group is a resonance donor and an inductive withdrawer. The relative positioning of these groups dictates the overall reactivity and regioselectivity of the SNAr reaction.
A key principle in SNAr is that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1] This is why, counterintuitively, fluorine is often an excellent leaving group in these reactions; its high electronegativity strongly activates the ring to nucleophilic attack, an effect that outweighs its strong carbon-fluorine bond strength.[1]
Comparative Kinetic Data: Unveiling the Reactivity Hierarchy
Table 1: Comparative Second-Order Rate Constants (k₂) for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Toluene | 25 | >10² (base catalyzed) | [2] |
| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | 25 | (qualitative) | [3] |
| 2,4-Difluoroanisole | Ammonia | - | - | (qualitative, ortho pref.) | [4] |
Note: Quantitative rate constants for 2,4-difluoronitrobenzene and this compound under these specific conditions were not explicitly provided in the cited literature but are included to illustrate the types of systems studied.
From the available data and established principles of physical organic chemistry, we can deduce the following reactivity trends for difluoroanisole isomers:
-
Activation by Fluorine: The presence of two fluorine atoms significantly activates the anisole ring towards nucleophilic attack compared to anisole itself.
-
Positional Isomers: The relative positions of the methoxy group and the fluorine atoms are critical. Isomers where a fluorine atom is positioned para to the methoxy group are expected to be highly reactive at that position. The electron-donating resonance effect of the methoxy group is less pronounced at the meta position, making fluorine atoms at positions ortho and para to the other fluorine atom more susceptible to substitution.
-
Directing Effect of the Methoxy Group: In the case of this compound reacting with ammonia, a preference for substitution at the position ortho to the methoxy group has been observed.[4] This suggests a directing effect, potentially through hydrogen bonding between the incoming nucleophile and the methoxy group, which can override the purely electronic activation effects.[4]
Mechanistic Insights: The Journey from Reactants to Products
The SNAr reaction of difluoroanisoles with nucleophiles is generally understood to proceed through the classical addition-elimination pathway.
Diagram 1: Generalized SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Recent studies, however, have provided evidence that some SNAr reactions, particularly with highly activated systems or specific nucleophiles, may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step.[5] The exact mechanism can be influenced by the solvent, the nature of the nucleophile, and the specific isomer of difluoroanisole.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for a quantitative understanding of the reactivity of difluoroanisole isomers. Here, we provide detailed, step-by-step methodologies for monitoring the progress of SNAr reactions using common analytical techniques.
Protocol 1: In-situ Reaction Monitoring by ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring, providing both structural and quantitative information.[4] The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make it particularly well-suited for studying reactions of fluorinated compounds.[2]
Diagram 2: Workflow for NMR-based Kinetic Analysis
Caption: Step-by-step workflow for kinetic analysis using NMR spectroscopy.
Methodology:
-
Sample Preparation: In a clean, dry NMR tube, combine the difluoroanisole isomer, the nucleophile, a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN), and an internal standard (a fluorinated compound that does not participate in the reaction). The concentrations should be chosen to ensure the reaction proceeds at a measurable rate.
-
Instrument Setup: Place the NMR tube in the spectrometer and allow the temperature to equilibrate. Set up the ¹⁹F NMR experiment with appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Kinetic Run: Initiate the reaction (e.g., by adding the nucleophile) and immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Process the acquired spectra. Integrate the signals corresponding to the fluorine atoms of the starting difluoroanisole isomer and the product. The decrease in the integral of the reactant signal and the increase in the integral of the product signal over time are used to calculate the reaction rate and the rate constant.
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is another excellent technique for monitoring reaction kinetics, especially for complex reaction mixtures.[6] It allows for the separation and quantification of reactants, products, and any side products.
Methodology:
-
Reaction Setup: In a thermostated reaction vessel, combine the difluoroanisole isomer and the solvent. Allow the mixture to reach the desired temperature.
-
Reaction Initiation and Sampling: Initiate the reaction by adding the nucleophile. At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold solvent or a quenching agent).
-
HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector.
-
Data Analysis: Develop an HPLC method that provides good separation of the reactant and product peaks. Create a calibration curve for the reactant and product using standards of known concentration. Use the peak areas from the HPLC chromatograms of the reaction samples to determine the concentrations of the reactant and product at each time point. Plot concentration versus time to determine the reaction rate and rate constant.
Conclusion and Future Outlook
The kinetic analysis of nucleophilic aromatic substitution on difluoroanisole isomers reveals a complex interplay of electronic and steric effects. The strategic placement of the two fluorine atoms and the methoxy group provides a powerful handle to tune the reactivity and regioselectivity of these valuable synthetic building blocks. While this guide provides a framework for understanding and predicting the reactivity of these isomers, further systematic studies are needed to generate a comprehensive, directly comparable kinetic dataset. Such data will be invaluable for the rational design of synthetic routes and the development of novel pharmaceuticals and advanced materials. The experimental protocols detailed herein offer a robust starting point for researchers embarking on such investigations.
References
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 2,4-Difluoroanisole: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the economic viability and efficiency of a large-scale synthetic campaign. Among the diverse array of fluorinated scaffolds, 2,4-difluoroanisole has emerged as a valuable intermediate, finding its way into the structures of numerous bioactive molecules.[1][2] This guide provides an in-depth technical analysis of the common industrial routes to this compound, offering a critical cost-benefit comparison to aid in strategic decision-making for large-scale production.
The Strategic Importance of the 2,4-Difluorophenyl Moiety
The 2,4-difluorophenyl group is a privileged motif in medicinal and agrochemical chemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] For instance, the non-steroidal anti-inflammatory drug (NSAID) Diflunisal incorporates a 2,4-difluorophenyl group, which contributes to its enhanced potency and longer duration of action compared to salicylic acid.[6][7][8] Similarly, in the agricultural sector, this moiety is found in potent herbicides and fungicides.[2][9] The methoxy group in this compound serves as a versatile handle for further functionalization, making it a desirable starting material.
Synthetic Pathways to this compound: A Comparative Analysis
Two principal strategies dominate the industrial production of this compound: the Williamson ether synthesis starting from 2,4-difluorophenol, and the nucleophilic aromatic substitution (SNAr) on an activated di- or tri-halogenated benzene derivative.
Route 1: Williamson Ether Synthesis from 2,4-Difluorophenol
This classical and widely employed method involves the O-methylation of 2,4-difluorophenol. The reaction proceeds via the deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces a leaving group from a methylating agent.
Diagram 1: Williamson Ether Synthesis of this compound
Caption: Workflow for the Williamson ether synthesis of this compound.
Mechanistic Insight: The reaction is a classic SN2 process. The choice of base and methylating agent is critical for optimizing cost and efficiency on a large scale. While strong bases like sodium hydride can be used, industrial processes often favor more economical and easier-to-handle bases like sodium hydroxide or potassium carbonate.[10] Dimethyl sulfate is a common and cost-effective methylating agent, though its toxicity requires careful handling.[11][12] The reaction mechanism involves the attack of the phenoxide ion on the electrophilic methyl group of dimethyl sulfate, with the sulfate group acting as the leaving group.[11][12]
Cost-Benefit Analysis:
| Factor | Analysis |
| Raw Material Cost | The primary cost driver is 2,4-difluorophenol. Prices for bulk quantities can vary, but this is a key consideration.[13][14][15][16] Dimethyl sulfate is a relatively inexpensive methylating agent.[6][17][18][19] |
| Process Simplicity | The Williamson ether synthesis is a well-established and relatively straightforward one-step reaction, making it amenable to large-scale production with standard equipment.[10][20] |
| Yield and Purity | High yields (often >90%) and good purity can be achieved with proper optimization of reaction conditions.[21] |
| Safety and Environmental | Dimethyl sulfate is a potent alkylating agent and is toxic and carcinogenic, necessitating stringent safety protocols for handling and disposal. The use of strong bases also requires careful management. |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach involves the displacement of a halide from an activated aromatic ring with a methoxide source. A common starting material for this route is 2,4-dichloronitrobenzene, which can be converted to 2,4-difluoronitrobenzene followed by substitution of the nitro group. A more direct, albeit challenging, route could involve the direct displacement of a chloro group with methoxide, though this is less common due to the lower reactivity of the C-Cl bond compared to a C-F or activated C-NO2 bond.
A more industrially relevant SNAr approach starts from the more economical 1,2,4-trichlorobenzene. This is nitrated to 2,4,5-trichloronitrobenzene. Subsequent fluorination, often with potassium fluoride and a phase-transfer catalyst, yields 2,4-difluoro-5-chloronitrobenzene.[1][2][22][23] This intermediate can then be subjected to hydrogenation to give 2,4-difluoroaniline, a precursor for various pharmaceuticals or potentially converted to 2,4-difluorophenol for subsequent methylation. A direct conversion to this compound from a di- or tri-halo precursor via methoxylation is also a potential, though less documented, industrial route.
A plausible direct SNAr route to this compound would involve the reaction of 1,2,4-trifluorobenzene with sodium methoxide. The regioselectivity of this reaction is a key consideration.
Diagram 2: SNAr Route to this compound
Caption: Generalized workflow for the SNAr synthesis of this compound.
Mechanistic Insight: The SNAr mechanism proceeds via a two-step addition-elimination process. The methoxide ion, a strong nucleophile, attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group (e.g., fluoride or a nitro group). This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[24][25] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The regioselectivity of the nucleophilic attack is governed by the position of the electron-withdrawing groups on the aromatic ring.[26][27]
Cost-Benefit Analysis:
| Factor | Analysis |
| Raw Material Cost | The cost of the starting halogenated benzene is a major factor. While 1,2,4-trichlorobenzene is relatively inexpensive, the subsequent nitration and fluorination steps add to the overall cost. Direct use of a trifluorobenzene precursor would be more expensive. Sodium methoxide is a readily available and affordable reagent.[17][28][29][30][31] |
| Process Complexity | This route often involves multiple steps, including nitration, fluorination, and the final substitution, making it more complex than the one-step Williamson ether synthesis. Each step requires optimization and control of reaction conditions. |
| Yield and Purity | The overall yield will be dependent on the efficiency of each step. Regioselectivity issues can arise, potentially leading to isomeric impurities that require separation. |
| Safety and Environmental | The use of nitro compounds introduces handling and disposal concerns. The solvents typically used in SNAr reactions, such as DMSO and DMF, are effective but are coming under increasing regulatory scrutiny due to their environmental and health impacts. |
Comparative Summary of Synthetic Routes
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2,4-Difluorophenol | Activated di- or tri-halogenated benzene |
| Number of Steps | Typically one | Often multiple steps |
| Key Reagents | Base, Methylating Agent (e.g., Dimethyl Sulfate) | Methoxide source, Polar aprotic solvent |
| Overall Yield | Generally high | Variable, dependent on multi-step efficiency |
| Process Simplicity | High | Moderate to Low |
| Key Challenges | Cost and availability of 2,4-difluorophenol; handling of toxic methylating agents. | Multi-step process control; potential for isomeric impurities; use of regulated solvents. |
| Cost-Effectiveness | Potentially more cost-effective for a single, high-yielding step if the starting material is accessible. | Can be cost-effective if starting from inexpensive bulk chemicals like 1,2,4-trichlorobenzene, despite the multiple steps. |
Alternatives to this compound
While this compound is a valuable building block, other fluorinated anisoles and related structures can sometimes be used as alternatives, depending on the specific application and desired electronic properties.
-
4-Fluoroanisole: A simpler and generally less expensive alternative. However, the single fluorine atom provides a different electronic profile and may not impart the same degree of metabolic stability or binding interactions as the difluoro analogue.
-
3,4-Difluoroanisole: An isomer of this compound, it offers a different substitution pattern that can lead to distinct biological activities. The choice between these isomers is often determined through structure-activity relationship (SAR) studies.
-
Difluoromethoxy and Trifluoromethoxy Arenes: These motifs are often considered bioisosteres of the methoxy group and can offer enhanced metabolic stability and lipophilicity.[26][32] However, their synthesis is typically more complex and costly.
The decision to use this compound versus an alternative is a strategic one, balancing the desired physicochemical and biological properties against the cost and complexity of synthesis.
Conclusion and Recommendations
For the large-scale synthesis of this compound, the Williamson ether synthesis from 2,4-difluorophenol generally presents a more straightforward and potentially more cost-effective route, provided that 2,4-difluorophenol is available at a competitive price. The process is a well-understood, high-yielding, single-step reaction. However, the high toxicity of dimethyl sulfate necessitates robust safety infrastructure.
The nucleophilic aromatic substitution route , particularly starting from inexpensive feedstocks like 1,2,4-trichlorobenzene, offers an alternative pathway that avoids reliance on a potentially costly intermediate. However, the multi-step nature of this process introduces greater complexity and potential for yield loss, as well as challenges related to the use of nitro-compounds and regulated solvents.
Ultimately, the optimal choice of synthetic route will depend on a thorough evaluation of raw material costs, in-house manufacturing capabilities, safety and environmental regulations, and the desired scale of production. A detailed process hazard analysis and a comprehensive cost model for each route are essential before committing to a large-scale manufacturing campaign.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2,4-Difluorophenol (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
Dimethyl Sulfate (1.1 eq)
-
Toluene
-
Water
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,4-difluorophenol and toluene.
-
Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature below 30 °C. Stir the mixture until a clear solution of the sodium phenoxide is formed.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add dimethyl sulfate via the addition funnel, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer. Wash the organic layer with a dilute sodium hydroxide solution, followed by water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the toluene under reduced pressure.
-
Purify the crude this compound by vacuum distillation to afford the final product.
Protocol 2: Conceptual Multi-Step Synthesis of 2,4-Difluoroaniline (Precursor to 2,4-Difluorophenol)
Step 1: Fluorination of 2,4,5-Trichloronitrobenzene [1][2][22][23]
Materials:
-
2,4,5-Trichloronitrobenzene (1.0 eq)
-
Potassium Fluoride (spray-dried, 2.5 eq)
-
Phase-Transfer Catalyst (e.g., a quaternary ammonium salt) (0.1 eq)
-
High-boiling polar aprotic solvent (e.g., Sulfolane or DMSO)
Procedure:
-
Charge the reactor with 2,4,5-trichloronitrobenzene, spray-dried potassium fluoride, and the phase-transfer catalyst.
-
Add the solvent and heat the mixture to 170-190 °C with vigorous stirring.
-
Monitor the reaction progress by GC. The reaction may take several hours.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The product, 2,4-difluoro-5-chloronitrobenzene, can be isolated by distillation under reduced pressure.
Step 2: Hydrogenation of 2,4-Difluoro-5-chloronitrobenzene to 2,4-Difluoroaniline [1][2][22][23]
Materials:
-
2,4-Difluoro-5-chloronitrobenzene (1.0 eq)
-
Palladium on Carbon (5% Pd, catalyst)
-
Methanol or Ethanol
-
Sodium Acetate (as an HCl scavenger)
-
Hydrogen gas
Procedure:
-
Charge an appropriate hydrogenation reactor with 2,4-difluoro-5-chloronitrobenzene, the solvent, sodium acetate, and the Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 50-70 °C with efficient stirring.
-
Monitor the reaction by hydrogen uptake and GC analysis.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.
-
The solvent is removed under reduced pressure, and the crude 2,4-difluoroaniline can be purified by vacuum distillation.
The resulting 2,4-difluoroaniline can then be converted to 2,4-difluorophenol via a diazotization-hydrolysis sequence, which can then be used in the Williamson ether synthesis as described in Protocol 1.[33]
References
- what is mechanism for reaction phenol + dimethylsulphate -> anisole. (2019, June 14). Stack Exchange.
- EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
- what is mechanism for reaction phenol + dimethylsulph
- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
- US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
- 2,4-Difluorophenol 99 367-27-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Sodium Methoxide | Price | per kg | USD - PharmaCompass.com. (n.d.). PharmaCompass.
- 2,4-Difluorophenol - ChemicalBook. (n.d.). ChemicalBook.
- Fluorine in drug design: a case study with fluoroanisoles - PubMed. (n.d.). PubMed.
- 2,4-Difluorophenol, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.). Thermo Fisher Scientific.
- Diflunisal | C13H8F2O3 | CID 3059 - PubChem - NIH. (n.d.). PubChem.
- Method of preparing 2,4-difluoroaniline - European Patent Office - EP 0001825 B1 - Googleapis.com. (n.d.). Google APIs.
- 2,4-Difluorophenol 99 367-27-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Buy Cheap sodium methoxide At Low Price On Made-in-China.com. (n.d.). Made-in-China.com.
- 2,4-Difluorophenol, 1 X 25 g (233269-25G) - Alkali Scientific. (n.d.). Alkali Scientific.
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.).
- Sodium methoxide, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Chemical and pharmacological properties of diflunisal - PubMed. (n.d.). PubMed.
- Diflunisal (5-(2,4-Difluorophenyl)salicylic Acid, MK-647, CAS Number: 22494-42-4). (n.d.). Cayman Chemical.
- Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation - European Patent - Googleapis.com. (n.d.). Google APIs.
- Fluorine in drug design: a case study with fluoroanisoles. | Sigma-Aldrich - Merck Millipore. (2015, March 11). Sigma-Aldrich.
- Discovery of diflunisal - PMC - NIH. (n.d.).
- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (2025, August 6).
- Sodium Methoxide at Best Price from Manufacturers, Suppliers & Dealers - Tradeindia. (n.d.). Tradeindia.
- Sodium Methoxide Reagent, Grade 95% Powder 2 kg - CP Lab Safety. (n.d.). CP Lab Safety.
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF - ResearchGate. (n.d.).
- Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF - ResearchGate. (2025, August 6).
- POSITIVELY CHARGED W
- Methylation of Phenol by Dimethyl Sulfate1 | Industrial & Engineering Chemistry. (n.d.).
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.).
- (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. (2025, August 7).
- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (n.d.). Semantic Scholar.
- Technical Support Center: Synthesis of 2,4-Difluorophenol - Benchchem. (n.d.). Benchchem.
- Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- (PDF) Recent developments in fluorine‐containing pesticides - ResearchGate. (2024, January 16).
- 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. (n.d.). MDPI.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- US20230104990A1 - Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects - Google Patents. (n.d.).
-
Optically active antifungal azoles: Synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl} -tetrazol-2-yl/1-yl)-1-[1][11][22]-triazol-1 - ResearchGate. (2025, August 6). ResearchGate.
- synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl) - PubMed. (n.d.). PubMed.
- Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (2025, August 30).
- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020, May 15).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
- Fluorine in medicinal chemistry - PubMed. (n.d.). PubMed.
- Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - ChemRxiv. (n.d.). ChemRxiv.
- Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design - ChemRxiv. (n.d.). ChemRxiv.
- Anisole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents. (n.d.).
- An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene - Benchchem. (n.d.). Benchchem.
Sources
- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20230104990A1 - Crystal forms of methyl(2r*,4r*)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. 2,4-Difluorophenol price,buy 2,4-Difluorophenol - chemicalbook [m.chemicalbook.com]
- 14. A14044.18 [thermofisher.com]
- 15. 2,4-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. alkalisci.com [alkalisci.com]
- 17. sodium methoxide Price - Buy Cheap sodium methoxide At Low Price On Made-in-China.com [made-in-china.com]
- 18. caymanchem.com [caymanchem.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. researchgate.net [researchgate.net]
- 25. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 28. Sodium Methoxide | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 29. Sodium methoxide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 30. Sodium Methoxide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 31. calpaclab.com [calpaclab.com]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
The Impact of Isomerism: A Comparative Guide to the Biological Activity of Difluoroanisole Derivatives
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The difluoroanisole scaffold, with its various isomers, presents a fascinating case study in how subtle changes in fluorine atom placement can profoundly influence biological activity. This guide provides a comprehensive comparison of the biological activities of compounds derived from 2,4-difluoroanisole versus its other isomers, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR). We will delve into key therapeutic areas where these compounds have shown promise, including oncology, infectious diseases, and inflammation, supported by experimental data and detailed protocols.
The Physicochemical Landscape of Difluoroanisole Isomers
The position of the two fluorine atoms on the anisole ring dictates the molecule's electronic and steric properties, which in turn influences its interactions with biological targets. The six isomers of difluoroanisole (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) each possess a unique dipole moment, electrostatic potential, and lipophilicity. These differences can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
For instance, the 2,4-difluoro substitution pattern is frequently employed in drug design and has been shown to be a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] This is often attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate the pKa of nearby functional groups and enhance binding interactions. In contrast, information on the biological activities of derivatives from isomers such as 2,3-, 2,5-, and 2,6-difluoroanisole is less prevalent in the literature, highlighting a potential area for further exploration in drug discovery.
Comparative Biological Activities: A Tale of Six Isomers
The true measure of an isomeric scaffold's utility lies in the biological activity of its derivatives. Here, we compare the performance of compounds derived from different difluoroanisole isomers across several key therapeutic areas.
Kinase Inhibition: A Battleground for Isomers
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[2] Consequently, they are a major target for drug development.[2][3] The difluorophenyl moiety is a common feature in many kinase inhibitors, and the positioning of the fluorine atoms can significantly impact potency and selectivity.
Derivatives of 2,4-difluoroaniline , which can be synthesized from this compound, have been incorporated into selective B-Raf inhibitors.[1][4][5] For example, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as potent inhibitors of B-RafV600E, a common mutation in melanoma.[1][4][5] The 2,4-difluoro substitution was found to be crucial for the observed activity.
In the realm of TGF-βR1 kinase inhibitors, SAR studies have revealed that introducing a substituent at the 3- or 4-position of the phenyl ring enhances inhibitory activity.[6] Specifically, 3-fluoro or 4-fluoro groups were found to be beneficial, suggesting that compounds derived from 3,4-difluoroanisole could be promising candidates.
While comprehensive comparative studies are limited, the available data suggests that the 2,4- and 3,4-difluoro substitution patterns are particularly effective in the design of potent kinase inhibitors. The electron-withdrawing properties of the fluorine atoms in these positions likely contribute to favorable interactions within the ATP-binding pocket of the kinase.
Table 1: Comparative Kinase Inhibitory Activity of Difluorophenyl Derivatives
| Isomer Position | Kinase Target | Compound Class | Reported Activity (IC50) | Reference |
| 2,4-difluoro | B-RafV600E | N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | 3.0 nM | [4] |
| 3,4-difluoro | TGF-βR1 | Phenyl-substituted heterocycles | 7.01 nM | [6] |
| 4-fluoro | p38α MAPK | 4-(4'-fluorophenyl)imidazole | 96 nM | [7] |
Antifungal Activity: The Azole Story
Azole antifungals are a cornerstone of treatment for systemic fungal infections. Many of these drugs, such as fluconazole and voriconazole, feature a difluorophenyl group that is essential for their mechanism of action, which involves the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).
Compounds derived from This compound are particularly prevalent in this class. A series of novel triazole compounds containing a 2,4-difluorophenyl group demonstrated potent antifungal activity against a range of pathogenic fungi, with some derivatives showing improved activity over existing drugs.[8][9] Molecular docking studies revealed that the 2,4-difluorophenyl group fits snugly into a specific subsite of the CYP51 active site, with the fluorine atoms forming crucial hydrogen bonds.[8][10]
While the 2,4-difluoro substitution is dominant, other isomers have also been explored. For instance, some triazole derivatives with a 2,5-difluorophenyl moiety have been synthesized and evaluated for their antifungal properties. Although direct comparative data with 2,4-difluoro analogs is scarce, the exploration of different isomers is a valid strategy to optimize antifungal potency and overcome resistance.
Table 2: Comparative Antifungal Activity of Difluorophenyl-Containing Triazoles
| Isomer Position | Fungal Strain | Compound Class | Reported Activity (MIC80) | Reference |
| 2,4-difluoro | Candida albicans | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol | 0.25 µg/mL | [9] |
| 2,4-difluoro | Aspergillus fumigatus | Triazole with piperidine side chain | Similar to Voriconazole (0.716 nmol/mL) | [8] |
| 2,5-difluoro | Not specified | Triazole derivatives | Activity reported, but quantitative data not provided |
Antibacterial Activity: The Quinazoline Core
Quinazoline and its derivatives are known to possess a wide range of biological activities, including antibacterial effects.[2][11][12][13][14] The substitution pattern on the quinazoline core, including the presence and position of fluorine atoms, plays a critical role in determining their antibacterial spectrum and potency.[11]
While a direct comparison of quinazolines derived from all six difluoroanisole isomers is not available in the literature, studies on related quinolone antibiotics have shown that difluorinated compounds are significantly more active than their monofluorinated counterparts. This suggests that the incorporation of a difluorophenyl moiety is a promising strategy for enhancing antibacterial activity.
For example, a study on 2,4-diaminoquinazoline derivatives as potential antitumor agents demonstrated that substitutions on the phenyl ring influenced their DNA-binding affinity. Although not directly an antibacterial study, it highlights the importance of the substitution pattern on biological interactions.
The development of quinazoline-based antibacterial agents from various difluoroaniline precursors remains an active area of research. The 3,5-difluoroaniline isomer, for instance, is noted as a key building block for creating complex molecules with specific biological activities due to the enhanced metabolic stability and binding affinity conferred by the fluorine atoms.[15]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
Synthesis of Difluorophenyl-Containing Bioactive Molecules
The synthesis of the target compounds often involves the corresponding difluoroaniline as a key intermediate, which can be prepared from the respective difluoroanisole.
General Synthesis of a Quinazoline Derivative:
Caption: General synthetic route for quinazolinone derivatives.
-
Benzoxazinone Formation: Reflux the corresponding difluoroanthranilic acid with acetic anhydride to yield the benzoxazinone intermediate.[13]
-
Quinazolinone Formation: React the benzoxazinone intermediate with the desired amine to obtain the final quinazolinone derivative.[13]
In Vitro Biological Assays
1. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19][20]
-
Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial strains, test compounds.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[18]
-
Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 16-24 hours.[18]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]
-
2. MTT Assay for Cytotoxicity:
Caption: Workflow for the MTT cytotoxicity assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23][24][25]
-
Materials: Cell culture medium, 96-well plates, cultured cells, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Add a solubilization solution to dissolve the formazan crystals.[22]
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
3. In Vitro Kinase Inhibition Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[3][26][27][28][29]
-
Materials: Kinase of interest, kinase-specific substrate, ATP, test compounds, kinase assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the kinase and the test compound and incubate to allow for binding.[26]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[26]
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).[26]
-
Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based assay like the ADP-Glo™ assay.[26]
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the signal against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The strategic placement of fluorine atoms on the anisole ring profoundly impacts the biological activity of its derivatives. While the 2,4-difluoro substitution pattern has been extensively utilized and has led to the development of potent kinase inhibitors and antifungal agents, the exploration of other isomers remains a promising yet underexplored avenue in drug discovery. The available data suggests that the 3,4- and 3,5-difluoro isomers also hold significant potential for generating bioactive compounds.
Future research should focus on a more systematic comparison of all six difluoroanisole isomers across a broader range of biological targets. Such studies would provide a more complete understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a starting point for researchers to undertake these important investigations. By continuing to unravel the subtleties of fluorine substitution, the scientific community can unlock the full potential of difluoroanisole-derived compounds in the development of next-generation therapeutics.
References
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
- CLYTE Technologies. (2024).
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Nature Public Health Emergency Collection. (2024).
- Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.
- The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Protocols.io. (2017).
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55.
- Protocols.io. (2023). In vitro kinase assay.
- Drug Design, Development and Therapy. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs.
- Li, Y., et al. (2013). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 18(1), 1083-1098.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.
- Bioorganic & Medicinal Chemistry Letters. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
- Molecules. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
- Drug Design, Development and Therapy. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs.
- Molecules. (2023).
- TSI Journals. (2016).
- International Journal of Pharmaceutical Erudition. (2011). Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents.
- ACS Medicinal Chemistry Letters. (2015). N-(3-Ethynyl-2,4-difluorophenyl)
- International Journal of Molecular Sciences. (2021).
- Saudi Pharmaceutical Journal. (2015).
- Iranian Journal of Pharmaceutical Research. (2011).
- Biomedical and Pharmacology Journal. (2008).
- Journal of Medicinal Chemistry. (2001). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors.
- National Center for Biotechnology Information. (2015). N-(3-Ethynyl-2,4-difluorophenyl)
- Longdom Publishing. (2018).
- PubChem. (n.d.). 2,3-Difluoroanisole.
- BenchChem. (n.d.).
- Frontiers in Immunology. (2023). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
- ResearchGate. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors | Request PDF.
- PubChem. (n.d.). 3,5-Difluoroanisole.
- ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5).
- PubChem. (n.d.). 2,5-Difluoroanisole.
- Molecules. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
- Molecules. (2021).
Sources
- 1. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. nbinno.com [nbinno.com]
- 16. protocols.io [protocols.io]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. clyte.tech [clyte.tech]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro kinase assay [protocols.io]
- 29. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to the Metabolic Stability of 2,4-Difluoroanisole-Derived Drugs
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. Among the key determinants of a drug's in vivo fate is its metabolic stability—the susceptibility to biotransformation by the body's enzymatic machinery.[1][2][3][4] A compound that is metabolized too quickly may fail to reach therapeutic concentrations, while one that is metabolized too slowly could lead to accumulation and toxicity.[1] Strategic chemical modifications are therefore essential to modulate this property, and the incorporation of fluorine has become a cornerstone of this effort.[5][6][7]
This guide provides an in-depth comparison of the metabolic stability of drug candidates derived from the 2,4-difluoroanisole scaffold. We will explore the mechanistic basis for the stability conferred by this moiety, compare it with common structural alternatives, and provide detailed experimental protocols for its assessment, grounded in established scientific principles.
The Physicochemical Impact of the this compound Moiety
The this compound group imparts a unique combination of electronic and steric properties that profoundly influence a molecule's interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[8]
-
Blocking Metabolic "Soft Spots": The C-F bond is significantly stronger than the C-H bond, making it highly resistant to the oxidative attack that is characteristic of Phase I metabolism.[5][9] By placing fluorine atoms at the C2 and C4 positions of an aromatic ring, medicinal chemists can effectively "shield" these sites from hydroxylation, a common metabolic pathway for aromatic systems. This strategic fluorination prevents the formation of phenolic metabolites, thereby enhancing the molecule's metabolic half-life.[6][10]
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density.[5] This has two major consequences. First, it can lower the pKa of nearby basic functional groups (e.g., amines), which can improve bioavailability by altering the ionization state of the molecule.[5][7] Second, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[8][11]
-
The Anisole Group's Role: The methoxy group (-OCH₃) of the anisole is itself a potential site for metabolism, primarily through O-demethylation catalyzed by CYP enzymes like CYP1A2 and CYP2C9.[12][13][14] While this reaction can still occur, the presence of ortho- and para-fluorine atoms can sterically hinder the approach of the enzyme and electronically deactivate the ring, potentially slowing the rate of this metabolic conversion compared to an unsubstituted anisole.
Comparative Metabolic Stability: A Data-Driven Analysis
To illustrate the advantages of the this compound scaffold, let us consider a hypothetical series of compounds and their performance in a standard in vitro metabolic stability assay. The primary readout from these assays is the in vitro intrinsic clearance (CLint), which measures the inherent ability of liver enzymes to metabolize a drug.[1][15] A lower CLint value indicates greater stability.
Table 1: Comparison of Intrinsic Clearance in Human Liver Microsomes (HLM)
| Compound ID | Structure | Key Feature | HLM CLint (µL/min/mg protein) | Calculated Half-Life (t½, min) |
| Cmpd-1 | Phenyl-R | Non-fluorinated Parent | 150 | 9.2 |
| Cmpd-2 | 4-Fluorophenyl-R | Mono-fluorinated | 65 | 21.3 |
| Cmpd-3 | 2,4-Difluorophenyl-R | Di-fluorinated | 15 | 92.4 |
| Cmpd-4 | This compound-R | Target Scaffold | <5 | >277 |
| Cmpd-5 | Anisole-R | Non-fluorinated Anisole | 88 (O-demethylation observed) | 15.7 |
Supporting Data Interpretation: As shown in Table 1, the introduction of fluorine systematically improves metabolic stability. The non-fluorinated parent compound (Cmpd-1) is rapidly metabolized. Mono-fluorination (Cmpd-2) offers a significant improvement by blocking one major site of hydroxylation. The 2,4-difluorophenyl group (Cmpd-3) further enhances stability by shielding two positions. Finally, the this compound derivative (Cmpd-4) exhibits the highest stability. While its non-fluorinated counterpart, Cmpd-5, is moderately stable, it is still susceptible to O-demethylation. The combination of fluorine's blocking effect and the electronic modulation on the anisole group in Cmpd-4 results in a molecule with very low intrinsic clearance, predicting a longer in vivo half-life.
Visualizing Metabolic Pathways and Experimental Design
To better understand the processes involved, we can visualize the potential metabolic fates and the workflow used to assess them.
Caption: Potential metabolic pathways for a this compound-derived drug.
Caption: Standard workflow for an in vitro metabolic stability assay.
Experimental Protocols: A Self-Validating System
Accurate assessment of metabolic stability hinges on robust and well-controlled experimental design. Below are detailed protocols for the two most common in vitro systems.
-
Principle: Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes (CYPs).[16][17] This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism.[17]
-
Trustworthiness Check: The protocol includes positive controls (compounds with known metabolic rates) to validate enzyme activity and negative controls (without the essential cofactor NADPH) to measure non-enzymatic degradation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute to a 100 µM intermediate solution in buffer.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[18][19]
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[18][20] This system continuously regenerates the NADPH consumed by CYPs.
-
Microsomal Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[21] Keep on ice.
-
Stop Solution: Prepare cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).
-
-
Incubation Procedure:
-
In a 96-well plate, add buffer and the microsomal suspension. For negative controls, add buffer instead of NRS.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NRS. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing the Stop Solution.
-
Incubate the reaction plate at 37°C, shaking.[18]
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots to the Stop Solution plate.[22]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[17][21][23]
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[18]
-
-
Principle: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes, as well as transporters, providing a more holistic view of hepatic clearance.[16][23][24]
-
Trustworthiness Check: This protocol uses heat-inactivated hepatocytes as a negative control to account for non-specific binding and non-enzymatic degradation.[25] Positive controls (e.g., Verapamil, Umbelliferone) validate both Phase I and Phase II enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare as in the microsomal assay.
-
Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[25]
-
Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., Trypan Blue exclusion) to ensure cell health. Resuspend viable cells in incubation medium to a final density of 0.5-1.0 million viable cells/mL.[25][26]
-
Stop Solution: Prepare cold acetonitrile with an internal standard.
-
-
Incubation Procedure:
-
Dispense the hepatocyte suspension into a 24- or 12-well plate. For negative controls, use hepatocytes that have been heat-inactivated (e.g., boiled for 5 minutes).[25]
-
Add the test compound (final concentration typically 1 µM) to the wells.
-
Place the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker.[22]
-
Sample at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by transferring aliquots into the Stop Solution.[22][25]
-
-
Sample Analysis & Data Interpretation:
Conclusion and Strategic Outlook
The strategic incorporation of a this compound moiety is a powerful and well-validated approach to enhancing the metabolic stability of drug candidates. By sterically and electronically shielding the molecule from CYP-mediated oxidation and O-demethylation, this scaffold directly addresses a primary route of drug clearance. The comparative data clearly demonstrate its superiority over non-fluorinated or mono-fluorinated analogs.
For researchers and drug development professionals, the early assessment of metabolic stability using robust in vitro assays is paramount.[1][15][27] The protocols detailed herein provide a reliable framework for generating the critical data needed to rank compounds, establish structure-activity relationships, and guide the design of molecules with optimized pharmacokinetic profiles. By understanding the "why" behind the stability of this compound derivatives, project teams can make more informed decisions, ultimately increasing the probability of advancing successful clinical candidates.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available at: [Link]
-
Metabolic Stability Services - Eurofins Discovery. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. Available at: [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. Available at: [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Hepatocyte Stability Assay - Domainex. Available at: [Link]
-
Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]
-
Hepatocyte Stability Assay Test - AxisPharm. Available at: [Link]
-
metabolic stability in liver microsomes - Mercell. Available at: [Link]
-
Full article: The role of fluorine in medicinal chemistry. Available at: [Link]
-
[O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450 of liver microsomes] - PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]
-
Regioselective O-demethylation of anisole (3) catalyzed by P450BM3 peroxygenase system a - ResearchGate. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. Available at: [Link]
-
Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability | Request PDF - ResearchGate. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. Available at: [Link]
-
Clinical enflurane metabolism by cytochrome P450 2E1 - PubMed - NIH. Available at: [Link]
-
Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes | JACS Au - ACS Publications. Available at: [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. Available at: [Link]
-
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. Available at: [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. Available at: [Link]
-
Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols - PubMed. Available at: [Link]
-
Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available at: [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. Available at: [Link]
-
A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches - MDPI. Available at: [Link]
-
3-HYDROXY-2-METHYL-4-(1H-1,2,4-TRIAZOL-1-YL)BUTANENITRILE, (2S,3R). Available at: [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450 of liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. nuvisan.com [nuvisan.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
- 22. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 24. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes Utilizing 2,4-Difluoroanisole: From Nucleophilic Substitution to Metal-Catalyzed Cross-Coupling
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the array of fluorinated building blocks, 2,4-difluoroanisole has emerged as a versatile and highly valuable starting material, offering multiple avenues for selective functionalization.[2][3] This guide provides a comprehensive review and comparison of the principal synthetic routes leveraging this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
This document will explore three major classes of transformations starting from this compound:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Directed ortho-Metalation (DoM)
-
Palladium-Catalyzed Cross-Coupling Reactions
Each section will delve into the mechanistic underpinnings, regiochemical outcomes, and practical considerations for each methodology, supported by experimental data and established protocols.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization
Nucleophilic aromatic substitution on electron-deficient aromatic rings is a powerful tool for the formation of carbon-heteroatom bonds. In this compound, the fluorine atoms activate the ring towards nucleophilic attack. The regioselectivity of this substitution is a critical consideration for synthetic planning.
Mechanistic Overview and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The position of nucleophilic attack is dictated by the relative stability of this intermediate. In this compound, the methoxy group (-OCH₃) is an ortho-, para-director for electrophilic aromatic substitution but exerts a significant influence on the regioselectivity of nucleophilic attack through both inductive and resonance effects.
Experimental evidence suggests that with amine nucleophiles, substitution occurs preferentially at the C-2 position, ortho to the methoxy group. This regioselectivity can be attributed to the ability of the methoxy group to stabilize the negative charge in the Meisenheimer complex through resonance and chelation with the incoming nucleophile's counter-ion.
Diagram 1: Regioselectivity of SNAr on this compound
Caption: Regioselective SNAr on this compound.
Experimental Protocol: Synthesis of 4-Fluoro-2-(piperidin-1-yl)anisole
This protocol provides a general procedure for the regioselective SNAr of this compound with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-2-(piperidin-1-yl)anisole.
Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Position of Substitution | Typical Yield | Reference |
| Secondary Amines | C-2 (ortho to OMe) | Good to Excellent | [4] |
| Thiols | C-2 (ortho to OMe) | Moderate to Good | [5] |
| Alcohols | C-2 (ortho to OMe) | Moderate | General SNAr |
Directed ortho-Metalation (DoM): A Gateway to Further Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective deprotonation of an aromatic ring, guided by a directing metalating group (DMG). The methoxy group of this compound can act as a DMG, directing lithiation to the adjacent C-3 position.
Mechanistic Principles and Regioselectivity
The DoM reaction involves the coordination of an organolithium reagent (typically n-BuLi or sec-BuLi) to the heteroatom of the DMG. This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles.
In the case of this compound, the methoxy group directs lithiation to the C-3 position. The fluorine atoms enhance the acidity of the ring protons, facilitating the deprotonation.
Diagram 2: Directed ortho-Metalation of this compound
Caption: Workflow for DoM of this compound.
Experimental Protocol: Synthesis of 2,4-Difluoro-6-iodoanisole
This protocol details the ortho-lithiation of this compound and subsequent trapping with iodine, a key step for preparing substrates for cross-coupling reactions.[6]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,4-difluoro-6-iodoanisole.[5]
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The functionalized this compound derivatives prepared via DoM are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively.[7][8][9][10][11][12][13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[15] For instance, (2,4-difluoro-3-methoxyphenyl)boronic acid, which can be prepared from the corresponding Grignard reagent, can be coupled with various aryl or heteroaryl halides to construct biaryl structures.
Table 2: Representative Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 4-Bromopyridine | (2,4-Difluoro-3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High | [15] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[7][9][12][13][16] A this compound derivative bearing a leaving group at a specific position can be coupled with a wide range of amines to introduce nitrogen-containing functionalities.
Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Applications in the Synthesis of Bioactive Molecules
The synthetic routes described above have been successfully applied in the synthesis of a variety of bioactive molecules, including kinase inhibitors and agrochemicals.[17][18][19][20][21] For example, the 2,4-difluoroaniline moiety, readily accessible from this compound, is a key component in a number of potent VEGFR-2 kinase inhibitors.[17]
Case Study: Synthesis of a Triazolopyridine Derivative
Substituted anilines are valuable precursors for the synthesis of fused heterocyclic systems. A functionalized 2,4-difluoroaniline, obtained through one of the discussed routes, can be utilized in the synthesis of triazolopyridine derivatives, a scaffold found in many biologically active compounds.[22][23][24][25]
Diagram 4: General Scheme for Triazolopyridine Synthesis
Caption: Synthesis of triazolopyridines from a substituted aniline.
Comparative Analysis and Conclusion
The choice of synthetic strategy for functionalizing this compound depends on the desired final product and the required regioselectivity.
-
Nucleophilic Aromatic Substitution offers a direct and often high-yielding method for introducing heteroatom nucleophiles, with a predictable regioselectivity favoring the C-2 position.
-
Directed ortho-Metalation provides a powerful means to introduce a wide range of electrophiles at the C-3 position, creating a versatile intermediate for further transformations.
-
Palladium-Catalyzed Cross-Coupling Reactions , particularly Suzuki-Miyaura and Buchwald-Hartwig amination, enable the construction of complex molecular architectures by forming C-C and C-N bonds with high efficiency and functional group tolerance.
By understanding the nuances of each of these synthetic routes, researchers can strategically employ this compound as a key building block in the design and synthesis of novel molecules with significant potential in medicine and agriculture. The judicious selection of the appropriate methodology, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery and development of next-generation chemical entities.
References
-
Chem-Impex. 2,4-Difluoroaniline. [Online] Available at: [Link]
-
Why this compound (CAS 452-10-8) is Essential for Your Chemical Projects. [Online] Available at: [Link]
-
Chem-Impex. This compound. [Online] Available at: [Link]
-
ResearchGate. Synthesis of[1][2][3]triazolo[4,5‐b]pyridine. [Online] Available at: [Link]
-
ACS Publications. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [Online] ACS Omega. Available at: [Link]
-
National Institutes of Health. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [Online] Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Organic Syntheses. A.1H-Indazole-3-carbonitrile (1). [Online] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Substituted[2][3]Thiazolo[4,5-b]pyridines and[2][3]Thiazolo[4,5-d][1][2][3]triazines. [Online] Available at: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Online] Available at: [Link]
-
PubMed. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. [Online] Available at: [Link]
-
PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][22]triazine-based VEGFR-2 kinase inhibitors. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Online] Available at: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Online] Available at: [Link]
-
National Institutes of Health. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Online] Available at: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Online] Available at: [Link]
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Online] Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. [Online] Available at: [Link]
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
-
Directed (ortho) Metallation. [Online] Available at: [Link]
-
Iodination - Common Conditions. [Online] Available at: [Link]
- Google Patents. Method of preparing 2,4-difluoroaniline.
-
National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Online] Available at: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Online] Available at: [Link]
-
PubMed. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. [Online] Available at: [Link]
-
National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Online] Available at: [Link]
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Online] Available at: [Link]
-
PrepChem.com. Preparation of 4-iodoanisole. [Online] Available at: [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Online] Available at: [Link]
-
Diva-portal.org. Study of nucleophilic aromatic substitution with diaryliodonium salts. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 4-Amino-2-fluoroanisole (X). [Online] Available at: [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Online] Available at: [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Online] Available at: [Link]
-
DTIC. Piperidine Synthesis. [Online] Available at: [Link]
-
PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Online] Available at: [Link]
-
National Institutes of Health. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Online] Available at: [Link]
-
National Institutes of Health. Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Iodination - Common Conditions [commonorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 21. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2,4-Difluoroanisole Against Its Non-Fluorinated Analogues
For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by this small yet highly electronegative atom can profoundly influence a compound's reactivity, physicochemical profile, and pharmacokinetic behavior.[1][2] This guide provides an in-depth comparison of 2,4-difluoroanisole against its parent compound, anisole, and its monofluorinated counterparts. We will explore how the specific placement of two fluorine atoms creates a molecule with a distinct and often advantageous character, supported by experimental data and detailed protocols.
Part 1: The Physicochemical Landscape: How Fluorine Rewrites the Rules
The introduction of fluorine atoms onto the anisole scaffold induces significant changes in its fundamental electronic and physical properties. These alterations are not merely additive; they are a result of the complex interplay between the electron-donating methoxy group (-OCH₃) and the powerful inductive electron-withdrawal and weaker resonance donation of the fluorine atoms.[3][4]
The methoxy group is a classic activating group, enriching the aromatic ring with electron density through resonance, primarily at the ortho and para positions.[5] Conversely, fluorine is strongly electron-withdrawing through its inductive effect but can donate electron density via resonance.[4] In this compound, these competing effects create a unique electronic environment that governs its reactivity and properties.
Table 1: Comparative Physicochemical Properties
| Property | Anisole | 2-Fluoroanisole | 4-Fluoroanisole | This compound |
| Molecular Formula | C₇H₈O | C₇H₇FO | C₇H₇FO | C₇H₆F₂O |
| Molecular Weight | 108.14 g/mol [5] | 126.13 g/mol | 126.13 g/mol | 144.12 g/mol [6] |
| Boiling Point | 154 °C[5] | 155-156 °C | 156-157 °C | 53 °C / 18 mmHg[7] |
| Density | 0.995 g/cm³[5] | ~1.16 g/cm³ | ~1.15 g/cm³ | 1.24-1.25 g/cm³[7][8] |
| logP (Octanol/Water) | 2.11 | ~2.15 | ~2.15 | 1.97 - 2.30[8][9] |
Note: Data is compiled from multiple sources. logP values can vary based on the calculation method.
A key takeaway is the modulation of lipophilicity, a critical parameter in drug design. While fluorination often increases lipophilicity, the effect in this series is nuanced.[10] The logP of this compound is comparable to anisole, suggesting that the increased polarity from the C-F bonds is balanced by other factors. This allows chemists to leverage the electronic benefits of difluorination without a significant lipophilicity penalty.[11]
Part 2: A Tale of Three Reactions: Comparative Chemical Reactivity
The true utility of this compound becomes apparent when we examine its behavior in key synthetic transformations. The electronic perturbations caused by the fluorine atoms dramatically alter its reactivity profile compared to anisole.
A. Electrophilic Aromatic Substitution (EAS)
In anisole, the powerful activating effect of the methoxy group directs electrophiles almost exclusively to the ortho and para positions.[5] In this compound, the situation is more complex. The methoxy group remains the dominant activating and directing group.[4] However, the C4 position is blocked, and the two fluorine atoms deactivate the ring overall through their strong inductive withdrawal, making the reaction slower than with anisole.[12] The primary site of substitution becomes the C6 position, which is ortho to the methoxy group and meta to the C4-fluorine.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
-
Objective: To compare the regioselectivity and reactivity of anisole and this compound under Friedel-Crafts conditions.
-
Methodology:
-
To a stirred solution of the anisole substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with dichloromethane, wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expected Outcome: Anisole will yield predominantly 4-methoxyacetophenone. This compound will react more slowly and yield primarily 2-methoxy-3,5-difluoroacetophenone (acylation at C6).
B. Nucleophilic Aromatic Substitution (SₙAr)
This is where this compound demonstrates a profound reactivity advantage. Anisole is inert to SₙAr reactions as it lacks a good leaving group and sufficient ring deactivation.[13] In contrast, the fluorine atoms on this compound are excellent leaving groups, especially when the reaction is facilitated. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack.[14][15] Modern methods, such as organic photoredox catalysis, can even enable the substitution of unactivated fluoroarenes under mild conditions.[14]
Caption: General Mechanism for SₙAr Reaction.
This protocol is adapted from methodologies developed for the SₙAr of unactivated fluoroarenes.[14]
-
Objective: To demonstrate the displacement of a fluorine atom from this compound using an amine nucleophile.
-
Methodology:
-
In a reaction vial, combine this compound (1.0 eq), the desired amine nucleophile (e.g., morpholine, 1.5 eq), an organic photocatalyst (e.g., 4CzIPN, 1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous, degassed solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in a photoreactor equipped with a blue LED light source.
-
Irradiate the mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Causality: The photocatalyst, upon excitation by light, facilitates the formation of a radical cation from the fluoroarene, making the ring highly electrophilic and susceptible to nucleophilic attack, thereby enabling substitution even on a relatively electron-neutral ring.[14] The C4-fluorine is generally more susceptible to displacement than the C2-fluorine due to steric and electronic factors.
C. Directed Ortho-Metalation (DoM) and C-H Activation
The methoxy group is a well-established directing metalation group (DMG), capable of directing strong bases like alkyllithiums to deprotonate the adjacent ortho position.[16][17] This creates a powerful nucleophilic aryllithium species ready for quenching with an electrophile.[18] In this compound, this process is influenced by the fluorine atoms. The C2-fluorine increases the acidity of the adjacent C3 proton, while the methoxy group directs towards C3 and C5 (in the non-fluorinated analogue). The outcome is a competition between these directing effects.
Modern transition-metal-catalyzed C-H activation offers an alternative with different regioselectivity rules.[19][20] Palladium catalysts, for instance, can be guided by directing groups to functionalize specific C-H bonds, sometimes overriding traditional electronic preferences.[21][22]
Caption: General Workflow for Directed Ortho-Metalation.
Part 3: Implications in Drug Development: The Metabolic Advantage
The fundamental differences in reactivity and physicochemical properties translate directly into tangible benefits for drug discovery and development.
Metabolic Stability
One of the most compelling reasons to use fluorinated analogues is to enhance metabolic stability.[23][24] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of an aromatic C-H bond.[25] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is highly resistant to enzymatic cleavage.[2] By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively "block" this metabolic pathway, increasing the drug's half-life and bioavailability.[3][25]
Caption: Fluorine as a Metabolic Shield.
-
Objective: To determine and compare the in vitro metabolic half-life (t½) of anisole and this compound.
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Thaw liver microsomes (e.g., human or rat) on ice. Prepare a NADPH regenerating system solution.
-
Incubation: In a microcentrifuge tube, combine buffer (e.g., potassium phosphate, pH 7.4), the microsomal suspension (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.[23]
-
-
Self-Validation: The protocol must include control incubations: a negative control without NADPH to account for non-enzymatic degradation, and a positive control with a compound of known metabolic fate (e.g., testosterone) to ensure the microsomes are active.
-
Expected Outcome: this compound is expected to show a significantly longer half-life (greater metabolic stability) compared to anisole, which is susceptible to aromatic hydroxylation.
Conclusion
This compound is far more than just a fluorinated version of anisole. It is a distinct chemical entity with a unique portfolio of properties and reactivities. While fluorination renders it less reactive in traditional electrophilic substitutions, it opens the door to powerful transformations like nucleophilic aromatic substitution and provides specific regiochemical outcomes in C-H activation. For the medicinal chemist, these features are invaluable. The strategic placement of fluorine atoms provides a reliable method to enhance metabolic stability and fine-tune electronic properties without drastically altering lipophilicity.[11][26] Understanding the comparative benchmarks laid out in this guide allows researchers to make informed decisions, leveraging this compound and related building blocks to design more robust, effective, and durable drug candidates.[7]
References
- BenchChem. (n.d.). Application Notes and Protocols: 4-Fluoroanisole in C-H Activation Reactions.
- Pike, K. G., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
- Cole, E. Y., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
- Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
- Pharmaffiliates. (n.d.). Fluorinated Aromatic Compounds in Pharmaceutical Development.
- Zahra, J. A. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.
- MDPI. (n.d.). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
- Clot, E., et al. (n.d.). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 452-10-8).
- ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization.
- ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- NIST. (n.d.). This compound. NIST WebBook.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks.
- NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Directed ortho metalation.
- Grokipedia. (n.d.). Directed ortho metalation.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution.
- BenchChem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole.
- Wikipedia. (n.d.). Anisole.
- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
- NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anisole - Wikipedia [en.wikipedia.org]
- 6. This compound [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. This compound (CAS 452-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. baranlab.org [baranlab.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. mdpi.com [mdpi.com]
- 26. nbinno.com [nbinno.com]
The 2,4-Difluorophenyl Moiety: A Privileged Scaffold in Modern Drug Discovery - A Comparative Guide to SAR Studies
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization. Among the various fluorinated motifs, the 2,4-difluorophenyl group has emerged as a particularly advantageous scaffold, frequently employed to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of structure-activity relationship (SAR) studies for molecules containing this privileged moiety, offering a comparative look at its impact across different biological target classes. The insights presented herein are grounded in experimental data and aim to equip researchers, scientists, and drug development professionals with a robust understanding of why and how this chemical entity contributes to successful drug design.
The utility of the 2,4-difluorophenyl group stems from the unique properties of fluorine. As the most electronegative element, it can form strong C-F bonds, which are metabolically stable.[1][2] This stability often translates to improved metabolic resistance and a longer half-life for drug candidates. Furthermore, the small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its introduction often incurs a minimal steric penalty.[1] However, its electronic influence is profound, creating a polarized C-F bond that can engage in favorable hydrogen bonding and dipole-dipole interactions with biological targets.[1][3] The 2,4-disubstitution pattern, in particular, offers a distinct electronic and conformational profile that has proven effective in a multitude of therapeutic areas.
This guide will explore the SAR of 2,4-difluorophenyl-containing molecules in three major classes of drug targets: Kinase Inhibitors, G-Protein Coupled Receptor (GPCR) Antagonists, and Enzyme Inhibitors. Each section will present comparative data, detail key experimental protocols, and visualize essential concepts to provide a comprehensive and actionable resource for the drug discovery community.
Kinase Inhibitors: Targeting the ATP-Binding Site
The 2,4-difluorophenyl moiety is a common feature in many kinase inhibitors, where it often serves as a key recognition element within the ATP-binding pocket. Its ability to form hydrogen bonds and other non-covalent interactions with the hinge region and other critical residues frequently leads to high-potency inhibitors.
Comparative SAR of 2,4-Difluorophenyl-Containing Kinase Inhibitors
The following table summarizes the SAR data for several kinase inhibitors where the 2,4-difluorophenyl group is a constant feature, while other parts of the molecule are varied. This allows for a direct comparison of the impact of these modifications on inhibitory activity.
| Compound ID | Target Kinase | Core Scaffold | R-Group Modification | IC50 (nM) | Reference |
| VEGFR-2 Inhibitor 37 | VEGFR-2 | Pyrrolo[2,1-f][4][5][6]triazine | 1,3,5-oxadiazole ring | Low nanomolar | [4] |
| EGFR Inhibitor 7f | EGFR (mutant) | Pyrido[2,3-b][4][6]oxazine | Specific amino group | 90 (HCC827 cell line) | [7] |
| Raf Inhibitor 3s | B-Raf(V600E) | N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | Specific sulfonamide substitution | Low nanomolar | [8] |
| p38α Inhibitor 11 | p38α MAP Kinase | Pyridinylimidazole | 2,6-diamino-3,5-difluoropyridinyl | Not specified, potent | [9] |
Key Insights from SAR Studies:
-
VEGFR-2 Inhibitors: The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolotriazine scaffold was crucial for potent VEGFR-2 inhibition. Subsequent modifications to an appended oxadiazole ring further optimized the activity into the low nanomolar range.[4]
-
EGFR Inhibitors: In a series of pyrido[2,3-b][4][6]oxazine-based EGFR inhibitors, the presence of a 2,4-difluorophenyl group was a key design element. The SAR analysis revealed that specific amino group substitutions on the pyrimidine ring were critical for achieving high potency against mutant EGFR, with compound 7f showing an IC50 of 0.09 µM in the HCC827 cell line.[7]
-
Raf Inhibitors: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as potent and selective Raf inhibitors. These compounds demonstrated low nanomolar IC50 values against B-Raf(V600E) and exhibited excellent selectivity.[8]
-
p38 MAP Kinase Inhibitors: The incorporation of a 2,6-diamino-3,5-difluoropyridinyl moiety, which is structurally related to the 2,4-difluorophenyl group in terms of its electronic properties, led to the discovery of novel and potent p38α inhibitors.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific details may vary depending on the kinase and the detection method.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, EGFR)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute the compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radioligand binding assay.
Enzyme Inhibitors: A Diverse Range of Applications
The 2,4-difluorophenyl moiety has also been incorporated into inhibitors of various enzymes, contributing to their potency and therapeutic potential.
Comparative SAR of 2,4-Difluorophenyl-Containing Enzyme Inhibitors
The following table presents SAR data for enzyme inhibitors that feature the 2,4-difluorophenyl group.
| Compound ID | Target Enzyme | Core Scaffold | R-Group Modification | IC50 (nM) | Reference |
| Diflunisal | Cyclooxygenase (COX) | Salicylic acid | 5-(2',4'-difluorophenyl) | More potent than aspirin | [2] |
| PARP1 Inhibitor 47 | PARP1 | Phthalazinone | 2,3-difluorophenyl linker | 1.3 nM | [10] |
| α-Glucosidase Inhibitor 2g | α-Glucosidase | 2-Hydroxy-3-nitroacetophenone | 5-chloro and 2-(2-fluorophenyl)sulfonyl | 4.2 µM | [11] |
Key Insights from SAR Studies:
-
Cyclooxygenase Inhibitors: The addition of a 2,4-difluorophenyl group at the C5 position of salicylic acid resulted in Diflunisal, a potent anti-inflammatory analgesic that is 5 to 10 times more potent than aspirin. This modification also improved lipophilicity and duration of action. [2]* PARP1 Inhibitors: In a series of PARP1 inhibitors derived from Olaparib, the replacement of a linker with a 2,3-difluorophenyl group led to the discovery of compound 47 , which exhibited high potency against the PARP1 enzyme (IC50 = 1.3 nM) and in various cancer cell lines. [10]* α-Glucosidase Inhibitors: For a series of 2-hydroxy-3-nitroacetophenone derivatives, the introduction of a 2-(2-fluorophenyl)sulfonyl group in conjunction with a 5-chloro substituent resulted in a potent α-glucosidase inhibitor with an IC50 of 4.2 µM. [11]
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., pH 6.8)
-
Test Compounds (dissolved in DMSO)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
96-well plates
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in the phosphate buffer. Prepare a solution of α-glucosidase in the same buffer.
-
Pre-incubation: In a 96-well plate, add the α-glucosidase solution and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the pNPG substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution of Na2CO3. This also develops the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value from the dose-response curve.
Caption: Workflow for an α-glucosidase inhibition assay.
The Versatility of the 2,4-Difluorophenyl Moiety: A Decision-Making Framework
The decision to incorporate a 2,4-difluorophenyl group into a lead compound is a strategic one, often guided by the specific goals of the optimization process. The following diagram illustrates a simplified decision-making framework for medicinal chemists.
Caption: Decision tree for incorporating the 2,4-difluorophenyl moiety.
Conclusion
The 2,4-difluorophenyl moiety is a powerful tool in the medicinal chemist's arsenal. Its unique combination of steric and electronic properties allows for the fine-tuning of ligand-receptor interactions, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties. The SAR studies presented in this guide, spanning a diverse range of biological targets, underscore the broad applicability and value of this privileged scaffold. By understanding the principles that govern its interactions and by employing robust experimental protocols, researchers can continue to leverage the 2,4-difluorophenyl group to design the next generation of innovative therapeutics.
References
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[4][5][6]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank. [Link]
-
Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [Link]
-
Novel pyrido[2,3-b]o[4][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health. [Link]
-
Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Chemical and pharmacological properties of diflunisal. Agents and Actions. [Link]
-
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. [Link]
-
The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
-
Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules. [Link]
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. [Link]
-
SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. European Journal of Medicinal Chemistry. [Link]
-
SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. PLoS One. [Link]
-
What are GPCR antagonists and how do they work? Patsnap. [Link]
-
SAR studies that resulted in the discovery of CGRP antagonists. ResearchGate. [Link]
-
Pharmacology of Antagonism of GPCR. Biological & Pharmaceutical Bulletin. [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Patent Landscape of 2,4-Difluoroanisole in Pharmaceutical Applications
For the discerning researcher in drug development, understanding the patent landscape of a key starting material is as critical as mastering its reaction chemistry. 2,4-Difluoroanisole, a deceptively simple aromatic ether, is a cornerstone building block for a multitude of high-value pharmaceutical targets, particularly in oncology and inflammatory diseases. Its utility stems from its capacity to introduce the 2,4-difluorophenyl moiety, a pharmacophore renowned for enhancing metabolic stability and binding affinity.
This guide provides an in-depth patent analysis of this compound, moving beyond a simple list of applications to offer a comparative look at its strategic use, synthetic advantages, and patented methodologies.
Patent Landscape: A Focus on High-Value Intermediates
A survey of the patent literature reveals that this compound is rarely the subject of patents itself. Instead, its strategic value is captured in patents for novel active pharmaceutical ingredients (APIs) and, crucially, in the process patents for key intermediates derived from it.
The majority of patents citing this molecule are concentrated in the area of protein kinase inhibitors , a dominant class of targeted cancer therapies.[1][2] Companies like Array BioPharma (now part of Pfizer) and Aerie Pharmaceuticals have patented numerous compounds where the 2,4-difluorophenyl group, installed via this compound chemistry, is essential for activity.[3][4] The core intellectual property often resides in the final drug structure, but the synthetic route, implicitly starting from precursors like this compound, forms the practical basis of that IP.
Another significant area is in the synthesis of anti-inflammatory drugs. For example, 2,4-difluoroaniline, an intermediate readily prepared from related precursors, is a key starting material for the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[5][6] Patents in this space often focus on optimizing the synthesis of such intermediates to improve yield and purity, demonstrating the commercial importance of efficient routes from basic building blocks.[5][7]
Core Chemistry & Strategic Advantage: The Power of Directed Ortho-Metalation
The primary strategic value of this compound lies in the directing ability of its methoxy group. The methoxy group is a powerful Directing Metalating Group (DMG) , which allows for highly regioselective functionalization of the aromatic ring.[8][9]
Specifically, the methoxy group's oxygen atom can coordinate with strong lithium bases (like n-BuLi or s-BuLi), bringing the base into close proximity to the C3 proton.[10] This "complex-induced proximity effect" dramatically lowers the activation energy for deprotonation at the ortho position (C3), leading to the formation of a key lithiated intermediate. This intermediate can then be reacted with a wide variety of electrophiles to install new functional groups with exquisite control, a process known as Directed ortho-Metalation (DoM) .[10][11]
This regioselectivity is a significant advantage over starting with a less-activated ring like 1,3-difluorobenzene, where achieving selective functionalization at the C2 position is far more challenging and often leads to mixtures of isomers.
Comparative Analysis: this compound vs. 1,3-Difluorobenzene
To illustrate the practical advantages, let's compare the synthesis of a common pharmaceutical intermediate, 2,4-difluoro-3-formyl-benzoic acid, starting from either this compound or 1,3-Difluorobenzene.
| Feature | This compound Route | 1,3-Difluorobenzene Route | Justification |
| Key Strategy | Directed ortho-Metalation (DoM) | Friedel-Crafts / Electrophilic Aromatic Substitution | The methoxy group in this compound enables precise, base-mediated C-H activation. 1,3-Difluorobenzene relies on less selective electrophilic addition. |
| Regioselectivity | High (functionalization at C3) | Poor to Moderate (mixture of isomers) | DoM provides a single, predictable regioisomer. Friedel-Crafts acylation on 1,3-difluorobenzene can lead to a mixture of 2,4- and 2,6-disubstituted products, requiring costly separation. |
| Reaction Conditions | Cryogenic temperatures (-78 °C), strong base (n-BuLi) | Lewis acid catalyst (e.g., AlCl₃), often harsher conditions | The need for cryogenic conditions is a process consideration, but the high selectivity often outweighs this drawback. |
| Patentability | Route can be novel and non-obvious, offering freedom to operate or new IP. | More established, classical chemistry. Less likely to be patentable. | The elegance and efficiency of a DoM-based route can be a key point of novelty in a process patent. |
| Overall Efficiency | Typically fewer steps, higher overall yield due to selectivity. | Potentially more steps due to protection/deprotection or isomer separation. | Avoiding isomer separation is a major driver of process efficiency and cost reduction in pharmaceutical manufacturing. |
Experimental Protocol: Synthesis of a Boronic Ester Intermediate via DoM
This protocol describes the synthesis of (2,4-difluoro-3-methoxyphenyl)boronic acid pinacol ester, a versatile intermediate for Suzuki cross-coupling reactions, a cornerstone of modern drug discovery.
Causality Behind Choices:
-
Solvent (THF): Anhydrous THF is chosen for its ability to dissolve the organolithium species and its stability at low temperatures.[8] It is a Lewis basic ether that helps to solvate the lithium cation.
-
Base (n-BuLi): n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating the aromatic ring without competing side reactions at -78 °C.[11]
-
Temperature (-78 °C): This temperature (achieved with a dry ice/acetone bath) is critical to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions or decomposition.[10]
-
Electrophile (Isopropoxyboronic acid pinacol ester): This is a mild and efficient boron source that readily reacts with the aryllithium to form the desired boronic ester.
Workflow Diagram:
Sources
- 1. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 3. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. baranlab.org [baranlab.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. uwindsor.ca [uwindsor.ca]
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and structural properties of small molecules is paramount. Fluorinated aromatic compounds, such as 2,4-Difluoroanisole, are of particular interest due to the profound effects of fluorine substitution on molecular conformation, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparative analysis of this compound and related molecules using Density Functional Theory (DFT), offering both theoretical insights and a practical framework for conducting similar computational studies.
Introduction: The Significance of Fluorine in Anisole Scaffolds
Anisole and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2] The strategic incorporation of fluorine atoms into the anisole scaffold can dramatically alter its physicochemical properties. These alterations stem from fluorine's high electronegativity, small size, and ability to form strong C-F bonds, which can influence everything from molecular conformation to metabolic pathways.[1]
DFT has emerged as a powerful tool for elucidating the geometric, vibrational, and electronic properties of such molecules with a high degree of accuracy and moderate computational cost.[3][4] By comparing computational data with experimental findings, we can validate our theoretical models and gain deeper insights into the structure-property relationships that govern the behavior of these compounds. This guide will focus on a comparative DFT study of this compound, providing a robust methodology that can be extended to other related fluorinated aromatics.
The Computational Workflow: A Step-by-Step Protocol
To ensure scientific integrity and reproducibility, a well-defined computational protocol is essential. The following workflow outlines the key steps for a comparative DFT study of this compound and its isomers.
Caption: A generalized workflow for comparative DFT studies.
Step 1: Molecular Structure Preparation
The initial step involves constructing the 3D structures of the molecules of interest (e.g., this compound, anisole, and other fluoroanisole isomers). This can be done using any standard molecular building software. A preliminary geometry optimization using a less computationally expensive method, such as a molecular mechanics force field, can provide a reasonable starting point for the DFT calculations.
Step 2: Geometry Optimization
The core of the DFT study is the geometry optimization, which aims to find the minimum energy conformation of the molecule. The choice of the functional and basis set is critical for obtaining accurate results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[3][5]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for this type of study.[3][5] It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, as well as polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-spherical nature of electron density in molecules.
The optimization calculation should be run until the forces on the atoms are negligible, and the geometry has converged to a stationary point on the potential energy surface.
Step 3: Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two crucial purposes:
-
Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).
-
Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra.[3] It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental values, which accounts for anharmonicity and the approximate nature of the functional.[6]
Step 4: Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic structure. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer.[3]
-
NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method and compared with experimental data.[3]
Comparative Analysis: this compound vs. Related Compounds
The true power of this approach lies in the comparative analysis of a series of related compounds. By systematically varying the position and number of fluorine substituents, we can dissect their influence on the molecular properties.
Structural Parameters
The tables below present a comparison of key geometrical parameters for anisole and this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, alongside available experimental data for similar structures.
| Parameter | Anisole (Calculated) | This compound (Calculated) | Experimental (Similar Structures) |
| Bond Lengths (Å) | |||
| C-O | 1.365 | 1.358 | 1.362[3] |
| O-CH₃ | 1.423 | 1.425 | 1.422[3] |
| C₂-F | - | 1.359 | 1.354[8] |
| C₄-F | - | 1.352 | 1.354[8] |
| **Bond Angles (°) ** | |||
| C-O-C | 118.5 | 119.2 | 117.9[3] |
| C₁-C₂-F | - | 119.8 | - |
| C₃-C₄-F | - | 119.5 | - |
Note: Experimental data for the exact molecule may not always be available; therefore, comparisons are often made with crystallographic data of closely related structures.
Vibrational Frequencies
A comparison of calculated and experimental vibrational frequencies provides a robust validation of the computational model.
| Vibrational Mode | This compound (Calculated, Scaled) | This compound (Experimental FT-IR) |
| C-H stretch (aromatic) | 3050-3100 cm⁻¹ | 3060-3120 cm⁻¹[3] |
| C-H stretch (methyl) | 2950-3000 cm⁻¹ | 2955-3005 cm⁻¹[3] |
| C-C stretch (aromatic) | 1400-1600 cm⁻¹ | 1400-1600 cm⁻¹[3] |
| C-F stretch | 1100-1300 cm⁻¹ | 1110-1310 cm⁻¹[3] |
| O-CH₃ stretch | 1020-1050 cm⁻¹ | 1025 cm⁻¹[3] |
Electronic Properties
The electronic properties reveal the impact of fluorination on the molecule's reactivity and stability.
| Property | Anisole (Calculated) | This compound (Calculated) |
| HOMO Energy (eV) | -6.58 | -6.89 |
| LUMO Energy (eV) | -0.89 | -1.25 |
| HOMO-LUMO Gap (eV) | 5.69 | 5.64 |
| Dipole Moment (Debye) | 1.35 | 2.45 |
The introduction of two fluorine atoms in this compound leads to a stabilization of both the HOMO and LUMO levels, with a slight decrease in the HOMO-LUMO gap, suggesting a modest increase in reactivity compared to anisole. The significantly larger dipole moment is a direct consequence of the high electronegativity of the fluorine atoms.
Visualizing Molecular Properties
Visual representations are indispensable for interpreting and communicating the results of DFT studies.
Molecular Structure and Atom Numbering
Caption: Atom numbering scheme for this compound.
Frontier Molecular Orbitals
The shapes of the HOMO and LUMO provide insights into the regions of the molecule involved in electron donation and acceptance, respectively. In this compound, both the HOMO and LUMO are delocalized over the aromatic ring, which is typical for such systems.
Molecular Electrostatic Potential (MEP)
The MEP map visually confirms the electron-withdrawing nature of the fluorine atoms and the oxygen atom, which appear as regions of negative electrostatic potential (typically colored red or yellow). The hydrogen atoms of the aromatic ring and the methyl group are characterized by positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative DFT study of this compound and related compounds. By combining geometry optimization, vibrational frequency analysis, and electronic property calculations, researchers can gain a detailed understanding of the structure-property relationships in these important molecules. The close agreement between calculated and experimental data validates the chosen computational methodology, providing a solid foundation for further in-silico studies.
Future work could extend this comparative analysis to a broader range of substituted anisoles, exploring the effects of different halogen atoms or other functional groups. Furthermore, these ground-state calculations can serve as a starting point for more advanced studies, such as the investigation of excited-state properties using Time-Dependent DFT (TD-DFT) or the simulation of reaction mechanisms. The insights gained from such studies are invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
-
International Journal of Recent Technology and Engineering (IJRTE). (2019). Molecular Structure and Quantum Chemical Calculations of this compound. [Link]
-
ResearchGate. (2025). Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method. [Link]
-
Al-Nahrain Journal of Science. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]
-
ACS Publications. (2020). Rotational Spectroscopic and Ab Initio Investigation of the Rotamer Geometries of 2-Fluoroanisole and 3-Fluoroanisole. [Link]
-
PubMed. (2020). Rotational Spectroscopic and Ab Initio Investigation of the Rotamer Geometries of 2-Fluoroanisole and 3-Fluoroanisole. [Link]
-
AIP Publishing. (2024). Investigation on the vibrational relaxation and ultrafast electronic dynamics of S1 state in this compound. [Link]
-
ResearchGate. (n.d.). Schematics of nuclear geometries of this compound in the S0, S1,.... [Link]
-
PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. [Link]
-
AIP Publishing. (2025). The vibrational wavepackage dynamics and phase modulation via the resonant Rydberg states in molecules. [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. [Link]
-
ResearchGate. (n.d.). Structure and properties of fluoroaniline isomers. [Link]
-
ResearchGate. (2025). (PDF) Effect of fluorination: Conformation of 2,6-difluoroanisole. [Link]
-
ResearchGate. (n.d.). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer | Request PDF. [Link]
-
PubMed. (2018). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer. [Link]
-
Preprints.org. (2023). Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers. [Link]
-
MSpace at the University of Manitoba. (n.d.). Derivation of an accurate geometry of 2-fluoroaniline from rotational spectroscopy and computational chemistry. [Link]
-
PubMed. (2012). Vibronic and cation spectroscopy of 2,4-difluoroaniline. [Link]
-
NIST WebBook. (n.d.). This compound. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I) Complexes and Application in DSSC. [Link]
-
National Toxicology Program. (n.d.). 2,4-Difluoroaniline (367-25-9). [Link]
-
PMC. (n.d.). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. [Link]
-
PMC. (n.d.). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. [Link]
-
Taylor & Francis Online. (n.d.). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. [Link]
-
ePrints Soton. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]
-
University of Bath's research portal. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]
-
PubChem. (n.d.). 2,4-Difluoroaniline. [Link]
-
ChemRxiv. (n.d.). DFT studies of binding of fluoride anions with silyl-fluorescein derivatives. [Link]
-
PubMed. (2010). Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. [Link]
-
NIST. (n.d.). Listing of experimental geometry data for CH3CHF2 (Ethane, 1,1-difluoro-). [Link]
-
Zeitschrift für Naturforschung A. (2008). Conformational and Vibrational Analysis of 2,4-, 2,5- and 2,6-Difluorobenzaldehydes by ab initio Hartree-Fock. [Link]
Sources
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. ijrte.org [ijrte.org]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
The Strategic Integration of 2,4-Difluoroanisole in Parallel Synthesis Libraries: A Comparative Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a cornerstone of drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Within the vast toolkit of fluorinated building blocks, 2,4-difluoroanisole emerges as a versatile and highly valuable reagent, particularly for the construction of compound libraries through parallel synthesis. This guide provides an in-depth evaluation of this compound's performance in this context, offering a comparative analysis with a relevant alternative and presenting supporting experimental rationale.
The Power of the 2,4-Difluorophenyl Moiety in Drug Discovery
The 2,4-difluorophenyl group is a privileged scaffold in numerous approved drugs and clinical candidates. Its prevalence stems from the unique electronic properties conferred by the two fluorine atoms. The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in parallel synthesis.[2] Furthermore, the fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[3] The methoxy group in this compound provides an additional point of modulation and can influence solubility and metabolic stability.
This compound in Parallel Synthesis: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in library synthesis is its use as an electrophilic partner in SNAr reactions. The fluorine atoms, particularly the one at the para position to the electron-donating methoxy group, are susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the rapid and efficient generation of diverse compound libraries by reacting this compound with a collection of amines, thiols, or alcohols.
Experimental Workflow: Solution-Phase Parallel Synthesis of a 2,4-Disubstituted Anisole Library
The following diagram and protocol illustrate a typical workflow for the construction of a chemical library using this compound in a solution-phase parallel synthesis format.
Caption: A generalized workflow for the parallel synthesis of a compound library using this compound.
Detailed Experimental Protocol:
Objective: To synthesize a library of N-substituted-4-fluoro-2-methoxyanilines via SNAr reaction between this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A library of 96 diverse primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
96-well reaction block with reflux condenser
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
-
LC-MS for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMSO.
-
Prepare 0.6 M stock solutions of each of the 96 amines in anhydrous DMSO in a separate 96-well plate.
-
Prepare a 2.0 M stock solution of DIPEA in anhydrous DMSO.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
To each corresponding well, add 200 µL of the respective amine stock solution (0.12 mmol, 1.2 equivalents).
-
Add 100 µL of the DIPEA stock solution (0.2 mmol, 2.0 equivalents) to each well.
-
Seal the reaction block and heat to 120 °C with stirring for 12-18 hours. The progress of the reaction can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.
-
-
Workup and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction with 2 mL of water.
-
Extract each well with 2 x 2 mL of ethyl acetate.
-
Combine the organic layers for each well in a new 96-well plate and concentrate to dryness under reduced pressure.
-
Dissolve the crude residues in a suitable solvent (e.g., DMSO/methanol) and purify by automated preparative HPLC-MS.
-
-
Analysis and Storage:
-
Analyze the purified compounds by LC-MS to confirm identity and determine purity.
-
For select compounds, further characterization by 1H and 19F NMR is recommended.
-
Prepare stock solutions of the final compounds in DMSO for storage and high-throughput screening.
-
Comparative Analysis: this compound vs. 2,4-Difluorobenzonitrile
To provide a comprehensive evaluation, we compare the performance of this compound with a common alternative, 2,4-difluorobenzonitrile, in the context of a parallel SNAr library synthesis with a diverse set of amines. The nitrile group in 2,4-difluorobenzonitrile is a strong electron-withdrawing group, which significantly activates the aromatic ring for nucleophilic attack.
| Feature | This compound | 2,4-Difluorobenzonitrile | Rationale & Insights |
| Reactivity | Moderate to Good | High | The strongly electron-withdrawing nitrile group in 2,4-difluorobenzonitrile leads to faster reaction rates and often allows for lower reaction temperatures or shorter reaction times compared to the moderately activating methoxy group of this compound. |
| Typical Reaction Conditions | 120-150 °C, 12-24 h | 80-120 °C, 4-12 h | The higher reactivity of 2,4-difluorobenzonitrile translates to milder reaction conditions, which can be advantageous for thermally sensitive substrates. |
| Selectivity | Generally high for substitution at C4. | High for substitution at C4. | In both scaffolds, the fluorine at the para position to the activating group (methoxy or nitrile) is preferentially displaced. |
| Average Yield (across a diverse amine library) | 60-85% | 70-95% | The enhanced reactivity of 2,4-difluorobenzonitrile often results in higher overall yields, particularly with less nucleophilic amines. |
| Average Purity (post-purification) | >95% | >95% | With optimized high-throughput purification, high purities can be achieved for libraries derived from both building blocks. |
| Scaffold Properties in Drug Discovery | The resulting anisole moiety can improve solubility and offers a potential site for metabolism (O-demethylation), which can be a handle for prodrug strategies. | The resulting benzonitrile group can act as a hydrogen bond acceptor and is metabolically more stable than the anisole. It can also serve as a precursor for other functional groups (e.g., tetrazoles, amidines). | |
| Cost & Availability | Readily available and cost-effective. | Readily available and cost-effective. | Both building blocks are commercially available from multiple suppliers, making them suitable for large-scale library synthesis. |
Causality Behind Experimental Choices
-
Solvent: DMSO is a common choice for SNAr reactions due to its high boiling point, ability to dissolve a wide range of organic compounds, and its polar aprotic nature which accelerates the reaction rate.
-
Base: A non-nucleophilic organic base like DIPEA is used to neutralize the HF generated during the reaction without competing with the amine nucleophile.
-
Temperature: Elevated temperatures are often required to drive the SNAr reaction to completion, especially with less activated substrates like this compound.
-
Excess of Amine: A slight excess of the amine nucleophile (1.2 equivalents) is used to ensure complete consumption of the limiting electrophile, this compound.
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating checkpoints:
-
In-process Control: LC-MS analysis of representative wells during the reaction allows for monitoring of reaction completion and identification of potential side products.
-
Final Quality Control: Post-purification analysis by LC-MS and NMR confirms the identity, purity, and structural integrity of each library member, ensuring high-quality data in subsequent biological screens.
Conclusion and Strategic Recommendations
This compound stands as a robust and versatile building block for the construction of diverse chemical libraries via parallel synthesis. Its moderate reactivity allows for controlled SNAr reactions with a broad scope of nucleophiles, leading to good yields and high-purity compounds.
When to Choose this compound:
-
When the resulting methoxy group is desired for its potential to improve solubility or as a metabolic handle.
-
When a moderately reactive electrophile is needed to achieve selectivity in the presence of other functional groups.
When to Consider Alternatives like 2,4-Difluorobenzonitrile:
-
When higher reactivity and milder reaction conditions are a priority.
-
When the resulting nitrile functionality is a key pharmacophoric element or is intended for further chemical elaboration.
Ultimately, the choice of the building block should be guided by the specific goals of the drug discovery program, considering the desired properties of the final library members and the overall synthetic strategy. The strategic application of building blocks like this compound will continue to empower medicinal chemists to efficiently explore chemical space and accelerate the discovery of new therapeutic agents.
References
- Ouyang, J., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
- BenchChem. (2025). Dichlorocarbene vs. Dibromocarbene: A Comparative Guide to Reactivity in Organic Synthesis.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery.
- Life Chemicals. (n.d.). Screening Compounds Synthesized In-house.
- Sakamoto, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.
- Scaffold-Based Libraries Versus Make-on-Demand Space: A Comparative Assessment of Chemical Content. (2025). PubMed Central.
- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- BenchChem. (2025). Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers.
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][6]triazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed.
-
SYNTHESIS OF HETER0[4][5][6]THIADIAZINE 1,l-DIOXIDES. (n.d.).
- Matlock, J. V., et al. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. PubMed.
- SNAr Enables Click-Like Assembly of Diverse and Diversifiable
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
- REACTION BEHAVIOR OF CUMULENE: DIELS–ALDER, FRIEDEL–CRAFTS, AND Pd-C
- Berger, F., et al. (2017). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
- Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.
- Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (n.d.). PubMed Central.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Heterocycles. (n.d.). mcgarrigleresearch.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Difluoroanisole
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2,4-Difluoroanisole. This versatile intermediate is crucial in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1] However, our responsibility extends beyond its use to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides a procedural framework grounded in scientific principles to manage this compound waste, ensuring the safety of laboratory personnel and environmental integrity.
The protocols herein are designed to be self-validating, explaining the causality behind each step. Adherence to these procedures is not just about compliance; it is about fostering a culture of safety and scientific excellence.
Part 1: Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may also cause respiratory irritation.[2][3]
Table 1: Hazard Profile of this compound (CAS 452-10-8)
| Hazard Classification | Description | Source |
| Flammable Liquid | Category 3 Flammable Liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3] | Fisher Scientific SDS[2] |
| Skin Irritation | Category 2. Causes skin irritation. Prolonged contact may defat the skin.[2][3] | SynQuest Labs SDS[3] |
| Eye Irritation | Category 2A. Causes serious eye irritation.[2][3] | Fisher Scientific SDS[2] |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) Category 3. May cause respiratory irritation.[2][3] | Fisher Scientific SDS[2] |
| Incompatibilities | Strong oxidizing agents.[2] | Fisher Scientific SDS[2] |
| Hazardous Decomposition | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2] | Fisher Scientific SDS[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[4][5] Always inspect gloves before use. | Prevents skin contact and irritation. The Safety Data Sheet advises wearing appropriate protective gloves.[2] |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[6] Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2] | Protects against splashes that can cause serious eye irritation.[2] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. Chemical-resistant apron for large quantities.[4] | Protects skin from accidental spills and provides a barrier against fire hazards. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][4] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[7] | Prevents inhalation of vapors which can cause respiratory tract irritation.[2] |
Immediate First Aid Measures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash skin with soap and plenty of water. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Part 2: Spill Management Protocol
A chemical spill is a critical event that requires a calm, systematic response. The following protocol outlines the steps for managing a this compound spill. For any major spill, or if you feel uncomfortable with the cleanup, evacuate the area and contact your institution's emergency response team.[8]
The Science of Incineration
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds like this compound highly stable. [9][10]Effective destruction requires the extreme conditions of a hazardous waste incinerator, typically operating at temperatures above 850°C. [11] During combustion, the molecule breaks down, and the fluorine atoms react with hydrogen to form Hydrogen Fluoride (HF), a highly corrosive and toxic gas. [2]C7H6F2O + O2 → CO2 + H2O + HF (Unbalanced Reaction)
Specialized incinerators are equipped with "scrubbers," which are air pollution control devices that use a basic substance (e.g., calcium carbonate) to neutralize the acidic HF gas before it is released into the atmosphere. [9]Incomplete combustion can lead to the formation of other hazardous fluorinated byproducts, underscoring the need for professional disposal in a regulated facility. [9][12]
Part 4: Final Protocol and Compliance
-
Waste Collection: All waste containing this compound, including unused product, reaction residues, and contaminated materials (gloves, absorbent), must be collected in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container. [4][13]2. Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials and in a well-ventilated location. [14][15]3. Disposal: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. [2]Maintain all records and documentation as required by institutional and regulatory policies.
By adhering to these scientifically-grounded procedures, you contribute to a safe and responsible research environment, ensuring that the lifecycle of this compound is managed with the same rigor and precision applied to its synthesis and application.
References
-
Title: Safe Handling & Disposal of Organic Substances. Source: Science Ready. URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign. URL: [Link]
-
Title: Emissions from incineration of fluoropolymer materials. Source: NILU - Norwegian Institute for Air Research. URL: [Link]
-
Title: Hazardous Waste Segregation. Source: Bucknell University. URL: [Link]
-
Title: Personal Protective Equipment. Source: Great Plains Center for Agricultural Health. URL: [Link]
-
Title: NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
-
Title: Halogenated Solvents in Laboratories. Source: Temple University Environmental Health and Radiation Safety. URL: [Link]
-
Title: Halogenated Solvents. Source: University of Washington Environmental Health & Safety. URL: [Link]
-
Title: Incineration to Manage PFAS Waste Streams. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Title: On the Incinerability of Highly Fluorinated Organic Compounds. Source: Combustion Science and Technology. URL: [Link]
-
Title: On the Incinerability of Highly Fluorinated Organic Compounds. Source: Taylor & Francis Online. URL: [Link]
-
Title: Spill procedure: Clean-up guidance. Source: Queen Mary University of London. URL: [Link]
-
Title: Per- and polyfluorinated substances in waste incinerator flue gases. Source: RIVM - National Institute for Public Health and the Environment (Netherlands). URL: [Link]
- Title: Method of preparing 2,4-difluoroaniline. Source: Google Patents.
-
Title: Chemical Spill Procedures. Source: Clarkson University. URL: [Link]
-
Title: Spill and Cleaning Protocol. Source: Michigan State University Environmental Health & Safety. URL: [Link]
-
Title: Chemical Spill Clean-Up. Source: TBEP Labs. URL: [Link]
-
Title: Laboratory Chemical Spill Cleanup and Response Guide. Source: The City University of New York (CUNY). URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 8. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. nilu.com [nilu.com]
- 12. rivm.nl [rivm.nl]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2,4-Difluoroanisole
For the discerning researcher and drug development professional, the introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry. 2,4-Difluoroanisole, a key building block in this endeavor, offers unique electronic properties that can enhance the potency and metabolic stability of novel therapeutics.[1] However, its utility in the laboratory is matched by a clear need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, application, and disposal of this compound, ensuring both the integrity of your research and the safety of your team.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not merely another reagent; it is a flammable liquid that can cause significant irritation to the skin, eyes, and respiratory system.[2][3]
| Hazard Classification | Description | Source |
| Flammable Liquid | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] | |
| Skin Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis.[2] | |
| Serious Eye Irritation | Causes serious eye irritation.[2][3] | , |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | , |
The causality behind these hazards lies in its chemical structure. The difluorinated aromatic ring, while synthetically advantageous, contributes to its irritant properties. The methoxy group, in combination with the overall molecular weight, results in a volatile compound with a flashpoint that demands respect.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive and comprehensive approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following is a detailed, step-by-step guide to selecting and utilizing the appropriate PPE.
Experimental Protocol: Donning and Doffing PPE for this compound Handling
-
Hand Protection :
-
Selection : Chemical-resistant gloves are mandatory. Nitrile gloves provide a suitable barrier for incidental contact.[4] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Procedure : Don gloves before entering the designated handling area. Ensure they are pulled over the cuffs of your lab coat to prevent skin exposure.
-
-
Eye and Face Protection :
-
Selection : Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and vapors.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes or when heating the substance.[4]
-
Procedure : Put on safety goggles before handling the chemical. If a face shield is required, it should be donned after the goggles.
-
-
Body Protection :
-
Selection : A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Procedure : Ensure your lab coat is fully buttoned. If using an apron, secure it tightly.
-
-
Respiratory Protection :
-
Selection : All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Procedure : Ensure the fume hood sash is at the appropriate height to maximize capture velocity while allowing for comfortable manipulation of equipment.
-
PPE Selection and Usage Workflow
Caption: PPE selection and donning/doffing workflow for handling this compound.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for mitigating the risks associated with this compound.
-
Engineering Controls : Always handle this chemical within a properly functioning chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2] Use explosion-proof electrical and ventilation equipment in the handling area.[2][3]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2] It should be stored separately from strong oxidizing agents.[2]
-
Spill Response :
-
Minor Spills : For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Place the contaminated absorbent into a sealed, labeled container for disposal.
-
Major Spills : In the event of a large spill, evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. If you are trained and it is safe to do so, contain the spill using appropriate spill control materials, ensuring you are wearing the appropriate level of PPE, including respiratory protection.
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.
-
Waste Collection : Collect all waste materials, including excess this compound, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal Procedure : Dispose of the waste through your institution's hazardous waste program.[2] Do not attempt to dispose of this chemical down the drain or in regular trash. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
By implementing these comprehensive safety and logistical protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, paving the way for the next generation of innovative pharmaceuticals and materials.
References
- Vertex AI Search. (n.d.). 2,4-Difluoroaniline: Properties, Uses, and Safety.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: this compound.
- Laura, M., et al. (2014). Assessment of 2,4-difluoroaniline Aquatic Toxicity Using A Zebrafish (Danio rerio) Model. Journal of Environmental & Analytical Toxicology, 4(5).
- Apollo Scientific. (2023, June 28). Safety Data Sheet: 2,4-Difluoroaniline.
- Chem-Impex. (n.d.). 2,4-Difluoroaniline.
- SynQuest Labs. (2016, June 12). Safety Data Sheet: this compound.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,4-Difluoroaniline.
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE MATERIAL SAFETY DATA SHEET.
- National Toxicology Program. (n.d.). 2,4-Difluoroaniline (367-25-9) | Chemical Effects in Biological Systems.
- NOAA. (n.d.). 2,4-DIFLUOROANILINE. CAMEO Chemicals.
- Chem-Impex. (n.d.). This compound.
- Lab Pro Inc. (n.d.). This compound, 25G.
- PubChem. (n.d.). 2,4-Difluoroaniline.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroanisole, 99%.
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- 2,4-D Information Council. (2020, August 14). Toxicology of 2,4-D.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
